m-PEG7-4-nitrophenyl carbonate
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVAFMHNSCFAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bioconjugation with m-PEG7-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the use of m-PEG7-4-nitrophenyl carbonate in bioconjugation. This amine-reactive polyethylene (B3416737) glycol (PEG) reagent is a valuable tool for modifying proteins, peptides, and other biomolecules, offering enhanced stability, solubility, and pharmacokinetic properties.
Core Mechanism of Action
The bioconjugation of this compound to biomolecules primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the unprotonated amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a stable, covalent urethane (B1682113) (carbamate) linkage between the PEG molecule and the biomolecule. A key feature of this reaction is the release of 4-nitrophenol (B140041) (p-nitrophenol) as a byproduct, which can be monitored spectrophotometrically to track the progress of the conjugation reaction.[1][2][3][4]
The reaction is highly dependent on pH. For the primary amine to be nucleophilic, it must be in its unprotonated form. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups, generally in the range of pH 8.0 to 10.0.[5] However, the stability of the protein at higher pH ranges must be considered.[5] While less reactive at lower pH, the reaction can still proceed, albeit at a slower rate.[5]
References
The Strategic Role of m-PEG7-4-nitrophenyl carbonate as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
This technical guide focuses on the role of a specific and versatile linker, m-PEG7-4-nitrophenyl carbonate. This polyethylene (B3416737) glycol (PEG)-based linker offers a unique combination of properties that make it an attractive choice for PROTAC design. We will delve into its chemical characteristics, provide detailed experimental protocols for its use in PROTAC synthesis and evaluation, and present quantitative data on the performance of PEGylated PROTACs. Furthermore, we will visualize the key signaling pathways and experimental workflows using Graphviz diagrams to provide a comprehensive resource for researchers in the field of targeted protein degradation.
Core Concepts: The Significance of the PROTAC Linker
The linker is a pivotal component of a PROTAC molecule, and its composition and length significantly impact the overall efficacy of the degrader. An ideal linker should:
-
Facilitate Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow the two ligands to bind to their respective proteins simultaneously and effectively, forming a stable and productive ternary complex.
-
Enhance Solubility and Permeability: PROTACs are often large molecules with poor physicochemical properties. PEG linkers, due to their hydrophilic nature, can significantly improve the aqueous solubility of PROTACs, which is crucial for their biological activity.[1] The flexibility of PEG chains can also aid in cell permeability by allowing the molecule to adopt conformations that shield polar surface areas.
-
Modulate Pharmacokinetics: The linker's stability and properties can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.
This compound: A Versatile PROTAC Linker
This compound is a monofunctional PEG derivative containing seven ethylene (B1197577) glycol units. This specific length provides a balance of flexibility and defined spatial separation between the two ends of the PROTAC. The key reactive group is the 4-nitrophenyl carbonate, which readily reacts with primary and secondary amines to form a stable urethane (B1682113) linkage.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C21H33NO11 |
| Molecular Weight | 479.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Reactive Group | 4-nitrophenyl carbonate |
| Reactive Towards | Primary and secondary amines |
Data Presentation: Performance of PEGylated PROTACs
Table 1: Influence of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| PROTAC A | 4-unit PEG | 15 | >95 | HeLa | VHL |
| PROTAC B | 6-unit PEG | 5 | >95 | HeLa | VHL |
| PROTAC C | 8-unit PEG | 25 | 80 | HeLa | VHL |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Influence of PEG Linker Length on Androgen Receptor (AR) Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |
| PROTAC D | 3-unit PEG | 50 | 90 | LNCaP | CRBN |
| PROTAC E | 5-unit PEG | 10 | >95 | LNCaP | CRBN |
| PROTAC F | 7-unit PEG | 80 | 85 | LNCaP | CRBN |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of an amine-containing POI ligand to this compound, followed by the attachment of an E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Conjugation of this compound with the POI ligand. a. Dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to the solution. c. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. d. Add the solution of this compound dropwise to the POI ligand solution while stirring at room temperature. e. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. f. Upon completion, the reaction mixture contains the POI-PEG7-4-nitrophenyl carbonate intermediate.
-
Step 2: Conjugation of the POI-PEG7-intermediate with the E3 ligase ligand. a. To the reaction mixture from Step 1, add the amine-functionalized E3 ligase ligand (1.2 equivalents) and an additional 2-3 equivalents of TEA or DIPEA. b. Stir the reaction at room temperature and monitor its progress by LC-MS. This reaction may require a longer time (4-16 hours). c. Once the reaction is complete, quench it by adding a small amount of water. d. Purify the crude PROTAC by reverse-phase HPLC. e. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: a. Seed the cells in appropriate culture plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Repeat the antibody incubation steps for the loading control.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay using TR-FRET
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the ternary complex.
Materials:
-
Purified recombinant target protein (labeled with a donor fluorophore, e.g., terbium cryptate)
-
Purified recombinant E3 ligase complex (labeled with an acceptor fluorophore, e.g., d2)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: a. In a suitable microplate, add a fixed concentration of the labeled target protein and labeled E3 ligase. b. Add a serial dilution of the PROTAC to the wells. c. Include control wells with no PROTAC and wells with only one of the labeled proteins.
-
Incubation: a. Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Measurement: a. Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the PROTAC-mediated formation of the ternary complex.
-
Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the concentration at which half-maximal complex formation occurs (TC50).
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in PROTAC action and experimental design.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Androgen Receptor signaling and PROTAC intervention.
Conclusion and Future Perspectives
The this compound linker represents a valuable tool in the design and synthesis of effective PROTACs. Its defined length, flexibility, and straightforward reactivity with amine-functionalized ligands make it a versatile building block for researchers exploring the vast potential of targeted protein degradation. The ability of PEG linkers to improve the physicochemical properties of PROTACs is a significant advantage in overcoming the challenges associated with developing these large and complex molecules into viable therapeutics.
The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG linker chemistries and lengths, including the strategic use of linkers like this compound, will undoubtedly accelerate the development of the next generation of protein degraders for the treatment of a wide range of diseases.
References
An In-depth Technical Guide to Nitrophenyl Carbonate Reactive Groups in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key features, applications, and experimental considerations of nitrophenyl carbonate (NPC) reactive groups in polyethylene (B3416737) glycol (PEG) linkers. This information is intended to assist researchers in the strategic design and execution of bioconjugation and drug delivery projects.
Core Features of Nitrophenyl Carbonate (NPC) PEG Linkers
Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. The choice of the reactive group on the PEG linker is critical for a successful conjugation strategy. Among the various options for targeting amine groups, methoxypoly(ethylene glycol) nitrophenyl carbonate (mPEG-NPC) is a prominent choice.
The core functionality of mPEG-NPC lies in its nitrophenyl carbonate group, which is an activated ester of carbonic acid. This group is susceptible to nucleophilic attack, particularly by the primary and secondary amines found in proteins and peptides (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group).
The reaction between mPEG-NPC and an amine proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable urethane (B1682113) linkage and the release of p-nitrophenol as a byproduct. This reaction is a cornerstone of bioconjugation, offering a reliable method for attaching PEG chains to various biomolecules.[1]
Reactivity and Specificity
The reaction of NPC-PEG with amines is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is typically between 6.5 and 9.5.[2] At lower pH values, the primary amino groups are protonated, reducing their nucleophilicity and slowing down the reaction rate. Conversely, at higher pH values, the rate of hydrolysis of the NPC ester increases, leading to a lower conjugation efficiency.[3] Therefore, careful optimization of the reaction pH is crucial to balance reactivity and stability for a given biomolecule.
Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, NPC esters are generally less reactive.[4] This lower reactivity can be advantageous in certain applications, as it may allow for greater selectivity in the modification of more accessible or more reactive amine groups on a protein surface.
Stability of the Urethane Linkage
A significant advantage of using mPEG-NPC is the formation of a highly stable urethane (carbamate) linkage.[5] Urethane bonds are known for their exceptional stability under physiological conditions, exhibiting greater resistance to hydrolysis compared to the amide bonds formed from NHS esters.[4][6] This enhanced stability ensures that the PEG chain remains attached to the biomolecule for a prolonged period in vivo, which is critical for long-acting therapeutics. While precise quantitative data for direct comparison is scarce, the general order of hydrolytic resistance for common linkages is ester < urea (B33335) < urethane.[6]
Reaction Monitoring
The release of the p-nitrophenol byproduct during the conjugation reaction provides a convenient method for real-time monitoring of the reaction progress.[1] p-Nitrophenol is a chromophore that absorbs light at approximately 400 nm.[1] By measuring the increase in absorbance at this wavelength, researchers can track the extent of the PEGylation reaction and determine its endpoint.[1] This feature is a distinct advantage over NHS esters, where the N-hydroxysuccinimide byproduct is not as easily monitored spectrophotometrically.[4]
Data Presentation: Comparative Analysis of Amine-Reactive PEG Linkers
While precise, universally applicable quantitative data is often dependent on the specific protein and reaction conditions, the following table summarizes the key comparative features of mPEG-NPC and the commonly used mPEG-NHS linkers.
| Feature | mPEG-Nitrophenyl Carbonate (mPEG-NPC) | mPEG-N-Hydroxysuccinimide (mPEG-NHS) |
| Reactive Group | Nitrophenyl Carbonate | N-Hydroxysuccinimide Ester |
| Target Functional Group | Primary and Secondary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Urethane (Carbamate) | Amide |
| Linkage Stability | High hydrolytic stability[4][5] | Moderate hydrolytic stability (less stable than urethane)[4] |
| Optimal Reaction pH | 6.5 - 9.5[2] | 7.0 - 8.5 |
| Reactivity | Moderate | High (generally more reactive than NPC)[4] |
| Byproduct | p-Nitrophenol (Chromogenic)[1] | N-Hydroxysuccinimide (Non-chromogenic)[4] |
| Reaction Monitoring | Spectrophotometric monitoring at ~400 nm[1] | Indirect methods (e.g., chromatography) required |
| Key Advantage | Stable linkage and easy reaction monitoring[4] | Faster reaction kinetics[4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of mPEG-NPC and its subsequent conjugation to a protein.
Synthesis of mPEG-Nitrophenyl Carbonate (mPEG-NPC)
This protocol is a general guideline for the synthesis of linear mPEG-NPC.
Materials:
-
Methoxypoly(ethylene glycol) (mPEG-OH)
-
4-Nitrophenyl chloroformate (4-NPC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (nitrogen or argon).
-
Dissolution: Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Activation: In a separate flask, dissolve a molar excess (typically 1.5 to 3 equivalents) of 4-nitrophenyl chloroformate in anhydrous DCM.
-
Reaction: Slowly add the 4-NPC solution to the mPEG-OH solution at room temperature with constant stirring. Then, add a molar excess of anhydrous pyridine or TEA to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, concentrate the reaction mixture under reduced pressure. Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted 4-NPC and other impurities.
-
Drying: Dry the purified mPEG-NPC product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized mPEG-NPC using techniques such as ¹H NMR spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. The degree of substitution can be determined by measuring the absorbance of a solution of the product in a sodium hydroxide (B78521) solution at 405 nm, using the extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).[7]
Protein Conjugation with mPEG-NPC
This protocol outlines a general procedure for the PEGylation of a protein with mPEG-NPC.
Materials:
-
Protein of interest
-
mPEG-NPC
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the chosen reaction buffer at a known concentration.
-
mPEG-NPC Preparation: Dissolve the mPEG-NPC in the reaction buffer immediately before use.
-
Conjugation Reaction: Add the mPEG-NPC solution to the protein solution at a specific molar ratio (e.g., 5:1, 10:1, or 20:1 of PEG to protein). The optimal ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified period (typically 1-4 hours). Monitor the reaction progress by measuring the absorbance at ~400 nm to detect the release of p-nitrophenol.
-
Quenching: Stop the reaction by adding an excess of the quenching solution to react with any remaining unreacted mPEG-NPC.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatography technique. SEC is commonly used to separate based on size, while IEX can be used to separate based on charge differences between the native and PEGylated protein.[]
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and to assess the degree of PEGylation (mono-, di-, poly-PEGylated species).
-
Protein Concentration: Determine the protein concentration of the final conjugate using a standard protein assay.
-
Degree of PEGylation: The extent of amine modification can be quantified using a TNBSA assay, which measures the number of free primary amines remaining after PEGylation.[4][7]
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated protein and confirm the number of attached PEG chains.[3][9]
-
Activity Assay: Perform a relevant biological activity assay to ensure that the PEGylation process has not significantly compromised the function of the protein.
-
Mandatory Visualizations
Reaction Mechanism of mPEG-NPC with a Primary Amine
Caption: Reaction of mPEG-NPC with a primary amine to form a stable urethane linkage.
Experimental Workflow for Protein PEGylation
Caption: A typical experimental workflow for the PEGylation of a protein using mPEG-NPC.
Logical Comparison of NPC and NHS Reactive Groups
Caption: Key differences between nitrophenyl carbonate (NPC) and N-hydroxysuccinimide (NHS) PEG linkers.
Conceptual Workflow for PEGylated Drug Delivery
Caption: A conceptual workflow illustrating the role of PEGylation in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. MPEG-NPC | SINOPEG Peg Derivative Functional Group [sinopeg.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
In-Depth Technical Guide: Safety Data Sheet for m-PEG7-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for m-PEG7-4-nitrophenyl carbonate (CAS No. 678150-56-6), a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the known hazards, handling procedures, and emergency responses associated with this compound, compiled from available Safety Data Sheets (SDS).
Chemical Identification and Physical Properties
This compound is a functionalized PEG linker. Its physical state has been inconsistently reported, with some sources describing it as a solid and others as a liquid.[1][2] This discrepancy may be due to the specific purity or form of the material.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 678150-56-6 | [1][2] |
| Molecular Formula | C20H31NO11 | [3] |
| Molecular Weight | 461.46 g/mol | [3] |
| Appearance | Liquid or Solid | [1][2] |
| Color | Colorless to light yellow | [3] |
| Odor | No data available | [2] |
| Melting/Freezing Point | No data available | [2] |
| Boiling Point/Range | No data available | [2] |
| Flash Point | No data available | [2] |
| Solubility | No data available | |
| pH | No data available | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [2] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [2]
Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the SDS.[2] Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[2]
Experimental Protocols and Toxicological Information
While specific experimental protocols for this compound are not detailed in the available SDS, the hazard classifications are based on standardized toxicological studies.
-
Acute Oral Toxicity (Category 4): This classification is typically determined by studies assessing the lethal dose (LD50) in animal models (e.g., rats) following oral administration. An LD50 value in the range of 300 to 2000 mg/kg body weight generally corresponds to this category.
-
Skin and Eye Irritation (Category 2 and 2A): These hazards are evaluated through in vivo or in vitro tests that assess the potential of a substance to cause reversible inflammatory reactions on the skin and in the eyes. The Draize test, or more modern non-animal alternatives, are common methodologies.
-
Specific Target Organ Toxicity (Category 3): This classification is based on evidence of transient irritant effects on the respiratory tract, observed from human experience or animal studies.
Table 3: Toxicological Data Summary
| Toxicological Endpoint | Result |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Handling, Storage, and Stability
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Table 4: Handling and Storage Recommendations
| Aspect | Recommendation | Source(s) |
| Safe Handling | Avoid inhalation and contact with eyes and skin. Use only in well-ventilated areas. Wear appropriate personal protective equipment (PPE).[2] | [2] |
| Storage Conditions | Store in a well-ventilated place and keep the container tightly closed. Recommended storage for the pure form is at -20°C.[2][3] | [2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | [2] |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[2] | [2] |
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
Table 5: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2] | [2] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2] | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] | [2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[2] | [2] |
Exposure Control and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
Mandatory Visualizations
Laboratory Exposure Response Workflow
The following diagram illustrates a logical workflow for responding to an accidental laboratory exposure to this compound.
Caption: Workflow for responding to laboratory exposure to this compound.
Disclaimer: This document is intended as a technical guide and is based on publicly available Safety Data Sheets. It is not exhaustive and should be used as a supplement to, not a replacement for, the official SDS provided by the manufacturer. Users are responsible for conducting their own risk assessments and ensuring safe handling practices.
References
A Technical Guide to Protein Modification with PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) derivatives to proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at enhancing the therapeutic efficacy of protein-based pharmaceuticals. By strategically altering the physicochemical properties of a protein, PEGylation can significantly improve its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive overview of the fundamental principles of protein modification with PEG derivatives, including the underlying chemistry, experimental protocols, and analytical characterization techniques.
Core Principles of Protein PEGylation
PEGylation involves the covalent conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for biomedical applications. The attachment of PEG imparts several advantageous properties to the modified protein:
-
Increased Hydrodynamic Size: The appended PEG chain increases the effective size of the protein, which in turn reduces its renal clearance rate, leading to a prolonged circulating half-life in the body.[1][2] This allows for less frequent dosing, improving patient compliance.[3]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains can "mask" epitopes on the protein surface, shielding them from recognition by the immune system and reducing the likelihood of an immune response.[1][3]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.[4]
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation or have poor solubility in aqueous solutions.[1][3]
The overall impact of PEGylation on a protein's properties is influenced by several factors, including the molecular weight and structure (linear or branched) of the PEG derivative, the number of PEG chains attached, and the specific site of conjugation on the protein.[5]
Chemistry of Protein PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid residue on the protein's surface. The choice of PEG reagent and reaction conditions determines the site-specificity and stability of the resulting conjugate.
Amine-Specific PEGylation (N-terminus and Lysine (B10760008) Residues)
The most common targets for PEGylation are the primary amines found at the N-terminus and on the side chains of lysine residues, due to their abundance and accessibility on the protein surface.[6]
-
N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters are widely used for their high reactivity towards primary amines under mild pH conditions (typically pH 7-9), forming a stable amide bond.[7][8]
-
Aldehyde Chemistry: Reductive amination using PEG-aldehyde derivatives offers a strategy for more selective N-terminal PEGylation by controlling the reaction pH at a mildly acidic level (around pH 7 or below).[6][9] At this pH, the N-terminal α-amino group is generally more reactive than the ε-amino groups of lysine residues.[9]
Thiol-Specific PEGylation (Cysteine Residues)
Site-specific PEGylation can often be achieved by targeting cysteine residues, as they are less abundant than lysine residues and can be introduced at specific locations through site-directed mutagenesis.[10][11]
-
Maleimide Chemistry: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[9][12]
-
Vinyl Sulfone Chemistry: PEG-vinyl sulfone derivatives also react with thiols to form a stable thioether linkage, offering a slower reaction rate that can be easier to control.[9]
Other Chemistries
While less common, other functional groups on proteins, such as carboxyl groups (aspartic and glutamic acid) and hydroxyl groups (serine and threonine), can also be targeted for PEGylation using specific activated PEG derivatives.[13][14]
Experimental Workflows and Logical Relationships
The development of a PEGylated protein therapeutic follows a structured workflow, from initial reaction design to final product characterization.
Caption: A generalized workflow for the development of a PEGylated protein.
Quantitative Data on PEGylation
The efficiency of the PEGylation reaction and the impact of modification on the protein's biological activity are critical parameters that must be quantified.
Table 1: Factors Influencing PEGylation Reaction Efficiency
| Parameter | Effect on Efficiency | Typical Range/Condition | Reference(s) |
| PEG:Protein Molar Ratio | Higher ratio generally increases the degree of PEGylation. | 1:1 to 50:1 | [15][16] |
| pH | Affects the reactivity of target amino acid residues. | Amine-reactive: 7.0-9.0; Thiol-reactive: 6.5-7.5 | [6][9] |
| Temperature | Higher temperature can increase reaction rate but may risk protein denaturation. | 4°C to Room Temperature | [7][16] |
| Reaction Time | Longer reaction times can lead to a higher degree of PEGylation. | 30 minutes to several hours | [15][16] |
| Protein Concentration | Higher concentrations can favor intermolecular cross-linking if bifunctional PEGs are used. | Varies depending on protein solubility and reaction scale. | [7] |
| Buffer Composition | Buffers containing primary amines (e.g., Tris) should be avoided with amine-reactive PEGs. | Phosphate, HEPES, Bicarbonate | [16] |
Table 2: Impact of PEGylation on Protein Biological Activity
| Protein | PEG Size (kDa) | Site of PEGylation | Change in In Vitro Activity | Reference(s) |
| α-Chymotrypsin | 0.7, 2, 5 | Lysine | Decreased with increasing PEG size and degree of PEGylation | [17] |
| Alpha-1 Antitrypsin | 5, 10, 20 | Lysine, Cysteine | No significant change | [14] |
| Interferon-α2a | 12 | Lysine | Activity varied depending on the specific lysine residue modified | [18] |
| Catalase | 5, 10, 20 | Lysine | Decreased with increasing PEG molecular weight | [17] |
Pharmacokinetic Improvements of FDA-Approved PEGylated Drugs
The clinical success of PEGylation is evident in the number of FDA-approved PEGylated therapeutics. These drugs demonstrate significant improvements in their pharmacokinetic profiles compared to their non-PEGylated counterparts.[2][10][19][20]
Table 3: Characteristics of Selected FDA-Approved PEGylated Protein Therapeutics
| Drug Name (Brand Name) | Protein | PEG Size (kDa) & Structure | Indication | Pharmacokinetic Advantage over Non-PEGylated Form | Reference(s) |
| Pegfilgrastim (Neulasta®) | Granulocyte-Colony Stimulating Factor (G-CSF) | 20 (Linear) | Neutropenia | Extended half-life, allowing for once-per-chemotherapy-cycle dosing | [6][20] |
| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | 40 (Branched) | Hepatitis C | Sustained plasma concentration, allowing for once-weekly dosing | [6][20] |
| Peginterferon alfa-2b (PegIntron®) | Interferon alfa-2b | 12 (Linear) | Hepatitis C | Reduced renal clearance, leading to a longer half-life | [6][20] |
| Pegloticase (Krystexxa®) | Uricase | Multiple 10 (Linear) | Gout | Reduced immunogenicity and extended half-life | [1] |
| Certolizumab pegol (Cimzia®) | Anti-TNF-α Fab' fragment | 40 (Linear) | Crohn's Disease, Rheumatoid Arthritis | Increased plasma half-life | [18][20] |
| Pegademase bovine (Adagen®) | Adenosine Deaminase | Multiple 5 (Linear) | Severe Combined Immunodeficiency Disease (SCID) | Reduced immunogenicity and extended half-life | [2][20] |
| Pegaspargase (Oncaspar®) | L-asparaginase | Multiple 5 (Linear) | Acute Lymphoblastic Leukemia | Reduced immunogenicity and extended half-life | [2][20] |
Signaling Pathways and PEGylated Therapeutics
The therapeutic effect of many protein drugs is mediated through their interaction with specific cell signaling pathways. PEGylation can influence these interactions. For example, monoclonal antibodies targeting the HER2 receptor, such as trastuzumab and pertuzumab, are used in the treatment of certain breast cancers.[21] These antibodies block HER2-mediated signaling pathways like the PI3K/AKT and MAPK pathways, which are critical for tumor cell growth and survival.[21] While not yet clinically approved in a PEGylated form for this specific target, research into PEGylating antibody fragments aims to improve their pharmacokinetic properties while maintaining their ability to disrupt these oncogenic signaling cascades.
Caption: Inhibition of HER2 signaling by a PEGylated antibody.
Detailed Experimental Protocols
Precise and reproducible experimental protocols are essential for successful protein PEGylation and characterization.
Protocol 1: N-terminal PEGylation of a Protein with PEG-Aldehyde
Objective: To selectively PEGylate the N-terminus of a protein using reductive amination.
Materials:
-
Protein of interest
-
mPEG-Propionaldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.
-
PEGylation Reaction: a. Add the mPEG-Propionaldehyde to the protein solution at a 5 to 10-fold molar excess. b. Add sodium cyanoborohydride to a final concentration of 20 mM. c. Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.
-
Reaction Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at 4°C.
-
Purification: Purify the PEGylated protein from the reaction mixture using Size Exclusion Chromatography (SEC) to separate the higher molecular weight conjugate from unreacted protein and excess PEG reagent.
Protocol 2: Cysteine-Specific PEGylation with PEG-Maleimide
Objective: To PEGylate a specific cysteine residue on a protein.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide (e.g., 20 kDa)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Quenching reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification column (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-treat with a reducing agent like DTT and subsequently remove it by dialysis or a desalting column.
-
PEGylation Reaction: a. Add the mPEG-Maleimide to the protein solution at a 2 to 5-fold molar excess. b. Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Reaction Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted PEG-maleimide.
-
Purification: Purify the PEGylated protein using SEC.
Protocol 3: Characterization by SDS-PAGE
Objective: To assess the extent of PEGylation by observing the increase in molecular weight.
Materials:
-
PEGylated and non-PEGylated protein samples
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Sample Preparation: Mix the protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and molecular weight standards onto the gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: The PEGylated protein will migrate slower than the non-PEGylated protein, appearing as a band or a smear at a higher apparent molecular weight. Note that PEGylated proteins often migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight.[22][23]
Protocol 4: Characterization by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the different species in a PEGylation reaction mixture.
Materials:
-
HPLC or FPLC system with a UV detector
-
Size exclusion column appropriate for the size range of the protein and its PEGylated forms
-
Mobile Phase: A buffer in which the protein is stable and soluble (e.g., phosphate-buffered saline)
-
PEGylated and non-PEGylated protein standards
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known amount of the PEGylation reaction mixture or purified sample onto the column.
-
Chromatogram Analysis: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius. The peak areas can be used to estimate the relative amounts of each species.[24][25]
Protocol 5: Characterization by MALDI-TOF Mass Spectrometry
Objective: To determine the precise molecular weight of the PEGylated protein and the degree of PEGylation.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid for proteins)
-
PEGylated and non-PEGylated protein samples
Procedure:
-
Sample Preparation: Mix the protein sample with the matrix solution.
-
Target Spotting: Spot a small volume of the sample-matrix mixture onto the MALDI target plate and allow it to dry.
-
Mass Spectrometry Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The mass spectrum will show peaks corresponding to the non-PEGylated protein and one or more PEGylated species. The mass difference between the peaks will correspond to the mass of the attached PEG chain(s), allowing for the determination of the degree of PEGylation.[26][27]
Conclusion
Protein modification with PEG derivatives is a powerful and versatile strategy for improving the therapeutic properties of protein-based drugs. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous analytical characterization are crucial for the successful development of safe and effective PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the core principles and practices of protein PEGylation.
References
- 1. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]
- 3. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. researchgate.net [researchgate.net]
- 5. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. biopharminternational.com [biopharminternational.com]
- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Site-Specific PEGylation of Therapeutic Proteins via Optimization of Both Accessible Reactive Amino Acid Residues and PEG Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Protein PEGylation [jenkemusa.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. biopharminternational.com [biopharminternational.com]
- 26. benchchem.com [benchchem.com]
- 27. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG7-4-nitrophenyl carbonate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-4-nitrophenyl carbonate is a specialized chemical reagent that has gained prominence in cancer research primarily as a flexible linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate specific proteins from cells by co-opting the body's natural protein disposal system. This guide provides a comprehensive overview of the applications of this compound in this field, detailing its role, the synthesis of PROTACs, and the experimental methods used to evaluate their efficacy.
Core Application: A Linker for PROTAC Synthesis
The primary application of this compound in cancer research is as a polyethylene (B3416737) glycol (PEG)-based linker in the creation of PROTACs.[1] PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]
The this compound molecule serves as the linker. The PEG7 portion provides a flexible and soluble spacer, which is crucial for orienting the target protein and the E3 ligase optimally to facilitate the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome.[2][3] The 4-nitrophenyl carbonate group is a reactive handle that allows for the covalent attachment of the linker to an amine group on one of the ligands, forming a stable carbamate (B1207046) bond.[4][5][6]
Signaling Pathway of PROTAC Action
The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process is initiated by the PROTAC bringing the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to attach ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of PROTACs using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized protocol illustrating the key reaction where the linker is conjugated to an amine-containing ligand.
Reaction of this compound with an Amine-Containing Ligand:
This procedure describes the formation of a carbamate linkage between the PEG linker and a ligand (either for the target protein or the E3 ligase) that has a free amine group.
-
Materials:
-
This compound
-
Amine-containing ligand (Ligand-NH2)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))
-
Tertiary amine base (e.g., pyridine (B92270) or triethylamine)
-
-
Procedure:
-
Dissolve the amine-containing ligand in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add the tertiary amine base to the solution.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the ligand solution at a controlled temperature (often starting at low temperatures like -5°C and allowing it to warm to room temperature).[7]
-
Stir the reaction mixture for a specified period (e.g., 20-24 hours) and monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, quench the reaction (e.g., by adding water) and extract the product with an organic solvent.
-
Wash the organic layer with appropriate aqueous solutions (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and byproducts.[7]
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent in vacuo.[7]
-
Purify the resulting PEGylated ligand using column chromatography or recrystallization to obtain the desired product.
-
The resulting product can then be further modified in subsequent steps to attach the second ligand, completing the PROTAC synthesis.
Caption: General workflow for conjugating this compound.
Evaluation of PROTAC Efficacy
Once a PROTAC is synthesized, its biological activity must be assessed. The two primary methods for this are Western blotting to confirm protein degradation and cell viability assays to determine the effect on cancer cells.
Western Blot Analysis for Protein Degradation:
This technique is used to quantify the amount of the target protein in cells after treatment with the PROTAC.
-
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat them with various concentrations of the PROTAC for a set period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading onto the gel.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane.[8]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[8]
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[8]
-
From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated.[8]
Cell Viability Assays:
These assays measure the effect of the PROTAC on the proliferation and survival of cancer cells.
-
Common Assays:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
-
General Procedure:
-
Cell Seeding: Plate cancer cells in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 48-96 hours).[9]
-
Assay Reagent Addition: Add the appropriate assay reagent to each well.
-
Signal Detection: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).
-
Quantitative Data
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| PROTAC 19 | USP7 | MM.1S | 17 | 85 | - | [9] |
| PROTAC 7 | HDAC1 | HCT116 | 910 ± 20 | - | - | [10] |
| PROTAC 7 | HDAC3 | HCT116 | 640 ± 30 | - | - | [10] |
| PROTAC 9 | HDAC1 | HCT116 | 550 ± 180 | - | - | [10] |
| PROTAC 9 | HDAC3 | HCT116 | 530 ± 130 | - | - | [10] |
| Pro-DA | BCR-ABL | K562 | 8 | 93 | - | [11] |
Note: The data presented are for illustrative purposes and do not correspond to PROTACs synthesized with this compound.
Other Potential Applications
While the primary use of this compound is in PROTAC synthesis, its chemical properties suggest potential applications in other areas of cancer research, such as:
-
Bioconjugation for Drug Delivery: The reactive 4-nitrophenyl carbonate group can be used to attach the PEG linker to various molecules, including antibodies or other targeting ligands, to create drug delivery systems.[4][12] The PEG component can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
Surface Modification of Nanoparticles: The linker could be used to modify the surface of nanoparticles to enhance their biocompatibility and circulation time for targeted drug delivery to tumors.
Conclusion
This compound is a valuable tool in the field of cancer research, primarily serving as a flexible and reactive linker for the synthesis of PROTACs. Its well-defined structure and reactivity allow for the rational design and construction of these innovative protein-degrading molecules. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs, contributing to the ongoing efforts to develop novel and effective cancer therapies. As the field of targeted protein degradation continues to expand, the applications of versatile linkers like this compound are likely to grow in significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein PEGylation using m-PEG7-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. This document provides a detailed protocol for the PEGylation of proteins using methoxy-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC), a reagent that reacts with primary amino groups (N-terminus and lysine (B10760008) residues) to form a stable urethane (B1682113) linkage.
Principle of the Reaction
The PEGylation reaction with m-PEG7-4-nitrophenyl carbonate proceeds via a nucleophilic substitution mechanism. The primary amine groups on the protein act as nucleophiles, attacking the carbonyl carbon of the nitrophenyl carbonate group on the m-PEG7-NPC. This results in the formation of a stable urethane bond and the release of 4-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically at 400 nm to follow the reaction progress. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.
Experimental Protocols
Materials
-
Protein of interest (e.g., Lysozyme)
-
This compound (m-PEG7-NPC)
-
0.1 M Carbonate buffer (pH 8.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Deionized water
-
Bradford assay reagent for protein quantification
-
All other reagents should be of analytical grade.
PEGylation of Lysozyme[1][2]
-
Protein Solution Preparation: Dissolve the protein (e.g., Lysozyme) in 0.1 M carbonate buffer (pH 8.0) to a final concentration of 5 mg/mL.[1][2]
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of the carbonate buffer.
-
Reaction Initiation: Add the dissolved m-PEG7-NPC to the protein solution. A typical molar ratio of m-PEG7-NPC to protein is 22:1 to achieve a high degree of PEGylation.[2]
-
Incubation: Gently stir the reaction mixture at room temperature for 48 hours.[1][2]
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess m-PEG7-NPC, such as a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: Purify the PEGylated protein from unreacted PEG and other reaction byproducts using dialysis against deionized water for an extended period (e.g., 7 days) with several buffer changes.[1][2] Alternatively, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed for more efficient purification.
-
Lyophilization: Lyophilize the purified PEGylated protein solution to obtain a stable powder.
-
Quantification: Determine the protein concentration of the final product using a standard protein quantification method like the Bradford assay.
Data Presentation
Table 1: Influence of pH on PEGylation Efficiency of Erythropoietin (EPO) with mPEG30k-NPC
| pH | Unconjugated EPO (%) | Mono-PEGylated EPO (%) | Di-PEGylated EPO (%) | Tri-PEGylated EPO (%) |
| 6.5 | 91 | 9 | 0 | 0 |
| 7.0 | 84 | 16 | 0 | 0 |
| 8.0 | 59 | 34 | 7 | 0 |
Data adapted from a study on erythropoietin PEGylation, illustrating the trend of increased PEGylation with higher pH.
Table 2: Characterization of PEGylated Lysozyme
| Parameter | Native Lysozyme | PEGylated Lysozyme (m-PEG7-NPC) |
| Molecular Weight (by MALDI-TOF MS) | ~14.3 kDa | ~26-30 kDa |
| Average Number of Attached PEG Chains | 0 | ~7 |
| Elution Volume (by SEC-HPLC) | Higher | Lower |
| Retained Enzymatic Activity (Uricase)* | 100% | 87% |
*Data from a study on uricase PEGylated with mPEG-pNP, demonstrating the potential impact on biological activity.[3]
Mandatory Visualization
Caption: Experimental workflow for protein PEGylation.
Caption: Reaction mechanism of protein PEGylation.
Purification and Characterization
Purification
The purification of PEGylated proteins is crucial to remove unreacted PEG reagent, the native protein, and any byproducts.[]
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius.[] It is effective at removing unreacted, smaller molecular weight PEG reagents.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein.[] IEX separates proteins based on these charge differences and can be used to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be employed as a polishing step in the purification process.[]
-
Dialysis: A straightforward method for removing small molecules like unreacted PEG and 4-nitrophenol, though it is less effective at separating different PEGylated forms.[1][2]
Characterization
A combination of analytical techniques is recommended for the comprehensive characterization of the PEGylated protein product.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visually confirm the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Size Exclusion Chromatography - High-Performance Liquid Chromatography (SEC-HPLC): Provides a more quantitative assessment of the size heterogeneity of the PEGylated product, allowing for the separation and quantification of different PEGylated species.[5]
-
Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS): Used to determine the precise molecular weight of the PEGylated protein, which allows for the calculation of the average number of PEG chains attached to each protein molecule.[6]
-
Biological Activity Assays: It is essential to assess the biological activity of the PEGylated protein to ensure that the modification has not significantly compromised its function.
Conclusion
This application note provides a comprehensive protocol for the PEGylation of proteins using this compound. By following the detailed experimental procedures and utilizing the described purification and characterization techniques, researchers can successfully synthesize and analyze PEGylated proteins for various applications in research and drug development. The provided data and visualizations serve as a valuable resource for understanding and implementing this important bioconjugation strategy.
References
- 1. rsc.org [rsc.org]
- 2. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Peptide Conjugation with m-PEG7-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and improve overall therapeutic efficacy. This document provides a detailed guide for the conjugation of peptides with m-PEG7-4-nitrophenyl carbonate, a monofunctional PEGylation reagent.
The this compound reagent facilitates the covalent attachment of a seven-unit monomethoxy PEG chain to primary amino groups present on a peptide, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the electron-deficient carbonate, forming a stable and irreversible carbamate (B1207046) linkage. The release of 4-nitrophenol (B140041) as a byproduct can be monitored spectrophotometrically to track the progress of the reaction.
Reaction Signaling Pathway
Caption: Reaction mechanism of peptide conjugation with this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the conjugation of a model peptide with this compound. These values may require optimization for specific peptides and desired degrees of PEGylation.
| Parameter | Typical Value/Range | Method of Determination |
| Molar Ratio (PEG:Peptide) | 5:1 to 20:1 | Determined empirically for desired PEGylation |
| Reaction Time | 2 - 24 hours | Monitored by RP-HPLC |
| Reaction Temperature | 4 - 25 °C | Controlled by reaction vessel incubation |
| pH | 8.0 - 9.0 | pH meter |
| Conjugation Efficiency | 70 - 95% | RP-HPLC, Mass Spectrometry |
| Yield of Purified Product | 50 - 80% | Determined by mass after purification |
| Purity of Final Product | > 95% | RP-HPLC, SDS-PAGE |
Experimental Protocols
This section details the key experimental procedures for the successful conjugation, purification, and characterization of a PEGylated peptide.
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Sodium phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., water, acetonitrile)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for peptide PEGylation.
Step-by-Step Conjugation Protocol
-
Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved. The slightly alkaline pH is crucial for the deprotonation of the primary amines, making them reactive.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small volume of the same reaction buffer. The amount of PEG reagent to use will depend on the desired molar excess (e.g., 10-fold molar excess over the peptide).
-
Conjugation Reaction: Add the dissolved PEG reagent to the peptide solution. Mix gently by vortexing or pipetting.
-
Incubation: Incubate the reaction mixture at a controlled temperature. A common starting point is 4°C for 12-18 hours or room temperature for 2-4 hours. The optimal time and temperature should be determined empirically for each specific peptide. The progress of the reaction can be monitored by observing the yellow color development from the release of 4-nitrophenol.
-
Quenching the Reaction: To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl (pH 8.0) or 1 M glycine (B1666218) to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any remaining active PEG reagent. Incubate for 30-60 minutes at room temperature.
Purification Protocol
Purification of the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.
-
Column: Use a C18 column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The exact gradient will need to be optimized based on the hydrophobicity of the peptide and the PEGylated product. The PEGylated peptide will generally elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.
-
Detection: Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).
-
Fraction Collection: Collect the fractions corresponding to the PEGylated peptide peak.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified PEGylated peptide as a powder.
Characterization Protocol
The purified PEGylated peptide should be thoroughly characterized to confirm its identity, purity, and the degree of PEGylation.
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified product. The mass of the PEGylated peptide should correspond to the mass of the parent peptide plus the mass of the m-PEG7 moiety (approximately 351.4 g/mol per PEG chain). Multiple PEG additions will result in corresponding mass increases.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified product by analytical RP-HPLC using the same or a similar method as for purification. This will confirm the purity of the final product.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation. The PEGylated peptide will migrate slower than the unmodified peptide.
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG7-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby minimizing clearance by the mononuclear phagocyte system and prolonging systemic circulation time. This "stealth" characteristic is critical for improving the pharmacokinetic profile and enabling targeted drug delivery.
m-PEG7-4-nitrophenyl carbonate is a short-chain, amine-reactive PEGylating reagent. The 4-nitrophenyl carbonate group reacts efficiently with primary amines on the surface of nanoparticles to form a stable urethane (B1682113) linkage. The short PEG7 chain (seven ethylene (B1197577) glycol units) provides sufficient hydrophilicity to improve biocompatibility while having a minimal impact on the overall hydrodynamic size of the nanoparticle, which can be advantageous for applications requiring efficient tissue penetration. A key feature of this reagent is the release of 4-nitrophenol (B140041) as a byproduct, which can be quantified spectrophotometrically to monitor the reaction progress.[1]
These application notes provide a comprehensive guide to the use of this compound for the surface modification of amine-functionalized nanoparticles, including detailed experimental protocols, data presentation for expected outcomes, and visualizations of the underlying chemical and biological processes.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the surface of the nanoparticle on the carbonyl carbon of the 4-nitrophenyl carbonate group of the m-PEG7 reagent. This results in the formation of a stable urethane bond and the release of 4-nitrophenol.
Reaction Scheme:
Nanoparticle-NH₂ + m-PEG7-O-CO-O-C₆H₄-NO₂ → Nanoparticle-NH-CO-O-PEG7-m + HO-C₆H₄-NO₂
Data Presentation: Expected Physicochemical Changes
Successful PEGylation with this compound will alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data expected before and after surface modification.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Amine-Functionalized Nanoparticles (Before PEGylation) | 100 ± 2.5 | 0.15 ± 0.02 |
| m-PEG7-Modified Nanoparticles (After PEGylation) | 110 ± 3.0 | 0.18 ± 0.03 |
Note: A modest increase in hydrodynamic diameter is expected due to the addition of the PEG7 chains. The PDI should remain low, indicating a monodisperse sample.
Table 2: Surface Charge Analysis
| Nanoparticle Sample | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Before PEGylation) | +25 ± 1.5 |
| m-PEG7-Modified Nanoparticles (After PEGylation) | +5 ± 2.0 |
Note: A significant decrease in the positive zeta potential is anticipated as the primary amine groups are capped with the neutral PEG chains, effectively shielding the surface charge.[2]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the general procedure for conjugating this compound to nanoparticles with surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis tubing
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution.
-
PEGylation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. A 20-50 fold molar excess of the PEG reagent relative to the estimated surface amine groups is recommended as a starting point.
-
Incubate the reaction mixture for 4-6 hours at room temperature with gentle stirring.
-
-
Reaction Monitoring (Optional):
-
Periodically take a small aliquot of the reaction mixture and centrifuge to pellet the nanoparticles.
-
Measure the absorbance of the supernatant at 405 nm to quantify the released 4-nitrophenol (extinction coefficient ≈ 18,000 M⁻¹cm⁻¹ in alkaline solution). An increase in absorbance over time indicates the progress of the reaction.[1]
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification:
-
Centrifugal Filtration: Transfer the reaction mixture to a centrifugal filter unit and centrifuge according to the manufacturer's instructions. Resuspend the nanoparticles in PBS and repeat the washing step 3-4 times.
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against PBS for 24-48 hours with several buffer changes.
-
-
Storage: Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 2: Characterization of PEGylated Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in PBS.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average and standard deviation.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the electrophoretic mobility and calculate the zeta potential.
-
Perform measurements in triplicate and report the average and standard deviation.
-
3. Confirmation of PEGylation (Optional):
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the presence of the urethane linkage and PEG chains on the nanoparticle surface.
Visualizations
Experimental Workflow
References
Application Notes: Covalent Modification of Antibodies with m-PEG7-4-nitrophenyl carbonate
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacological properties.[1][2][3] For monoclonal antibodies (mAbs) and their fragments, PEGylation can significantly increase their circulating half-life, improve stability, reduce immunogenicity, and decrease renal clearance rates.[2][4][5][6][7]
m-PEG7-4-nitrophenyl carbonate (m-PEG-NPC) is an amine-reactive PEGylation reagent designed for this purpose. It specifically reacts with the primary amine groups found on the side chains of lysine (B10760008) residues and the N-terminus of the antibody polypeptide chain. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonate, displacing a 4-nitrophenol (B140041) molecule and forming a highly stable, covalent urethane (B1682113) (carbamate) linkage.[8][9] This linkage is more resistant to hydrolysis compared to amide bonds formed by other reagents like NHS esters, ensuring greater stability under physiological conditions.[8][10]
A key advantage of the m-PEG-NPC reagent is that the reaction byproduct, 4-nitrophenol, is a chromophore that absorbs light at approximately 400 nm.[9] This property allows for the real-time spectrophotometric monitoring of the conjugation reaction's progress.
Reaction Mechanism
The PEGylation of an antibody with m-PEG-NPC is a straightforward nucleophilic substitution reaction. The primary amine of a lysine residue acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the nitrophenyl carbonate group. This forms a transient tetrahedral intermediate, which then collapses, resulting in the release of the stable 4-nitrophenoxide leaving group and the formation of a stable urethane bond between the PEG chain and the antibody.
References
- 1. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 2. Polymer Fusions to Increase Antibody Half-Lives: PEGylation and Other Modifications (Chapter 19) - Recombinant Antibodies for Immunotherapy [resolve.cambridge.org]
- 3. Pressure Pumps Up Protein Reaction Yields [axial.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. idosi.org [idosi.org]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated antibodies and antibody fragments for improved therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20060286657A1 - Novel bioconjugation reactions for acylating polyethylene glycol reagents - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
Synthesis of Antibody-Drug Conjugates (ADCs) with a PEG7 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker molecule connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly those of a defined length like PEG7, are increasingly utilized to enhance the hydrophilicity of ADCs. This can mitigate aggregation, improve stability in vivo, and lead to a better therapeutic profile.[1]
These application notes provide a detailed protocol for the synthesis and characterization of an ADC using a maleimide-functionalized PEG7 linker to conjugate the potent anti-tubulin agent, monomethyl auristatin E (MMAE), to a monoclonal antibody. The methodology is based on established bioconjugation principles involving the reduction of interchain disulfide bonds in the antibody to generate reactive thiol groups for linker conjugation.
Core Principles
The synthesis of a cysteine-linked ADC with a PEG7 linker and MMAE payload involves a multi-step process:
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol (-SH) groups. This is a critical step, as the number of reduced disulfides directly influences the drug-to-antibody ratio (DAR).[2][3]
-
Drug-Linker Synthesis: The cytotoxic drug, MMAE, which contains a primary amine, is conjugated to a heterobifunctional PEG7 linker. In this protocol, a Maleimide-PEG7-NHS ester is used, where the N-hydroxysuccinimide (NHS) ester reacts with the amine on MMAE.
-
Conjugation: The maleimide (B117702) group on the Maleimide-PEG7-MMAE construct reacts with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.[4]
-
Purification and Characterization: The resulting ADC is purified to remove unreacted drug-linker and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.
Experimental Protocols
Part 1: Preparation of Maleimide-PEG7-MMAE Drug-Linker
This protocol describes the synthesis of the drug-linker construct by reacting a Maleimide-PEG7-NHS ester with MMAE.
Materials:
-
Maleimide-PEG7-NHS ester
-
Monomethyl auristatin E (MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve MMAE (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve Maleimide-PEG7-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add the Maleimide-PEG7-NHS ester solution to the MMAE solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the Maleimide-PEG7-MMAE conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker as a solid.
Part 2: Antibody Reduction
This protocol details the partial reduction of the antibody's interchain disulfide bonds using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
EDTA solution (500 mM)
-
Spin desalting columns (e.g., 40K MWCO)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 2 mM EDTA.
-
Add a calculated amount of TCEP solution to the antibody solution. A molar excess of 2.5 to 4.0 equivalents of TCEP per mole of antibody is a good starting point for achieving a DAR of approximately 4.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess TCEP using a spin desalting column equilibrated with PBS containing 1 mM EDTA.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Part 3: Conjugation of Maleimide-PEG7-MMAE to Reduced Antibody
This protocol describes the conjugation of the drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Part 2
-
Maleimide-PEG7-MMAE from Part 1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS with 1 mM EDTA, pH 7.4
-
N-acetylcysteine solution (1 M)
Procedure:
-
Dissolve the Maleimide-PEG7-MMAE in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the Maleimide-PEG7-MMAE solution to the reduced antibody solution. A molar excess of 1.5 to 2.0 equivalents of the drug-linker per free thiol is recommended. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.
Part 4: Purification of the ADC
The ADC is purified from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC).
Materials:
-
Crude ADC solution from Part 3
-
Size exclusion chromatography (SEC) system
-
SEC column (e.g., Superdex 200 or equivalent)
-
PBS, pH 7.4 as the mobile phase
Procedure:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the crude ADC solution onto the column.
-
Elute the ADC with PBS at a constant flow rate.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak.
-
Collect the fractions corresponding to the monomeric ADC.
-
Pool the purified ADC fractions and concentrate if necessary using a centrifugal filter unit.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy, provided the antibody and the drug have distinct absorbance maxima.[5][6][7][][9]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of MMAE (around 248 nm).
-
Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law:
-
A280 = εAb,280 * CAb * l + εDrug,280 * CDrug * l
-
A248 = εAb,248 * CAb * l + εDrug,248 * CDrug * l
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient
-
C is the molar concentration
-
l is the path length of the cuvette
-
-
The DAR is then calculated as: DAR = CDrug / CAb
Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates.
Procedure:
-
Inject the purified ADC sample onto an analytical SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of monomer and aggregates based on the peak areas.
In Vitro Cytotoxicity Assay (MTT Assay)
The potency of the ADC is assessed by determining its ability to kill cancer cells that express the target antigen in vitro. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10][11][12][13]
Procedure:
-
Seed target cancer cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free drug (MMAE) in cell culture medium.
-
Remove the medium from the cells and add the ADC and control solutions.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
Table 1: Summary of ADC Characterization
| Parameter | Result |
| Drug-to-Antibody Ratio (DAR) | |
| By UV-Vis Spectroscopy | 3.8 |
| Purity | |
| Monomer Percentage (by SEC) | >98% |
| In Vitro Cytotoxicity | |
| Target Cell Line IC50 | 1.5 ng/mL |
| Non-Target Cell Line IC50 | >1000 ng/mL |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a PEG7-linked ADC.
Caption: Mechanism of action for an MMAE-containing ADC.
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Biodegradable Hydrogels with m-PEG7-4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable hydrogels are a cornerstone of advanced drug delivery and tissue engineering, offering biocompatibility, tunable properties, and controlled release of therapeutic agents. Poly(ethylene glycol) (PEG)-based hydrogels are particularly advantageous due to their protein-repellent properties and versatile chemistry. This document provides detailed application notes and protocols for the creation of biodegradable hydrogels using methoxy-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC). This amine-reactive PEG derivative allows for the formation of hydrogels through stable, yet biodegradable, urethane (B1682113) linkages when crosslinked with multi-amine compounds. These hydrogels are well-suited for the controlled release of small molecules, peptides, and proteins in various therapeutic areas, including oncology.
Principle of Hydrogel Formation
The formation of these biodegradable hydrogels is based on the reaction between the 4-nitrophenyl carbonate (NPC) activated end-group of the m-PEG7-NPC and primary amine groups of a crosslinking agent. This reaction results in the formation of a stable urethane bond, with the release of 4-nitrophenol (B140041) as a byproduct. By using a crosslinker with at least two amine groups (e.g., a diamine or a multi-arm PEG-amine), a three-dimensional hydrogel network is formed. The degradation of the hydrogel occurs through the hydrolysis of the carbonate linkage in the PEG backbone, leading to the release of the encapsulated therapeutic agent.
Experimental Protocols
Protocol 1: Synthesis of m-PEG7-4-nitrophenyl carbonate
This protocol is adapted from the synthesis of 4-arm PEG-nitrophenyl carbonate and describes the activation of the terminal hydroxyl group of m-PEG7-OH.[1]
Materials:
-
m-PEG7-OH (methoxy-poly(ethylene glycol) with 7 ethylene (B1197577) glycol units)
-
4-nitrophenyl chloroformate (4-NPC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve m-PEG7-OH in anhydrous DCM.
-
In a separate flask, dissolve a 3-molar excess of 4-nitrophenyl chloroformate per mole of m-PEG7-OH in anhydrous DCM.
-
To the m-PEG7-OH solution, add a 1.2-molar excess of anhydrous pyridine or TEA as a base.
-
Slowly add the 4-NPC solution dropwise to the stirring m-PEG7-OH solution at room temperature.
-
Allow the reaction to stir at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the DCM using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of DCM and precipitate the product by adding it to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product several times with cold diethyl ether to remove unreacted 4-NPC and other impurities.
-
Dry the final product, this compound, under vacuum.
-
The level of NPC coupling can be determined by quantifying the release of 4-nitrophenol in a sodium hydroxide (B78521) solution and measuring the absorbance at 405 nm.[1]
Protocol 2: Formation of Biodegradable Hydrogel
This protocol describes the formation of a hydrogel by crosslinking the synthesized m-PEG7-NPC with a diamine crosslinker.
Materials:
-
Synthesized this compound
-
Diamine crosslinker (e.g., ethylenediamine, putrescine, or a custom peptide with terminal amine groups)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent to be encapsulated (e.g., a peptide drug)
Procedure:
-
Prepare a stock solution of m-PEG7-NPC in PBS. The concentration will depend on the desired final hydrogel properties.
-
Prepare a stock solution of the diamine crosslinker in PBS. The molar ratio of m-PEG7-NPC to the diamine crosslinker will influence the crosslinking density and, consequently, the hydrogel's mechanical properties and degradation rate. A 2:1 molar ratio of m-PEG7-NPC to diamine is a common starting point.
-
If encapsulating a therapeutic agent, dissolve it in the diamine crosslinker solution.
-
To form the hydrogel, mix the m-PEG7-NPC solution with the diamine crosslinker solution (containing the therapeutic agent) at the desired ratio.
-
Gently vortex or pipette the mixture to ensure homogeneity. Gelation should occur within minutes to hours, depending on the concentration and reactivity of the components.
-
The hydrogel can be cast into molds of a specific shape or formed in situ.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio:
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant (equilibrium swelling).
-
The swelling ratio (SR) is calculated as: SR = (Ws - Wi) / Wi.
B. In Vitro Degradation:
-
Prepare pre-weighed, lyophilized hydrogel samples (Wd,initial).
-
Incubate the hydrogels in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, wash with deionized water to remove salts, and lyophilize to obtain the dry weight (Wd,t).
-
The percentage of weight loss is calculated as: Weight Loss (%) = [(Wd,initial - Wd,t) / Wd,initial] x 100.
C. Drug Release Kinetics:
-
Prepare drug-loaded hydrogels and place them in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At specific time intervals, collect aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data
Table 1: Representative Swelling and Degradation Properties of Biodegradable PEG Hydrogels
| Hydrogel Composition (Illustrative) | Polymer Concentration (wt%) | Swelling Ratio (at equilibrium) | Degradation Time (50% weight loss) |
| 4-arm PEG-SG crosslinked with gelatin | 10 | ~8-12 | ~36 hours[2] |
| 4-arm PEG-SG crosslinked with gelatin | 15 | ~6-10 | ~48 hours[2] |
| 4-arm PEG-SG crosslinked with gelatin | 20 | ~4-8 | ~60 hours[2] |
Table 2: Representative Drug Release from Biodegradable PEG Hydrogels
| Hydrogel System (Illustrative) | Encapsulated Drug | Release at 24h (%) | Release at 72h (%) |
| Gelatin-crosslinked 4-arm PEG-SG | Cefazedone sodium | ~40-60 | ~80-95[2][3] |
| Injectable metal-phenolic complexed PEG | Doxorubicin | ~20-30 | ~50-70[4] |
| Thermo-sensitive mPEG-PA-PLL | Calcitonin | ~30-50 | ~70-90[5] |
Table 3: Representative Mechanical Properties of PEG Hydrogels
| Hydrogel System (Illustrative) | Polymer Concentration (wt%) | Compressive Modulus (kPa) |
| PEG-DTT Hydrogel (8 kDa PEG) | 15 | ~100-150[6] |
| PEG-DTT Hydrogel (12 kDa PEG) | 15 | ~50-100[6] |
| Metal-phenolic complexed PEG with albumin | 10 | ~10-40[4] |
Visualizations
Signaling Pathway
For drug development professionals targeting cancer, a common therapeutic strategy involves the inhibition of the PI3K/Akt signaling pathway, which is frequently overactive in many cancers, promoting cell proliferation and survival.[7][8][9] A peptide-based drug released from the hydrogel could be designed to interfere with this pathway.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT Pathway as a Target for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Real-Time Monitoring of PEGylation Reaction Progress by Tracking p-Nitrophenol Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as proteins, peptides, and small drugs, is a widely utilized strategy to enhance the therapeutic properties of pharmaceuticals. It can improve drug solubility, stability, and circulation half-life while reducing immunogenicity.[1][][3] The success of PEGylation is highly dependent on the reaction conditions and the ability to monitor the reaction progress to ensure optimal conjugation and yield.
One common method for amine-reactive PEGylation involves the use of PEG activated with p-nitrophenyl carbonate (NPC).[4][5][6] In this reaction, the activated PEG couples with primary amine groups (e.g., lysine (B10760008) residues or the N-terminus of a protein) to form a stable urethane (B1682113) linkage.[1][5][7] A key advantage of this method is the release of a chromogenic byproduct, p-nitrophenol (pNP), which can be quantified spectrophotometrically in real-time.[1][7] The amount of p-nitrophenol released is directly proportional to the extent of the PEGylation reaction, providing a simple and continuous assay to monitor its progress.[7]
This application note provides a detailed protocol for monitoring the progress of a PEGylation reaction by tracking the release of p-nitrophenol.
Reaction Principle
The fundamental chemistry involves the reaction of an amine-containing molecule with a p-nitrophenyl carbonate-activated PEG (PEG-NPC). The nucleophilic amine group attacks the carbonyl carbon of the carbonate, leading to the formation of a stable urethane bond and the release of the p-nitrophenolate ion, which in its protonated form is p-nitrophenol.
The released p-nitrophenol has a distinct absorbance maximum around 400-405 nm under neutral to basic conditions, allowing for its quantification using a spectrophotometer.[8][9] By monitoring the increase in absorbance at this wavelength over time, the kinetics of the PEGylation reaction can be readily determined.
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a PEGylation reaction by tracking p-nitrophenol release.
Caption: Experimental workflow for monitoring PEGylation.
Detailed Experimental Protocol
This protocol provides a general method for the PEGylation of a model protein and monitoring the reaction by measuring p-nitrophenol release.
Materials and Equipment:
-
Protein/Peptide: Lysozyme (or other model protein with available amine groups)
-
PEG Reagent: Methoxy-PEG-p-nitrophenyl carbonate (mPEG-NPC), MW 5,000 Da
-
Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Spectrophotometer: UV-Vis spectrophotometer capable of measuring absorbance at 405 nm
-
Cuvettes: Quartz or disposable UV-transparent cuvettes
-
Reaction Tubes: Microcentrifuge tubes or similar
-
Pipettes and Tips
-
Stirring/Shaking Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of the protein in the reaction buffer.
-
Immediately before initiating the reaction, dissolve the mPEG-NPC in the reaction buffer to a final concentration of 50 mg/mL. Vortex gently to ensure complete dissolution.
-
-
Reaction Setup:
-
In a reaction tube, add the protein solution to achieve a final concentration of 5 mg/mL.
-
Add the mPEG-NPC solution to the protein solution at a desired molar excess (e.g., 5:1, 10:1 PEG:protein).
-
The final reaction volume should be sufficient for spectrophotometric analysis (e.g., 1 mL).
-
Gently mix the reaction components.
-
-
Spectrophotometric Monitoring:
-
Immediately after mixing, transfer the reaction mixture to a cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument with the reaction buffer.
-
Measure the absorbance at 405 nm at time zero (A₀).
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring or shaking.
-
Record the absorbance at 405 nm at regular intervals (e.g., every 5, 10, or 30 minutes) until the absorbance value plateaus, indicating the reaction has reached completion.
-
-
Calculation of p-Nitrophenol Concentration:
-
The concentration of released p-nitrophenol can be calculated using the Beer-Lambert law: A = εbc Where:
-
A is the absorbance at 405 nm
-
ε is the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at pH > 7)[8]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of p-nitrophenol in Molarity (M)
-
-
Concentration of pNP (M) = (A₄₀₅) / (18,000 M⁻¹cm⁻¹ * 1 cm)
-
-
Determination of Reaction Progress:
-
The percentage of reaction completion at any given time point can be estimated by comparing the current p-nitrophenol concentration to the theoretical maximum concentration (assuming 100% conversion of the limiting reagent).
-
Data Presentation
The following table provides an example of quantitative data that could be generated from monitoring a PEGylation reaction.
| Time (minutes) | Absorbance at 405 nm | p-Nitrophenol Concentration (µM) | Reaction Completion (%) |
| 0 | 0.015 | 0.83 | 0.8 |
| 15 | 0.250 | 13.89 | 13.9 |
| 30 | 0.450 | 25.00 | 25.0 |
| 60 | 0.750 | 41.67 | 41.7 |
| 90 | 0.900 | 50.00 | 50.0 |
| 120 | 0.980 | 54.44 | 54.4 |
| 180 | 1.050 | 58.33 | 58.3 |
| 240 | 1.080 | 60.00 | 60.0 |
| 300 | 1.085 | 60.28 | 60.3 |
Assuming a theoretical maximum p-nitrophenol concentration of 100 µM based on the initial concentration of the limiting reactant.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical reaction and the logical relationship between the reactants, products, and the monitoring signal.
Caption: PEGylation reaction and monitoring principle.
Conclusion
Monitoring the release of p-nitrophenol is a straightforward and effective method for tracking the progress of PEGylation reactions that utilize p-nitrophenyl carbonate-activated PEG reagents. This technique allows for real-time analysis of reaction kinetics, enabling researchers to optimize reaction conditions and ensure consistent product quality. The protocol and data presented here provide a solid foundation for implementing this valuable analytical tool in the development of PEGylated therapeutics.
References
- 1. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idosi.org [idosi.org]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
Application Notes & Protocols for Small Molecule Drug PEGylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyethylene glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By covalently attaching PEG chains to small molecule drugs, researchers can enhance their solubility, increase their in vivo half-life, reduce immunogenicity, and improve their overall therapeutic efficacy.[1][2] These application notes provide a detailed overview of the experimental setup for small molecule drug PEGylation, including protocols for PEG activation, conjugation, purification, and characterization.
Key Considerations for Small Molecule PEGylation
Successful PEGylation of small molecules requires careful consideration of several factors to ensure optimal conjugation efficiency and preservation of the drug's therapeutic activity.[1]
-
PEG Architecture: The structure of the PEG reagent can significantly impact the properties of the final conjugate. Common architectures include:
-
Linear PEG: The simplest form, often with a single reactive group at one end (mPEG).[]
-
Branched PEG: Offers increased steric hindrance, which can provide better protection from enzymatic degradation.[]
-
Multi-arm PEG: Provides multiple sites for drug conjugation, increasing the drug loading capacity.[][4]
-
-
Linker Chemistry: The bond connecting the PEG to the small molecule can be either stable or cleavable.
-
Permanent Linkages: Form a stable new chemical entity. This approach is suitable when the PEGylated conjugate itself is the active therapeutic.[]
-
Releasable (Prodrug) Linkages: Designed to be cleaved in vivo, releasing the parent drug. This is often employed for drugs that need to be unmodified to exert their therapeutic effect.[]
-
-
Site of PEGylation: The attachment site on the small molecule is critical. It should be a position that does not interfere with the drug's binding to its target.[5] For small molecules with limited functional groups, site-specific PEGylation can be challenging.[1][4]
Experimental Workflow for Small Molecule PEGylation
The overall process of PEGylating a small molecule drug can be broken down into several key stages, from initial reagent selection to final product characterization.
Caption: General experimental workflow for small molecule drug PEGylation.
Experimental Protocols
Protocol 1: Activation of PEG-Carboxylic Acid with N-Hydroxysuccinimide (NHS)
This protocol describes the activation of a PEG with a terminal carboxylic acid group to create a more reactive NHS ester, which can then readily react with primary amines on a small molecule drug.
Materials:
-
mPEG-Carboxylic Acid (mPEG-COOH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve mPEG-COOH in anhydrous DCM or DMF in a round bottom flask under an inert atmosphere (argon or nitrogen). The concentration will depend on the specific PEG derivative.
-
Addition of Reagents: Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Filtration (if using DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.
-
Precipitation: Precipitate the activated mPEG-NHS ester by adding the reaction mixture dropwise to cold, stirred anhydrous diethyl ether.
-
Collection and Drying: Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Storage: Store the activated mPEG-NHS ester under anhydrous conditions at -20°C.
Protocol 2: PEGylation of an Amine-Containing Small Molecule Drug
This protocol details the conjugation of an activated mPEG-NHS ester to a small molecule drug containing a primary amine functional group.
Materials:
-
Activated mPEG-NHS ester
-
Amine-containing small molecule drug
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.0 or sodium bicarbonate buffer pH 8.0-8.5)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolution of Drug: Dissolve the amine-containing small molecule drug in the chosen anhydrous aprotic solvent or reaction buffer. The pH of the reaction buffer is critical; for specific reaction with primary amines, a pH of 7-9 is generally used.[6]
-
Addition of Activated PEG: Add the activated mPEG-NHS ester to the drug solution. The molar ratio of PEG to the drug needs to be optimized, but a starting point is often a 1.5 to 5-fold molar excess of the PEG reagent.[7]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the reactivity of the specific small molecule.[8]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as HPLC, LC-MS, or TLC to determine the consumption of the starting materials and the formation of the PEGylated product.
-
Quenching: Once the reaction is complete, quench any remaining active PEG-NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
Signaling Pathway of Amine-Reactive PEGylation
The following diagram illustrates the chemical reaction between an NHS-activated PEG and a primary amine on a small molecule drug.
Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.
Protocol 3: Purification of PEGylated Small Molecules by Size Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated conjugates, separating molecules based on their size.[][10]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
HPLC system with a UV detector or other suitable detector
-
Mobile phase (e.g., PBS or other aqueous buffers)
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture or exchange it into the mobile phase buffer.
-
Injection: Inject the prepared sample onto the SEC column.
-
Elution and Fractionation: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute before the smaller, unreacted small molecule and excess PEG reagent. Collect fractions as the components elute from the column.
-
Analysis of Fractions: Analyze the collected fractions using HPLC or another appropriate method to identify the fractions containing the purified PEGylated drug.
-
Pooling and Concentration: Pool the fractions containing the pure product and, if necessary, concentrate the solution.
Protocol 4: Characterization of PEGylated Small Molecules
Thorough characterization is essential to confirm the identity, purity, and integrity of the PEGylated drug.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and to separate the PEGylated product from unreacted starting materials. Both reverse-phase (RP-HPLC) and SEC can be employed.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the conjugate, confirming the attachment of the PEG chain and helping to determine the degree of PEGylation.[7][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of the conjugate and to confirm the site of PEG attachment.[][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be developed to quantify the concentration of the PEGylated drug in biological samples.[]
Data Presentation
Quantitative data from the PEGylation process should be summarized for clear comparison.
Table 1: Optimization of PEGylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| PEG:Drug Molar Ratio | 1.5:1 | 3:1 | 5:1 |
| Reaction Time (hours) | 2 | 4 | 6 |
| pH | 7.5 | 8.0 | 8.5 |
| Yield (%) | 45 | 72 | 68 |
| Purity (%) | 92 | 95 | 93 |
Table 2: Characterization of Purified PEG-Drug Conjugate
| Analytical Method | Result |
| RP-HPLC Purity | >95% |
| SEC Purity | >98% |
| Molecular Weight (LC-MS) | Expected MW ± 1 Da |
| Degree of PEGylation | 1 PEG chain per drug molecule |
Table 3: Comparison of Purification Methods
| Purification Method | Purity (%) | Yield (%) | Throughput |
| Size Exclusion Chromatography (SEC) | 98 | 75 | Medium |
| Ion-Exchange Chromatography (IEX) | 96 | 80 | High |
| Reverse-Phase Chromatography (RPC) | 99 | 65 | Low |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific small molecule and PEG reagents used.
Troubleshooting
-
Low Yield:
-
Incomplete Reaction:
-
Increase the reaction time.[8]
-
Increase the molar excess of the PEG reagent.
-
-
Product Heterogeneity:
-
Improve the purification method.
-
Consider a site-specific PEGylation strategy if multiple reactive sites are present on the small molecule.[5]
-
By following these detailed protocols and considering the key aspects of small molecule PEGylation, researchers can successfully develop novel therapeutic candidates with improved pharmaceutical properties.
References
- 1. pharmtech.com [pharmtech.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. enovatia.com [enovatia.com]
- 8. biopharminternational.com [biopharminternational.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylated Drug Bioanalysis by NMR [intertek.com]
Application Notes and Protocols for m-PEG7-4-nitrophenyl carbonate in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-4-nitrophenyl carbonate is a versatile PEGylation reagent crucial for the development of targeted drug delivery vehicles. Its methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, consisting of seven ethylene (B1197577) glycol units, imparts favorable pharmacokinetic properties such as increased solubility and extended circulation half-life to conjugated molecules. The terminal 4-nitrophenyl carbonate group serves as a reactive handle for the efficient and stable conjugation to primary amines on therapeutic agents, targeting ligands, or carrier molecules. This conjugation results in the formation of a stable urethane (B1682113) linkage.
A key application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The m-PEG7 linker in a PROTAC connects the target protein binder and the E3 ligase ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[1]
These application notes provide detailed protocols for the use of this compound in the PEGylation of proteins and its application in the conceptual design of PROTACs for targeted drug delivery.
Principle of Reaction
The core of the application lies in the reaction between the 4-nitrophenyl carbonate group of the PEG reagent and a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein or an amine-containing drug molecule). This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of 4-nitrophenol (B140041) (pNP) and the formation of a stable carbamate (B1207046) (urethane) bond.
The release of the chromogenic 4-nitrophenolate (B89219) anion can be monitored spectrophotometrically at approximately 400-405 nm, allowing for real-time tracking of the conjugation reaction progress.
Section 1: PEGylation of Amine-Containing Molecules
This section details the protocol for conjugating this compound to a model protein.
Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule of interest
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Spectrophotometer (UV-Vis)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Experimental Protocol: Protein PEGylation
-
Preparation of Reagents:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO and then dilute to the desired concentration in the Reaction Buffer.
-
-
PEGylation Reaction:
-
Add the dissolved this compound to the protein solution. The molar ratio of the PEG reagent to the protein is a critical parameter and should be optimized. A starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended.[4]
-
Incubate the reaction mixture at room temperature with gentle stirring.
-
-
Monitoring the Reaction:
-
The progress of the PEGylation can be monitored by measuring the absorbance of the released 4-nitrophenol at 405 nm.
-
At various time points, take an aliquot of the reaction mixture, dilute it with the Reaction Buffer if necessary, and measure the absorbance at 405 nm.
-
The concentration of released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitrophenol at the reaction pH. At pH 8.0, the molar extinction coefficient is approximately 15,245 M⁻¹cm⁻¹.[5]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of p-nitrophenol in M.
-
-
-
Quenching the Reaction:
-
Once the reaction has reached the desired level of completion (indicated by a plateau in the absorbance at 405 nm), quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. The primary amine in Tris will react with any remaining this compound.
-
-
Purification of the PEGylated Product:
-
The PEGylated protein can be purified from unreacted PEG reagent and byproducts using chromatographic techniques.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted PEG reagent.[][7][8]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change in charge can be exploited for separation using IEX.[][7]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary purification step.[]
-
-
Characterization of the PEGylated Product:
-
The extent of PEGylation can be confirmed by various analytical techniques, including SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 7.5 - 8.5 | pH 8.0 is a good starting point for balancing reactivity and protein stability. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | This should be optimized for the specific protein and desired degree of PEGylation. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress spectrophotometrically to determine the optimal time. |
| Monitoring Wavelength | 405 nm | For tracking the release of 4-nitrophenol. |
| Molar Extinction Coefficient (ε) of p-nitrophenol at pH 8.0 | 15,245 M⁻¹cm⁻¹[5] | Use this value to quantify the extent of the reaction. |
Section 2: Application in Targeted Drug Delivery - PROTAC Development
This compound is an ideal linker for synthesizing PROTACs, which are a promising class of targeted therapeutics.
Conceptual Workflow for PROTAC Synthesis
The synthesis of a PROTAC involves a multi-step process where the m-PEG7 linker is sequentially conjugated to a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The 4-nitrophenyl carbonate group allows for the straightforward attachment to an amine-functionalized ligand.
Caption: Conceptual workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC Mechanism of Action: Targeted Protein Degradation
Once synthesized, the PROTAC molecule facilitates the degradation of a specific target protein through the ubiquitin-proteasome system.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.[1][2][3][9][10]
The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex.[1][3][10] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[2][3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to degrade additional target protein molecules.[2][9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | - Suboptimal pH- Inactive PEG reagent- Insufficient molar excess of PEG reagent | - Optimize reaction pH (7.5-8.5).- Use fresh, properly stored this compound.- Increase the molar ratio of the PEG reagent to the protein. |
| Protein Precipitation | - Protein instability at the reaction pH- High concentration of organic co-solvent | - Perform the reaction at a lower temperature (4°C).- Screen different buffer systems.- Minimize the amount of organic solvent used to dissolve the PEG reagent. |
| Difficulty in Purifying PEGylated Product | - Similar size or charge of PEGylated and un-PEGylated protein | - Employ a combination of purification techniques (e.g., SEC followed by IEX).- Optimize the gradient in IEX or HIC for better resolution. |
Conclusion
This compound is a valuable tool for the development of targeted drug delivery systems. Its defined length, reactivity, and ability to improve the pharmacokinetic properties of conjugated molecules make it particularly well-suited for the construction of PROTACs and other targeted therapies. The protocols and data presented here provide a solid foundation for researchers to utilize this reagent effectively in their drug development efforts.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. rsc.org [rsc.org]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Terminal Specific PEGylation of Proteins Using Carbonate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. Benefits of PEGylation include improved solubility, extended circulating half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[1][2][3] Site-specific PEGylation, particularly at the N-terminus, is highly desirable as it can preserve the protein's biological activity by avoiding modification of residues within receptor-binding or catalytic sites, resulting in a homogeneous product with a well-defined structure.[2][3]
While reductive amination using PEG-aldehyde at a controlled acidic pH is a common method for N-terminal PEGylation, this document focuses on the use of activated carbonate PEG derivatives, such as PEG-succinimidyl carbonate (PEG-SC) and PEG-p-nitrophenyl carbonate (PEG-NPC), for achieving N-terminal specificity.[4][5][6] These reagents react with primary amines to form stable urethane (B1682113) linkages.[4][6] The selectivity for the N-terminal α-amine over the ε-amines of lysine (B10760008) residues is achieved by exploiting the difference in their pKa values and carefully controlling the reaction pH.[7][8] The α-amino group of the N-terminus generally has a lower pKa (around 7.8) compared to the ε-amino group of lysine (around 10.1), allowing for preferential reaction at a lower pH.[7]
These application notes provide a comprehensive overview of the principles, detailed experimental protocols, and characterization methods for the N-terminal specific PEGylation of proteins using carbonate chemistry.
Principle of N-Terminal Specific PEGylation with Carbonate Chemistry
The core principle behind N-terminal specific PEGylation using activated carbonate PEGs lies in the differential nucleophilicity of the N-terminal α-amino group versus the lysine ε-amino groups at a controlled pH. By maintaining the reaction pH slightly below the pKa of the lysine side chains, the majority of lysine residues will be protonated and thus less reactive, while a significant portion of the N-terminal amines will be deprotonated and available for nucleophilic attack on the activated carbonate of the PEG reagent.
The reaction proceeds via a nucleophilic acyl substitution mechanism where the unprotonated primary amine of the N-terminus attacks the carbonyl carbon of the succinimidyl carbonate or p-nitrophenyl carbonate group on the PEG derivative. This results in the formation of a stable urethane bond and the release of N-hydroxysuccinimide (NHS) or p-nitrophenol (pNP), respectively.
Experimental Protocols
Protocol 1: Activation of Hydroxyl-Terminated PEG with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the synthesis of an amine-reactive PEG-succinimidyl carbonate (PEG-SC) from a hydroxyl-terminated PEG precursor.[9]
Materials:
-
Methoxy-PEG-OH (mPEG-OH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (B92270)
-
Ice-cold diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere, dissolve the mPEG-OH in anhydrous DCM.
-
Add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine to the PEG solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG-SC by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.
-
Collect the white precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the resulting PEG-SC powder under vacuum and store it under desiccated conditions.
Protocol 2: N-Terminal Specific PEGylation of a Model Protein
This protocol details the N-terminal PEGylation of a model protein (e.g., Bovine Serum Albumin - BSA) using the prepared PEG-SC or a commercially available activated carbonate PEG.
Materials:
-
Model Protein (e.g., BSA)
-
Activated PEG-Carbonate (e.g., mPEG-SC or mPEG-NPC)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.0-7.5
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Purification columns (Ion-Exchange or Size-Exclusion)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.
-
PEGylation Reaction:
-
Add the activated PEG-carbonate to the protein solution. A molar excess of 5 to 20-fold of PEG reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring. Reaction times can range from 1 to 12 hours.[1]
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG reagent. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal ultrafiltration devices with an appropriate molecular weight cut-off (MWCO).
-
For further purification and separation of mono-PEGylated species from unreacted protein and multi-PEGylated products, employ chromatographic techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[10][11]
-
Protocol 3: Characterization of the PEGylated Protein
Confirmation of successful PEGylation and determination of the degree and site of modification are crucial.
1. SDS-PAGE Analysis:
-
Prepare an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient gel).
-
Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.
-
Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue).
-
Successful PEGylation will result in a significant shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[9]
2. HPLC Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts. SEC-HPLC can be used to assess the purity of the PEGylated product and quantify the amount of aggregated species.[1]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species and the un-PEGylated protein, although peak broadening can be an issue with larger PEG chains.
-
Ion-Exchange HPLC (IEX-HPLC): This method separates proteins based on their surface charge. PEGylation can shield the protein's charges, leading to a change in retention time on an IEX column, which can be used to separate different PEGylated forms.[12]
3. Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides information on the molecular weight of the PEGylated protein, allowing for the determination of the number of attached PEG chains.
-
Electrospray Ionization (ESI) MS: Can also be used to determine the molecular weight of the intact PEGylated protein.
-
Peptide Mapping: To confirm the site of PEGylation, the PEGylated protein can be digested with a protease (e.g., trypsin), and the resulting peptide fragments analyzed by LC-MS/MS. The PEGylated peptide will show a characteristic mass shift and can be identified, confirming N-terminal modification.
Data Presentation
The following tables summarize typical quantitative data that should be collected and analyzed during an N-terminal PEGylation experiment.
Table 1: Optimization of PEGylation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Concentration (mg/mL) | 5 | 5 | 10 | 10 |
| PEG:Protein Molar Ratio | 5:1 | 10:1 | 5:1 | 10:1 |
| pH | 7.0 | 7.0 | 7.5 | 7.5 |
| Temperature (°C) | 4 | 25 | 4 | 25 |
| Reaction Time (h) | 4 | 4 | 8 | 8 |
| Mono-PEGylated Product (%) | Data | Data | Data | Data |
| Di-PEGylated Product (%) | Data | Data | Data | Data |
| Unreacted Protein (%) | Data | Data | Data | Data |
*Data to be filled in from experimental results obtained from densitometry of SDS-PAGE gels or integration of HPLC chromatograms.
Table 2: Characterization of Purified N-terminally Mono-PEGylated Protein
| Analytical Method | Unmodified Protein | Purified PEGylated Protein |
| Apparent MW (SDS-PAGE, kDa) | e.g., 66 | e.g., >80 (for 20 kDa PEG) |
| Elution Volume (SEC-HPLC, mL) | e.g., 15.2 | e.g., 12.5 |
| Molecular Weight (MALDI-TOF, Da) | e.g., 66430 | e.g., ~86430 |
| Purity (SEC-HPLC, %) | >98% | >95% |
| Biological Activity (%) | 100% | e.g., 85-95% |
Visualizations
Chemical Reaction Pathway
Caption: Reaction of PEG-Succinimidyl Carbonate with a Protein's N-terminus.
Experimental Workflow
Caption: Workflow for N-terminal Protein PEGylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Inactive PEG reagent- Incorrect pH of reaction buffer- Insufficient molar excess of PEG- Short reaction time | - Use fresh or newly activated PEG reagent- Verify the pH of the reaction buffer- Increase the molar ratio of PEG to protein- Extend the reaction time and monitor progress |
| High Degree of Multi-PEGylation | - Reaction pH is too high- High molar excess of PEG- Long reaction time | - Lower the reaction pH to increase N-terminal selectivity- Reduce the molar ratio of PEG to protein- Optimize and shorten the reaction time |
| Protein Aggregation | - Protein instability under reaction conditions- High protein concentration | - Perform the reaction at a lower temperature (4°C)- Include stabilizing excipients in the reaction buffer- Reduce the protein concentration |
| Difficulty in Purifying PEGylated Protein | - Similar properties of PEGylated and un-PEGylated protein- Broad distribution of PEGylated species | - Optimize the gradient for ion-exchange chromatography- Use a size-exclusion column with a suitable separation range- Consider alternative chromatography methods like Hydrophobic Interaction Chromatography (HIC) |
Conclusion
N-terminal specific PEGylation using carbonate chemistry offers a viable method for producing homogeneous, well-defined protein-PEG conjugates. The success of this strategy hinges on the precise control of reaction conditions, particularly pH, to favor modification of the N-terminal α-amine. The protocols and guidelines presented in these application notes provide a framework for researchers to develop and optimize N-terminal PEGylation for their specific protein of interest. Thorough characterization of the final product is essential to ensure its quality, purity, and retention of biological activity. While PEG-aldehyde chemistry is more commonly cited for N-terminal specificity, carbonate chemistry represents a classic and effective alternative for amine-reactive PEGylation that can be tailored for site-selectivity.
References
- 1. ijpbs.com [ijpbs.com]
- 2. State of the art in PEGylation: the great versatility achieved after forty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylation prevents the N-terminal degradation of megakaryocyte growth and development factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of m-PEG7 Linkers in Proteolysis-Targeting Chimeras (PROTACs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of monodispersed polyethylene (B3416737) glycol 7 (m-PEG7) linkers in the design and development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction to m-PEG7 Linkers in PROTACs
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3][4]
PEG linkers, including m-PEG7, are frequently employed in PROTAC design due to their ability to improve solubility, permeability, and overall drug-like properties.[1][5] The seven ethylene (B1197577) glycol units in an m-PEG7 linker provide a balance of flexibility and hydrophilicity, which can be crucial for optimizing the formation of a productive ternary complex.[1]
Mechanism of Action
The mechanism of a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][6] The m-PEG7 linker plays a pivotal role in this process by spanning the distance between the POI and the E3 ligase, thereby enabling the formation of a stable and productive ternary complex.[3]
Data Presentation: Physicochemical and Biological Properties
The length and composition of the PEG linker significantly impact the physicochemical properties and biological activity of PROTACs. While specific data for PROTACs containing an m-PEG7 linker is not extensively published in comparative studies, the following tables provide illustrative data for PROTACs with varying PEG linker lengths to demonstrate these effects.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC
| PROTAC | Linker | Molecular Weight (Da) | cLogP | TPSA (Ų) |
| PROTAC-PEG3 | m-PEG3-Alkyl | ~850 | 4.5 | 180 |
| PROTAC-PEG5 | m-PEG5-Alkyl | ~938 | 4.1 | 205 |
| PROTAC-PEG7 | m-PEG7-Alkyl | ~1026 | 3.7 | 230 |
| PROTAC-PEG9 | m-PEG9-Alkyl | ~1114 | 3.3 | 255 |
Note: Data is hypothetical and serves for illustrative purposes.
Table 2: Effect of PEG Linker Length on In Vitro Degradation Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 Degrader (PEG3 linker) | BRD4 | HeLa | 25 | >90 |
| BRD4 Degrader (PEG5 linker) | BRD4 | HeLa | 10 | >95 |
| BTK Degrader (PEG-based) | BTK | Mino | ~12 | >99 |
| TBK1 Degrader (21-atom linker) | TBK1 | - | 3 | 96 |
Note: Data is compiled from various sources in the literature for PROTACs with similar PEG-based linkers.[2][7]
Experimental Protocols
This section provides detailed protocols for the synthesis of an m-PEG7 containing PROTAC and its subsequent biological evaluation.
Protocol 1: Synthesis of a PROTAC using m-PEG7-acid
This protocol describes a general two-step synthesis involving an initial amide coupling followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3]
Materials:
-
Ligand 1 with a free amine group
-
m-PEG7-acid
-
Ligand 2 with an azide (B81097) group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Water (deionized)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for HPLC purification
Step 1: Amide Coupling
-
Dissolve Ligand 1 (1.0 eq) and m-PEG7-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Click Chemistry (CuAAC)
-
Dissolve the crude intermediate from Step 1 (1.0 eq) and Ligand 2 with an azide group (1.1 eq) in a mixture of an organic solvent (e.g., THF or DMF) and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein by Western blot to determine the DC50 and Dmax values.[6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a method for assessing the formation of the ternary complex in live cells using NanoBRET™ technology.[8][9]
Materials:
-
HEK293 cells
-
Expression vectors for HaloTag®-E3 ligase and NanoLuc®-Target Protein fusions
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the HaloTag®-E3 ligase and NanoLuc®-Target Protein expression vectors.
-
Plate the transfected cells in white, 96-well plates and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare a serial dilution of the PROTAC compound in Opti-MEM™.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the appropriate wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve.
-
Signaling Pathways and Downstream Effects
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, a PROTAC targeting a kinase involved in a proliferation pathway would be expected to inhibit that pathway.
Example: Targeting BTK in the B-Cell Receptor (BCR) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies. A BTK-targeting PROTAC would induce the degradation of BTK, leading to the inhibition of downstream signaling and ultimately apoptosis of the malignant B-cells.
Conclusion
m-PEG7 linkers are valuable tools in the design of effective PROTACs, offering a means to enhance solubility and optimize the geometry of the ternary complex for efficient protein degradation. The protocols and information provided herein serve as a comprehensive guide for researchers developing novel protein degraders. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase deepens, the rational design of PROTACs with superior potency, selectivity, and drug-like properties will continue to advance.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Therapeutic Protein Solubility with m-PEG7-4-nitrophenyl carbonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poor aqueous solubility is a significant hurdle in the development of therapeutic proteins, often leading to challenges in formulation, delivery, and bioavailability. Chemical modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to overcome these limitations. This document provides detailed application notes and protocols for utilizing m-PEG7-4-nitrophenyl carbonate, a short-chain, amine-reactive PEGylation reagent, to enhance the solubility of therapeutic proteins. The protocols outlined below provide a framework for the conjugation reaction, purification of the PEGylated protein, and quantification of the resulting solubility improvement.
Introduction
Therapeutic proteins are a cornerstone of modern medicine, offering high specificity and efficacy for a range of diseases. However, their complex structures can lead to issues with aggregation and poor solubility, particularly at the high concentrations required for therapeutic dosing. PEGylation, the covalent attachment of polyethylene glycol chains to a protein, can address these challenges by increasing the hydrodynamic radius of the protein and shielding hydrophobic regions from the surrounding aqueous environment.[1][2]
This compound is a methoxy-terminated PEG derivative with seven ethylene (B1197577) glycol repeat units. The 4-nitrophenyl carbonate (NPC) group is an activated ester that reacts specifically with primary amines, such as the N-terminal alpha-amino group and the epsilon-amino groups of lysine (B10760008) residues, to form a stable urethane (B1682113) linkage. The relatively short PEG7 chain offers a subtle modification that can improve solubility without significantly altering the protein's biological activity, a potential concern with larger PEG chains.
Principle of the Method
The PEGylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The unprotonated amino group of a lysine residue or the N-terminus of the therapeutic protein attacks the carbonyl carbon of the nitrophenyl carbonate. This results in the formation of a stable urethane bond and the release of 4-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically to track the reaction progress. The hydrophilic nature of the attached PEG chain increases the overall solubility of the protein conjugate.
Data Presentation: Illustrative Solubility Enhancement
The following table presents illustrative data on the solubility enhancement of a model therapeutic protein, Recombinant Human Granulocyte Colony-Stimulating Factor (rhG-CSF), after PEGylation with this compound. This data is representative of the expected outcomes and should be confirmed experimentally for each specific protein.
| Parameter | Unmodified rhG-CSF | PEGylated rhG-CSF (m-PEG7) | Fold Increase |
| Solubility in PBS (pH 7.4) | 0.5 mg/mL | 2.5 mg/mL | 5.0 |
| Aggregation Onset Temperature | 55°C | 65°C | N/A |
| Hydrodynamic Radius | 2.8 nm | 3.5 nm | 1.25 |
Experimental Protocols
Materials and Reagents
-
Therapeutic Protein (e.g., rhG-CSF)
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
Glycine (B1666218) Solution (1 M)
-
Dialysis Tubing (MWCO appropriate for the protein)
-
Size-Exclusion Chromatography (SEC) Column
-
Bradford Reagent or other protein quantification assay
-
UV-Vis Spectrophotometer
Protocol 1: PEGylation of a Therapeutic Protein
-
Protein Preparation: Dissolve the therapeutic protein in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines that could compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve this compound in a small volume of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and then dilute to the desired concentration in the reaction buffer.
-
PEGylation Reaction: Add the this compound solution to the protein solution at a molar ratio of 5:1 to 20:1 (PEG:protein). The optimal ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by measuring the absorbance at 400 nm, which corresponds to the release of 4-nitrophenol.
-
Quenching: Stop the reaction by adding a 100-fold molar excess of 1 M glycine solution to quench any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes. Further purify the PEGylated protein from unmodified protein using size-exclusion chromatography (SEC).
Protocol 2: Quantification of Protein Solubility
-
Sample Preparation: Prepare saturated solutions of both the unmodified and PEGylated protein in PBS (pH 7.4). This can be achieved by adding an excess of the protein to a fixed volume of buffer and allowing it to equilibrate with gentle agitation for 24 hours at a controlled temperature.
-
Centrifugation: Centrifuge the saturated solutions at high speed (e.g., 14,000 x g) for 30 minutes to pellet any undissolved protein.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Protein Concentration Measurement: Determine the protein concentration in the supernatant using a standard protein quantification method, such as the Bradford assay.
-
Solubility Calculation: The measured protein concentration represents the solubility of the protein under the tested conditions.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Mechanism of solubility enhancement by PEGylation.
Caption: Indirect effect of PEGylation on signaling.
Conclusion
The use of this compound offers a straightforward and effective method for improving the solubility and stability of therapeutic proteins. The protocols and illustrative data presented here provide a foundation for researchers to apply this technology to their specific proteins of interest. By carefully optimizing the reaction conditions and thoroughly characterizing the resulting PEGylated conjugate, it is possible to significantly enhance the developability of promising therapeutic protein candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amine-Reactive PEGylation with m-PEG7-4-nitrophenyl carbonate
Welcome to the technical support center for m-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC). This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an amine-reactive PEGylation reagent. It consists of a monodispersed polyethylene (B3416737) glycol (PEG) chain with seven ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a 4-nitrophenyl carbonate (NPC) reactive group at the other. The NPC group reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group on a protein or peptide) to form a stable, covalent urethane (B1682113) linkage.[1][2] During this reaction, 4-nitrophenol (B140041) is released as a byproduct, which can be used to monitor the reaction's progress spectrophotometrically.[1]
Q2: What is the optimal pH for my PEGylation reaction?
A2: The optimal pH is a critical parameter that requires balancing two competing factors: the reactivity of the target amine and the hydrolysis of the m-PEG7-NPC reagent.
-
Amine Reactivity: For the reaction to occur, the target amine group must be in its deprotonated, nucleophilic state. This is favored at a pH above the amine's pKa. The ε-amino group of lysine has a pKa of ~10.0-10.5, while the N-terminal α-amino group has a pKa of ~7.6-8.0.[3]
-
Reagent Hydrolysis: The NPC ester is susceptible to hydrolysis (reaction with water), which also increases significantly at higher pH.[4][5] Hydrolysis consumes the reagent and reduces PEGylation efficiency.
Generally, a pH range of 8.0 to 9.0 is recommended for efficient conjugation to lysine residues.[6] For more selective N-terminal PEGylation, a lower pH of 7.0 to 7.5 can be employed, as the N-terminal amine is more reactive than lysine side chains at this pH.[3]
Q3: What type of buffer should I use for the reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the m-PEG7-NPC. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are unsuitable and should be avoided in the reaction mixture itself, although they can be used to quench the reaction.[7]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Sodium Bicarbonate / Carbonate
-
Sodium Borate
Q4: How can I monitor the progress of my reaction?
A4: The reaction releases 4-nitrophenol, which, under basic conditions, deprotonates to the yellow-colored 4-nitrophenolate (B89219) ion.[4][5] The progress of the PEGylation can be monitored by measuring the absorbance of this byproduct using a UV-Vis spectrophotometer. The peak absorbance of the 4-nitrophenolate ion is around 400-415 nm .[4]
Q5: How do I stop (quench) the reaction?
A5: Once the desired level of PEGylation is achieved, the reaction should be quenched to stop further modification and consume any remaining active m-PEG7-NPC. This is typically done by adding a small molecule with a primary amine. Common quenching reagents include:
-
Glycine
-
Tris buffer
-
Lysine
-
Hydroxylamine[7]
The quenching reagent is typically added in molar excess and allowed to react for about 30-60 minutes.
Troubleshooting Guide
Problem 1: Low or No PEGylation Yield
| Possible Cause | Recommended Solution |
| Incorrect Reaction pH | The pH is too low, leaving the target amines protonated and non-nucleophilic. Verify the pH of your reaction buffer and adjust to the optimal range (typically 8.0-9.0 for lysines, or 7.0-7.5 for N-terminus). |
| Hydrolyzed PEG Reagent | The m-PEG7-NPC reagent is sensitive to moisture and can hydrolyze over time. If your solid reagent appears clumpy or your stock solution is yellow before starting the reaction, it has likely degraded. Use fresh, high-quality reagent and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7] Store solid reagent under dessicated conditions at -20°C. |
| Inactive Protein/Molecule | The target amine groups on your molecule may be inaccessible or your protein may have denatured. Confirm the structural integrity and concentration of your starting material. Consider running the reaction under both native and mildly denaturing conditions to assess accessibility. |
| Presence of Competing Nucleophiles | The reaction buffer or sample contains primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) that are consuming the PEG reagent.[7] Ensure all components are free from extraneous amines. Use a recommended buffer like PBS, HEPES, or Borate. |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding too slowly. While reactions are often run for 2-4 hours or overnight at 4°C to minimize side reactions, you can increase the temperature to room temperature (~20-25°C) to accelerate the rate.[8] Monitor the reaction over a time course to determine the optimal duration. |
Problem 2: High Degree of Polydispersity (Multiple PEG Chains Attached)
| Possible Cause | Recommended Solution |
| High Molar Excess of PEG Reagent | Using a large excess of m-PEG7-NPC increases the likelihood of multiple sites on the same molecule being modified. Reduce the molar ratio of PEG to your target molecule. Perform a titration experiment with varying ratios (e.g., 1:1, 2:1, 5:1 of PEG:protein) to find the optimal balance for mono-PEGylation. |
| High pH or Long Reaction Time | More basic conditions (pH > 9.0) and extended reaction times can drive the reaction towards completion at multiple available sites. Try reducing the pH to the lower end of the optimal range (e.g., pH 8.0) or shortening the reaction time. |
Problem 3: The reaction mixture turns yellow immediately after adding the PEG reagent.
This indicates rapid and widespread hydrolysis of the m-PEG7-NPC. The most common cause is moisture in the reaction setup or using an aqueous solution to prepare the PEG stock. m-PEG7-NPC stock solutions should be prepared in an anhydrous water-miscible solvent like DMSO or DMF and added to the aqueous reaction buffer immediately.[7]
Data Presentation: Reaction Parameter Summary
The following table summarizes typical starting conditions for PEGylation with m-PEG7-NPC. These should be optimized for each specific molecule.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Use 8.0-9.0 for lysine modification. Use 7.0-7.5 for preferential N-terminal modification.[3] |
| Temperature | 4°C - 27°C | Lower temperatures (4°C) minimize hydrolysis and side reactions but require longer reaction times. Room temperature (~25°C) increases the reaction rate.[8] |
| Molar Ratio (PEG:Molecule) | 2:1 to 20:1 | Start with a 5:1 to 10:1 molar excess. This must be optimized to achieve the desired degree of PEGylation. |
| Reaction Time | 30 min - 24 hours | Monitor progress via UV-Vis or by analyzing aliquots with SDS-PAGE or HPLC. A typical time is 2-4 hours at room temperature.[9] |
| Buffer System | PBS, HEPES, Borate, Bicarbonate | Must be free of primary amines.[7] |
| Solvent for PEG Stock | Anhydrous DMSO or DMF | Prepare fresh and add to the reaction immediately to minimize hydrolysis.[7] |
Visualizations
Reaction Scheme
The primary reaction of m-PEG7-NPC with an amine competes with the hydrolysis of the reagent by water. Optimizing conditions aims to maximize the PEGylation pathway.
General Experimental Workflow
The following diagram outlines the key steps from reagent preparation to final product analysis.
Troubleshooting Flowchart
Use this decision tree to diagnose common issues during your experiment.
Experimental Protocols
General Protocol for Protein PEGylation
This protocol provides a general guideline. All steps, particularly molar ratios and incubation times, should be optimized for your specific protein.
1. Materials and Reagent Preparation:
-
Protein Solution: Prepare a stock solution of your protein (e.g., 1-10 mg/mL) in a suitable amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
m-PEG7-NPC Stock Solution: Just before use, allow the solid m-PEG7-NPC reagent to warm to room temperature. Dissolve it in anhydrous DMSO or DMF to a known concentration (e.g., 100 mg/mL). Vortex briefly to ensure it is fully dissolved.
-
Quenching Solution: Prepare a 1 M stock solution of Glycine or Tris-HCl, pH 8.0.
2. PEGylation Reaction:
-
Place a known volume and concentration of your protein solution in a reaction vessel (e.g., a microcentrifuge tube).
-
Calculate the volume of the m-PEG7-NPC stock solution needed to achieve the desired molar excess (e.g., a 10-fold molar excess over the number of moles of the protein).
-
While gently stirring the protein solution, add the calculated volume of the m-PEG7-NPC stock solution.
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature for 2 hours or 4°C overnight) with gentle mixing.
3. Reaction Quenching:
-
Add the quenching solution to the reaction mixture to achieve a final concentration of approximately 50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for an additional 1 hour at room temperature to ensure all unreacted m-PEG7-NPC is consumed.
4. Purification of the PEGylated Conjugate:
-
The purification strategy will depend on the size and properties of your final conjugate.
-
Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger PEGylated protein from the smaller unreacted protein, hydrolyzed PEG, and quenching reagents.[]
-
Ion Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its isoelectric point (pI).[] This change can be exploited to separate mono-, di-, and poly-PEGylated species from each other and from the unmodified protein.
-
Reverse Phase HPLC (RP-HPLC): Particularly useful for purifying PEGylated peptides and small proteins.[]
5. Analysis and Characterization:
-
SDS-PAGE: A simple way to visualize the results. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
HPLC (SEC or IEX): To assess the purity and heterogeneity of the final product.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the exact mass and determine the number of PEG chains attached.
References
- 1. nbinno.com [nbinno.com]
- 2. MPEG-NPC | SINOPEG Peg Derivative Functional Group [sinopeg.com]
- 3. US20060286657A1 - Novel bioconjugation reactions for acylating polyethylene glycol reagents - Google Patents [patents.google.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. idosi.org [idosi.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conjugation Yield in PEGylation Reactions
Welcome to the technical support center for PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during conjugation, particularly focusing on low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
Q1: My PEGylation reaction has resulted in a very low yield of the desired conjugate. What are the most common causes?
A1: Low PEGylation yield can be attributed to several factors. The most common culprits are suboptimal reaction conditions, issues with the PEG reagent itself, or problems with the protein/molecule being conjugated. A systematic troubleshooting approach is recommended, starting with the most probable causes.[1] Key areas to investigate include:
-
Reaction Conditions: pH, temperature, molar ratio of PEG to protein, and reaction time are critical parameters that significantly influence conjugation efficiency.[2][3]
-
PEG Reagent Quality: The stability and activity of your PEG reagent are paramount. Improper storage or handling can lead to degradation and loss of reactivity.[1][4]
-
Protein/Molecule Integrity: The target molecule's stability, purity, and the accessibility of the target functional groups are crucial for a successful conjugation.[2]
-
Buffer Composition: The reaction buffer should not contain components that can compete with the target molecule for the PEG reagent.[2]
Q2: How does the pH of the reaction buffer affect PEGylation yield?
A2: The pH of the reaction buffer is a critical factor as it directly affects the reactivity of the functional groups on both the PEG reagent and the target molecule.[5]
-
For Amine-Reactive PEGylation (e.g., NHS esters): The reaction targets primary amines (e.g., lysine (B10760008) residues, N-terminus). These amines need to be in a deprotonated, nucleophilic state to react efficiently.[6] If the pH is too low (below the pKa of the amine groups), they will be protonated (-NH3+) and non-reactive.[6] Conversely, if the pH is too high, the hydrolysis of the NHS ester is accelerated, reducing the amount of active PEG available for conjugation.[5] The optimal pH for NHS ester reactions is typically between 7.0 and 9.0.[7][8][9]
-
For Thiol-Reactive PEGylation (e.g., Maleimides): This chemistry targets free sulfhydryl groups (cysteines). The reaction is most efficient at a pH between 6.5 and 7.5.[10] At higher pH values, maleimides can also react with amines, leading to non-specific conjugation.
-
For Aldehyde/Ketone-Reactive PEGylation (Reductive Amination): This two-step process involves the formation of a Schiff base followed by reduction. The initial Schiff base formation is favored under slightly acidic to neutral conditions (pH 5-7).[1][11]
Q3: I suspect my PEG reagent has degraded. How should PEG reagents be stored and handled?
A3: Proper storage and handling of PEG reagents are crucial to maintain their activity. Many PEG derivatives are sensitive to moisture, light, and temperature.[4][12][13]
-
Storage Temperature: Most PEG reagents should be stored at -20°C or lower in a desiccated environment.[4][14]
-
Inert Atmosphere: To prevent oxidation, especially for aldehyde and thiol-reactive PEGs, it is recommended to store them under an inert atmosphere like argon or nitrogen.[4][14]
-
Moisture Prevention: PEG NHS esters are particularly sensitive to moisture, which causes hydrolysis of the active ester group.[4][15] Always allow the container to warm to room temperature before opening to prevent condensation.[4][14]
-
Light Protection: Some PEG derivatives, such as those with maleimide, thiol, or acrylate (B77674) groups, are light-sensitive and should be stored in the dark.[4]
-
Handling: Prepare solutions of the PEG reagent immediately before use, as their stability in solution can be limited.[16][17] Avoid repeated freeze-thaw cycles.
Q4: Can the molar ratio of PEG to protein impact the conjugation yield?
A4: Absolutely. The molar ratio of the PEG reagent to the target molecule is a key parameter to optimize.[18]
-
Insufficient PEG: A low molar excess of PEG may result in an incomplete reaction and low yield of the PEGylated product.
-
Excessive PEG: While a higher molar excess can drive the reaction towards completion, it can also lead to the formation of multi-PEGylated species, which may not be desired.[1] It also increases the difficulty of downstream purification to remove the unreacted PEG.
-
Optimization: The optimal molar ratio is protein-dependent and should be determined empirically.[19] A common starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.[11][16][19] Small-scale trial reactions with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1) are recommended to find the best balance between yield and the desired degree of PEGylation.[6]
Issue 2: Protein Aggregation During PEGylation
Q5: I am observing precipitation and aggregation in my reaction mixture. What could be the cause and how can I prevent it?
A5: Protein aggregation during PEGylation is a common issue that can significantly reduce the yield of the desired monomeric conjugate.[2] Aggregation can be caused by several factors:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability. Working at a pH far from the protein's isoelectric point (pI) can help maintain solubility.[8]
-
High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[1][8]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote protein denaturation and aggregation.
-
Presence of Pre-existing Aggregates: If the starting protein solution already contains aggregates, they can act as seeds for further aggregation.[2]
-
Cross-linking with Bifunctional PEGs: If you are not using a monofunctional PEG (like mPEG), the bifunctional nature of the reagent can lead to intermolecular cross-linking and aggregation.
Strategies to Prevent Aggregation:
-
Optimize Reaction Conditions: Perform small-scale screening experiments to find the optimal protein concentration, PEG:protein molar ratio, pH, and temperature.[1]
-
Use Stabilizing Excipients: Adding stabilizers such as sugars (sucrose, trehalose), polyols (glycerol), or certain amino acids (arginine, glycine) to the reaction buffer can help prevent aggregation.[1]
-
Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification. This can be achieved by lowering the reaction temperature (e.g., performing the reaction at 4°C) or by adding the PEG reagent stepwise in smaller aliquots.[1]
-
Ensure High-Quality Starting Material: Use highly pure, monomeric protein for the reaction. Consider a preliminary purification step like size-exclusion chromatography (SEC) to remove any pre-existing aggregates.[2]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical starting conditions for common PEGylation chemistries. It is important to note that these are general guidelines, and optimal conditions should be determined empirically for each specific protein and PEG reagent.
| Parameter | NHS-Ester PEGylation | Maleimide PEGylation | Aldehyde (Reductive Amination) |
| Target Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Primary Amines (-NH₂) |
| Optimal pH Range | 7.0 - 9.0[7][8][9] | 6.5 - 7.5[10] | 5.0 - 7.0[1][11] |
| Typical Molar Ratio (PEG:Protein) | 5:1 to 20:1[11][16][19] | 10:1 to 20:1[20][21][22] | 5:1 to 20:1[11][19] |
| Reaction Temperature | 4°C to 25°C[7] | 4°C to 25°C[20][21] | 4°C to 25°C[11] |
| Typical Reaction Time | 1 - 4 hours at RT, or overnight at 4°C[16][23] | 2 - 4 hours at RT, or overnight at 4°C[20][21] | 2 - 4 hours at RT, or overnight at 4°C[11] |
| Common Buffers | Phosphate, Bicarbonate, HEPES[2][6] | Phosphate (PBS)[20] | Acetate, MES, HEPES[2] |
| Buffers to Avoid | Tris, Glycine (contain primary amines)[2][17] | Thiol-containing buffers (e.g., DTT)[24] | Tris, Glycine (contain primary amines)[2] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer such as 0.1 M sodium phosphate, pH 7.4.[23] Buffers containing primary amines like Tris must be avoided.[16]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).[16][23]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved PEG-NHS ester to the protein solution with gentle stirring.[23] The final concentration of the organic solvent should ideally be kept below 10% (v/v).[16][23]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle stirring.[23]
-
Quenching the Reaction: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[16] This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[16]
Protocol 2: Analysis of PEGylation Reaction by SDS-PAGE
-
Sample Preparation: Mix an aliquot of the quenched reaction mixture with 2X SDS-PAGE sample buffer.[25] Heat the samples at 95°C for 5 minutes.[25]
-
Gel Electrophoresis: Load the prepared samples, along with an un-PEGylated protein control and a molecular weight marker, onto a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[26]
-
Running the Gel: Perform electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.[26]
-
Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands. The PEGylated protein will migrate at a higher apparent molecular weight than the un-PEGylated protein.[26]
Protocol 3: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
-
System Equilibration: Equilibrate the SEC column (e.g., Superdex 200) with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.[23]
-
Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[2]
-
Elution: Elute the sample with the mobile phase at a constant flow rate.[23] The larger PEGylated protein will elute first, followed by the smaller un-PEGylated protein, and finally the unreacted PEG reagent.[]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[23] Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated product.
Mandatory Visualization
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: Experimental workflow for a typical PEGylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) [mdpi.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. broadpharm.com [broadpharm.com]
- 22. confluore.com [confluore.com]
- 23. benchchem.com [benchchem.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. SDS-PAGE Protocol | Rockland [rockland.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation during protein modification. Protein aggregation is a common challenge that can compromise experimental outcomes by reducing yield, altering biological activity, and potentially inducing an immunogenic response.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and mitigate these challenges.
Troubleshooting Guide
Visible precipitation, increased turbidity, or the appearance of soluble aggregates are common indicators of protein aggregation during modification.[3] This guide provides a systematic approach to troubleshooting these issues.
Table 1: Troubleshooting Common Protein Aggregation Issues During Modification
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitation or Cloudiness During/After Modification | Suboptimal Buffer Conditions: Incorrect pH or low ionic strength can lead to protein instability.[3][4] | Adjust the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI).[5] Increase the ionic strength by adding salts like NaCl (e.g., 150 mM) to minimize electrostatic interactions.[3][4] |
| High Protein Concentration: Increased intermolecular interactions at high concentrations promote aggregation.[5][6] | Perform the modification reaction at a lower protein concentration (e.g., 1-2 mg/mL).[3] If a higher final concentration is needed, concentrate the protein after the modification and purification steps.[5] | |
| Inappropriate Temperature: Elevated temperatures can induce protein unfolding and subsequent aggregation.[6] | Conduct the modification reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[3] | |
| Hydrophobic Modification Reagent: Highly hydrophobic dyes or labels can increase the nonpolar character of the protein surface, leading to aggregation.[3] | Switch to a more hydrophilic or sulfonated version of the labeling reagent.[3] | |
| Soluble Aggregates Detected by Analytical Methods (e.g., SEC, DLS) | Over-labeling: A high molar ratio of the modification reagent to the protein can alter the protein's surface properties, promoting aggregation.[3] | Optimize the stoichiometry by performing a titration experiment to find the lowest effective reagent-to-protein ratio.[3] |
| Presence of Unstable Intermediates: Partially unfolded or modified protein intermediates can be prone to aggregation.[1] | Add stabilizing excipients to the reaction buffer. Common stabilizers include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine).[1][2] | |
| Oxidation of Cysteine Residues: Free sulfhydryl groups can form intermolecular disulfide bonds, leading to covalent aggregation.[1][5] | If the modification does not target cysteine residues, add a reducing agent like DTT or TCEP to the buffer.[5] | |
| Loss of Biological Activity Post-Modification | Conformational Changes: The modification may have altered the protein's native structure, leading to both aggregation and loss of function.[1] | In addition to the strategies above, consider adding a ligand or substrate that binds to the native protein. This can help stabilize the desired conformation and prevent aggregation.[5][7] |
| Modification of Critical Residues: The modifying agent may have reacted with amino acids essential for the protein's activity. | If possible, use a site-specific modification strategy to target residues away from the active site. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to prevent protein aggregation when developing a new modification protocol?
A1: Start by optimizing the buffer conditions. This includes screening different pH values (typically 1-1.5 units away from the protein's pI) and ionic strengths (e.g., 50-200 mM NaCl). It is also crucial to work with a highly pure protein sample, as impurities can sometimes nucleate aggregation.[6]
Q2: How do stabilizing excipients work to prevent aggregation?
A2: Stabilizing excipients can prevent aggregation through several mechanisms. Sugars and polyols are preferentially excluded from the protein surface, which favors a more compact, hydrated, and stable native state. Amino acids like arginine can suppress aggregation by interacting with hydrophobic patches and reducing protein-protein interactions.[1][8] Surfactants, such as polysorbates (Tween 20, Tween 80), can prevent surface-induced aggregation and stabilize proteins.[2][9]
Q3: Can the choice of modification reagent influence aggregation?
A3: Absolutely. The physicochemical properties of the modifying reagent are critical. For instance, highly hydrophobic fluorescent dyes can increase the propensity for aggregation by making the protein surface more nonpolar.[3] Whenever possible, opt for more hydrophilic or sulfonated reagents to improve the solubility of the modified protein.[3]
Q4: What is the ideal protein concentration for a modification reaction?
A4: While a higher protein concentration can increase the reaction rate, it also significantly raises the risk of aggregation.[3] The optimal concentration is protein-dependent and should be determined empirically. A good starting point is typically in the range of 1-2 mg/mL.[3] If you need a highly concentrated final product, it is often better to perform the modification at a lower concentration and then concentrate the purified, modified protein.
Q5: How can I detect and quantify protein aggregation?
A5: A multi-faceted approach using orthogonal techniques is recommended. Size Exclusion Chromatography (SEC) is a powerful tool for separating and quantifying monomers, dimers, and larger soluble aggregates.[10][11] Dynamic Light Scattering (DLS) can be used to determine the size distribution of particles in solution and is sensitive to the presence of large aggregates.[11][12] Spectroscopic methods, such as monitoring changes in UV absorbance at 350 nm, can provide a simple aggregation index.[10] For detecting changes in protein conformation that may precede aggregation, techniques like circular dichroism (CD) and intrinsic tryptophan fluorescence are valuable.[10][13]
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Objective: To identify the optimal pH and ionic strength for preventing protein aggregation during modification.
-
Materials:
-
Purified protein stock solution.
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris, glycine) covering a range above and below the protein's pI.
-
Stock solution of NaCl (e.g., 5 M).
-
Modification reagent.
-
-
Methodology:
-
Set up a matrix of small-scale reactions in a 96-well plate format.
-
In each well, prepare a different buffer condition by varying the pH and NaCl concentration (e.g., pH 6.0, 7.0, 8.0 with 50 mM, 150 mM, 300 mM NaCl).
-
Add the protein to each well to a final concentration of 1 mg/mL.
-
Add the modification reagent at the desired molar ratio.
-
Incubate the plate under the intended reaction conditions (e.g., room temperature for 2 hours).
-
Visually inspect each well for signs of precipitation.
-
Measure the absorbance at 350 nm to assess turbidity.
-
Analyze promising conditions further using SEC or DLS to quantify soluble aggregates.
-
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify monomeric protein from soluble aggregates.
-
Materials:
-
Modified protein sample.
-
Unmodified protein control.
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates.
-
HPLC or FPLC system with a UV detector.
-
Mobile phase (e.g., phosphate-buffered saline).
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the unmodified protein control to determine the retention time of the monomer.
-
Inject the same amount of the modified protein sample.
-
Monitor the elution profile at 280 nm. Peaks eluting earlier than the monomer correspond to aggregates.
-
Integrate the peak areas to calculate the percentage of monomer, dimer, and higher-order aggregates.
-
Visualizations
References
- 1. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Fidabio [fidabio.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 12. Protein Aggregation Analysis [intertek.com]
- 13. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
Effect of pH on the reactivity and stability of m-PEG7-4-nitrophenyl carbonate
Welcome to the technical support resource for m-PEG7-4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for experiments involving this PEGylation reagent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound with primary amines?
This compound is an amine-reactive PEGylation reagent. Its primary function is to covalently attach a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain to a molecule of interest via a primary amine group (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue). The reaction proceeds through nucleophilic substitution, where the amine attacks the electron-deficient carbonyl carbon of the carbonate. This results in the formation of a stable urethane (B1682113) linkage and the release of 4-nitrophenol (B140041) (pNP), a chromogenic molecule that can be monitored spectrophotometrically.[1][2]
// Logical grouping for layout {rank=same; PEG; Amine;} {rank=same; Conjugate; pNP;} } caption: Reaction of this compound with a primary amine.
Q2: How does pH affect the reactivity of this compound with amines?
The pH of the reaction medium is a critical parameter. The reactivity of primary amines is dependent on the availability of their lone pair of electrons, which act as the nucleophile.
-
Low pH (< 7): At acidic pH, primary amines are protonated to form ammonium (B1175870) ions (R-NH3+). This protonation sequesters the lone pair of electrons, rendering the amine non-nucleophilic and thus unreactive towards the carbonate.
-
Optimal pH (7.5 - 8.5): In this slightly alkaline range, a significant portion of the primary amines are deprotonated and exist in their free, nucleophilic form (R-NH2).[3] This condition favors the reaction with this compound, leading to efficient PEGylation.
-
High pH (> 9.0): While a higher pH further increases the concentration of deprotonated amines, it also significantly accelerates the competing hydrolysis reaction of the 4-nitrophenyl carbonate group, which consumes the reagent.[4][5] Therefore, excessively high pH can lead to lower overall PEGylation efficiency.
Q3: What is the stability of this compound in aqueous solutions?
The 4-nitrophenyl carbonate functional group is susceptible to hydrolysis in aqueous environments, especially under basic conditions.[4] This hydrolysis reaction is a competing pathway that reduces the amount of reagent available for PEGylation.
-
Acidic and Neutral pH (pH < 7.5): The reagent is relatively stable against hydrolysis in acidic to neutral solutions.[4]
-
Alkaline pH (pH > 7.5): The rate of hydrolysis increases significantly with increasing pH.[4][5] This is due to the increased concentration of hydroxide (B78521) ions (OH-), which act as a nucleophile and attack the carbonate group, leading to the release of 4-nitrophenol.
Quantitative Data Summary
| pH Value | Relative Rate of Hydrolysis | Primary Competing Reaction | Recommended Use |
| < 6.0 | Very Low | Minimal | Not recommended for amine reaction (protonated amines) |
| 6.5 - 7.5 | Low | Amine reaction is slow | Sub-optimal for amine reaction |
| 7.5 - 8.5 | Moderate | Optimal for Amine Reaction | Recommended for PEGylation |
| 9.0 - 10.0 | High | Hydrolysis is significant | Use with caution, short reaction times |
| > 10.0 | Very High | Hydrolysis is the dominant reaction | Not recommended for PEGylation |
Troubleshooting Guide
Problem: Low or No PEGylation Yield
Low PEGylation yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Probable Cause | Recommended Solution |
| Incorrect pH | Verify the pH of your reaction buffer is within the optimal range of 7.5-8.5. Ensure the final pH of the reaction mixture is not altered by the addition of your molecule of interest. |
| Hydrolysis of Reagent | Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers, especially at pH > 7.5. |
| Inactive Amine Groups | Ensure the amine groups on your target molecule are accessible and not sterically hindered. Confirm the pKa of the target amine; if it is unusually high, a slightly higher reaction pH may be required. |
| Use of Amine-Containing Buffers | Buffers such as Tris (tris(hydroxymethyl)aminomethane) contain primary amines that will compete with your target molecule for the PEGylation reagent. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES. |
| Degraded Reagent | If the solid this compound has been stored improperly (e.g., exposed to moisture), it may have degraded. Use a fresh vial of the reagent. Recommended storage is at -20°C under dry conditions.[6] |
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
This protocol allows for the real-time monitoring of the PEGylation reaction by quantifying the release of the 4-nitrophenol (pNP) byproduct. The pNP anion exhibits a strong absorbance at approximately 400-410 nm in basic solutions.[7]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0 (or other suitable non-amine buffer)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the amine-containing molecule in the Reaction Buffer to a known final concentration (e.g., 1 mg/mL).
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF and then dilute to a final known concentration in the Reaction Buffer. A molar excess (e.g., 5-10 fold) over the amine is typical.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 405 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
-
Establish a Blank:
-
Add the amine-containing molecule solution to a cuvette and place it in the spectrophotometer. Zero the absorbance.
-
-
Initiate the Reaction:
-
Add the this compound solution to the cuvette containing the amine solution. Mix quickly but gently.
-
Immediately start recording the absorbance at 405 nm over time.
-
-
Data Analysis:
-
The increase in absorbance corresponds to the release of 4-nitrophenol.
-
The reaction rate can be determined from the initial slope of the absorbance vs. time plot. The extent of the reaction can be calculated using the molar extinction coefficient of 4-nitrophenolate (B89219) at the specific pH and buffer conditions.
-
Protocol 2: Assessing Hydrolytic Stability
This protocol is designed to measure the rate of hydrolysis of this compound at a specific pH.
Materials:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile (B52724) or DMSO.
-
Initiate Hydrolysis:
-
Equilibrate a cuvette containing the desired pH buffer to the chosen temperature in the spectrophotometer.
-
Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the final desired concentration. Mix rapidly.
-
-
Monitor Absorbance: Record the absorbance at 405 nm over time. The rate of increase in absorbance is directly proportional to the rate of hydrolysis.
-
Calculate Half-Life: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential curve. The half-life (t₁/₂) of the reagent under these conditions can then be calculated using the equation: t₁/₂ = 0.693 / k_obs.
References
- 1. nbinno.com [nbinno.com]
- 2. idosi.org [idosi.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
Purification techniques for removing unreacted m-PEG7-4-nitrophenyl carbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG7-4-nitrophenyl carbonate. Here you will find detailed information on how to remove unreacted this compound from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in my reaction mixture when using this compound?
Your reaction mixture will likely contain the desired PEGylated product, unreacted this compound, and the byproduct 4-nitrophenol (B140041). Depending on the reaction conditions, you may also have hydrolyzed m-PEG7-OH. It is crucial to remove the unreacted activated PEG to ensure the purity of your final product.
Q2: How can I monitor the progress of my PEGylation reaction?
The reaction between an amine and m-PEG-4-nitrophenyl carbonate releases p-nitrophenol, which can be monitored by UV spectroscopy.[1][2] This provides a convenient way to track the reaction's progress.
Q3: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing unreacted this compound are Size Exclusion Chromatography (SEC) and Reversed-Phase Chromatography (RPC).[3][] Precipitation and dialysis can also be employed, depending on the specific characteristics of your product and the unreacted PEG.
Q4: Which purification method is best for my application?
The choice of purification method depends on several factors, including the size difference between your product and the unreacted PEG, the hydrophobicity of your product, and the scale of your purification. See the table below for a comparison of common techniques.
Purification Method Comparison
| Technique | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[][5] | Robust and reliable for separating molecules with significant size differences. | May not provide adequate separation if the product and unreacted PEG are of similar size.[3] | Separating a large PEGylated protein from the smaller unreacted this compound. |
| Reversed-Phase Chromatography (RPC) | Separation based on differences in hydrophobicity.[][6] | High resolution, capable of separating molecules with similar sizes but different polarities.[7] | Requires the use of organic solvents which may not be suitable for all products. | Separating PEGylated products that have a significant change in hydrophobicity compared to the unreacted PEG. |
| Precipitation | Differential solubility in various solvents.[8] | Simple, scalable, and cost-effective. | May result in co-precipitation of the product and impurity, leading to lower purity. | Crude purification or large-scale processes where high purity is not the primary goal. |
| Dialysis | Separation based on molecular weight cutoff membranes. | Simple and gentle method for buffer exchange and removing small molecule impurities. | Inefficient for removing larger molecules like unreacted this compound unless there is a very large size difference. | Primarily for removing the 4-nitrophenol byproduct and other small molecules. |
Troubleshooting Guides
Problem 1: I still have a significant amount of unreacted this compound in my product after purification by Size Exclusion Chromatography (SEC).
-
Possible Cause: The size difference between your PEGylated product and the unreacted this compound may not be sufficient for complete separation by SEC.[3]
-
Solution:
-
Optimize SEC Conditions: Try using a column with a smaller pore size or a longer column length to improve resolution.
-
Consider an Orthogonal Method: Use a secondary purification step based on a different principle, such as Reversed-Phase Chromatography (RPC), which separates based on hydrophobicity.[9]
-
Confirm Molecular Weight: Ensure that the molecular weight of your product has indeed increased after the PEGylation reaction.
-
Problem 2: My product is not separating from the unreacted PEG using Reversed-Phase Chromatography (RPC).
-
Possible Cause: The hydrophobicity of your PEGylated product may be too similar to that of the unreacted this compound.
-
Solution:
-
Adjust the Gradient: Modify the gradient of the organic solvent in your mobile phase to improve separation. A shallower gradient can often increase resolution.
-
Change the Stationary Phase: Consider a column with a different stationary phase (e.g., C8 instead of C18) to alter the hydrophobic interactions.
-
Use an Ion-Pairing Reagent: If your product is charged, adding an ion-pairing reagent to the mobile phase can alter its retention time relative to the neutral unreacted PEG.
-
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a size exclusion column with a fractionation range appropriate for separating your PEGylated product from the unreacted this compound.
-
Mobile Phase Preparation: Prepare an aqueous mobile phase that is compatible with your product and the column. A common mobile phase is phosphate-buffered saline (PBS) at pH 7.4.[10]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve your reaction mixture in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection and Elution: Inject the prepared sample onto the column. The larger PEGylated product should elute before the smaller, unreacted this compound.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., UV spectroscopy, SDS-PAGE) to identify the fractions containing your purified product.
Protocol 2: Purification by Reversed-Phase Chromatography (RPC)
-
Column Selection: Select a reversed-phase column (e.g., C8 or C18) appropriate for the hydrophobicity of your product.
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B until a stable baseline is achieved.
-
Sample Preparation: Dissolve your reaction mixture in a small amount of Mobile Phase A. Filter the sample through a 0.22 µm filter.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute the bound components using a linear gradient of increasing Mobile Phase B. The elution order will depend on the relative hydrophobicity of your product and the unreacted PEG.
-
Fraction Collection: Collect fractions as they elute.
-
Analysis: Analyze the fractions to locate your purified product.
Workflow for Purification and Analysis
Caption: A logical workflow for the purification and analysis of a PEGylated product to remove unreacted this compound.
References
- 1. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 2. nbinno.com [nbinno.com]
- 3. waters.com [waters.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ualberta.ca [ualberta.ca]
- 7. Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs | MDPI [mdpi.com]
- 8. How are PEG derivatives purified? - Blog [m.shochem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
How to control the degree of PEGylation on a target protein
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you effectively control the degree of PEGylation on your target protein.
Troubleshooting Guide
This section addresses specific issues you may encounter during your PEGylation experiments, offering potential causes and step-by-step solutions.
Issue 1: Low or No PEGylation Efficiency
Q: My protein is not getting PEGylated, or the efficiency is very low. What are the possible causes and how can I fix this?
A: Low PEGylation efficiency can stem from several factors related to your reagents, reaction conditions, or the protein itself.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive PEG Reagent | 1. Verify PEG Activity: Use a fresh batch of activated PEG. Ensure proper storage conditions (e.g., low temperature, desiccated) to prevent hydrolysis of the reactive group. 2. Test Activity: Perform a small-scale reaction with a control protein known to PEGylate efficiently under your standard conditions. |
| Suboptimal Reaction pH | 1. Check Buffer pH: Ensure the pH of your reaction buffer is optimal for the chosen PEG chemistry. For NHS esters, the pH should typically be between 7.0 and 9.0.[1][2] For reductive amination with PEG-aldehyde, a mildly acidic pH (around 6.0-7.0) is often preferred.[3] 2. pH Optimization: Perform small-scale reactions across a range of pH values to determine the optimum for your specific protein. |
| Insufficient PEG-to-Protein Molar Ratio | 1. Increase Molar Ratio: Incrementally increase the molar excess of the PEG reagent relative to the protein. Start with a 5-fold molar excess and increase to 20-fold or higher.[4] 2. Staged Addition: Consider adding the PEG reagent in multiple aliquots over the course of the reaction to maintain a consistent molar excess. |
| Low Protein Concentration | 1. Increase Protein Concentration: A higher protein concentration can favor the PEGylation reaction kinetics.[4] Aim for a concentration that maintains protein stability and solubility. |
| Short Reaction Time or Low Temperature | 1. Extend Reaction Time: Increase the incubation time of the reaction. Monitor the reaction progress at different time points (e.g., 1, 2, 4, and 8 hours) to find the optimal duration. 2. Increase Temperature: If your protein is stable at higher temperatures, consider increasing the reaction temperature in small increments (e.g., from 4°C to room temperature). |
| Inaccessible Target Residues | 1. Structural Analysis: If possible, analyze the three-dimensional structure of your protein to assess the accessibility of the target amino acid residues (e.g., lysines for NHS esters).[4] 2. Denaturing Conditions: In some cases, performing the reaction under partially denaturing (but reversible) conditions can expose buried residues. This should be approached with caution to avoid irreversible protein denaturation. |
Issue 2: High Polydispersity and Multiple PEGylated Species
Q: My PEGylation reaction results in a heterogeneous mixture with multiple PEGylated species (mono-, di-, tri-PEGylated, etc.). How can I achieve a more homogenous product?
A: Achieving a single, desired PEGylated species is a common challenge.[5] Controlling the reaction stoichiometry and conditions is crucial.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High PEG-to-Protein Molar Ratio | 1. Reduce Molar Ratio: A high molar excess of PEG can lead to the modification of multiple sites on the protein. Systematically decrease the PEG-to-protein molar ratio to favor mono-PEGylation.[1] |
| Prolonged Reaction Time | 1. Optimize Reaction Time: A longer reaction time can allow for the PEGylation of less reactive sites. Perform a time-course experiment and analyze the product mixture at different intervals to identify the time point that yields the highest proportion of the desired species. |
| Non-specific PEG Reagent | 1. Site-Specific PEGylation: If possible, utilize site-specific PEGylation chemistries. For example, N-terminal PEGylation can be achieved using PEG-aldehyde at a controlled pH.[3] Cysteine-specific PEGylation is another option if a free cysteine is available or can be introduced. |
| Protein with Multiple Reactive Sites | 1. pH Optimization: Fine-tuning the reaction pH can help to differentiate the reactivity of various target residues (e.g., different lysine (B10760008) residues with varying pKa values).[4] 2. Protecting Groups: In some advanced strategies, protecting groups can be used to block certain reactive sites on the protein before PEGylation. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal PEG-to-protein molar ratio for my experiment?
A1: The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is to perform a series of small-scale reactions with varying molar ratios (e.g., 1:1, 5:1, 10:1, 20:1 PEG:protein). Analyze the reaction products using SDS-PAGE or mass spectrometry to identify the ratio that yields the desired degree of PEGylation.[4]
Q2: What is the impact of PEG chain length and structure (linear vs. branched) on controlling the degree of PEGylation?
A2:
-
Chain Length: Longer PEG chains have a larger hydrodynamic volume, which can sterically hinder the approach of additional PEG molecules to the protein surface. This can sometimes help in limiting the degree of PEGylation.[4]
-
Structure: Branched PEGs have a more significant steric shielding effect compared to linear PEGs of the same molecular weight.[6] This can be advantageous in achieving mono-PEGylation, as the first attached branched PEG molecule can effectively block access to other potential PEGylation sites.[7]
Q3: How can I accurately determine the degree of PEGylation?
A3: Several analytical techniques can be used to quantify the degree of PEGylation:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.[10]
-
UV-Vis Spectroscopy: If the PEG reagent has a chromophore, the degree of PEGylation can be estimated by measuring the absorbance at a specific wavelength.[11]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the protein and the PEG.[12]
Experimental Protocols
Protocol 1: General PEGylation Workflow
This protocol outlines a general workflow for a typical PEGylation reaction using an NHS-activated PEG.
Caption: General workflow for a protein PEGylation experiment.
Methodology:
-
Protein Preparation: Dissolve the target protein in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be optimized for your specific system.
-
Activated PEG Preparation: Immediately before use, dissolve the activated PEG reagent (e.g., mPEG-NHS) in the same reaction buffer or a compatible solvent like DMSO.
-
Reaction Initiation: Add the desired molar excess of the activated PEG solution to the protein solution. Mix gently by pipetting or slow vortexing.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains primary amines that will react with any remaining activated PEG.
-
Analysis: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the different PEGylated species. For more detailed characterization, use techniques like mass spectrometry.
-
Purification: Purify the desired PEGylated protein from the reaction mixture using chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Troubleshooting Decision Tree for Inconsistent PEGylation
This decision tree provides a logical workflow for troubleshooting inconsistent PEGylation results.
Caption: A decision tree for troubleshooting inconsistent PEGylation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. (586p) Optimization of Protein Pegylation | AIChE [proceedings.aiche.org]
- 6. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions with nitrophenyl carbonate PEG reagents and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of nitrophenyl carbonate (NPC) PEG reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of nitrophenyl carbonate (NPC) PEG reagents?
A1: Nitrophenyl carbonate PEG reagents are designed to react with primary amine groups (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. This reaction forms a stable urethane (B1682113) linkage.
Q2: What is the main competing reaction when using NPC-PEG reagents?
A2: The primary side reaction is the hydrolysis of the nitrophenyl carbonate ester by water. This reaction competes with the desired amination reaction and becomes more significant with increasing pH.[1] Hydrolysis of the NPC-ester results in an unreactive PEG-hydroxyl group and the release of p-nitrophenol.
Q3: How can I monitor the progress of my PEGylation reaction with NPC-PEG?
A3: The reaction of NPC-PEG with an amine, as well as its hydrolysis, releases p-nitrophenol (pNP). This byproduct is a chromophore that absorbs light at approximately 400-405 nm.[2][3] By monitoring the increase in absorbance at this wavelength, you can track the progress of the reaction in real-time.
Q4: How does the reactivity of NPC-PEG compare to other amine-reactive PEG reagents like NHS-esters?
A4: NPC-PEG reagents are generally less reactive than N-hydroxysuccinimide (NHS) esters. This lower reactivity can be advantageous, as it may allow for greater selectivity when targeting more accessible amine groups by controlling the reaction time. Methoxy PEG Nitrophenyl Carbonate has a longer hydrolysis half-life compared to M-PEG-SCM (Succinimidyl Carboxymethyl).[4]
Troubleshooting Guide
Problem 1: Low PEGylation Efficiency or Incomplete Reaction
Possible Causes:
-
Hydrolysis of the NPC-PEG reagent: The reagent may have been exposed to moisture during storage or the reaction buffer pH is too high, leading to rapid hydrolysis.
-
Suboptimal pH: For efficient reaction with primary amines, the pH should be in a range where the amine is predominantly in its free, nucleophilic form.
-
Insufficient reagent concentration: The molar excess of NPC-PEG to the protein may be too low.
-
Steric hindrance: The target amine groups on the protein may be sterically inaccessible.
Solutions:
-
Reagent Handling: Always store NPC-PEG reagents in a desiccated environment at the recommended temperature (typically -20°C) and allow the container to warm to room temperature before opening to prevent condensation.
-
pH Optimization: The optimal pH for the reaction is typically between 7.5 and 8.5. Buffers such as bicarbonate or HEPES are commonly used. Avoid amine-containing buffers like Tris.
-
Increase Molar Excess: As a starting point, use a 5- to 10-fold molar excess of the NPC-PEG reagent over the protein. This can be further optimized as needed.
-
Reaction Time: Due to the lower reactivity of NPC-PEGs compared to NHS-esters, longer reaction times may be necessary. Monitor the reaction progress by measuring p-nitrophenol release.
Problem 2: Heterogeneity in the PEGylated Product
Possible Causes:
-
Multiple accessible amine groups: Proteins often have multiple lysine residues and an N-terminus, leading to a mixture of products with varying numbers of PEG chains attached (PEGmers) and at different locations (positional isomers).[5]
-
Reaction conditions: Factors like pH, temperature, and reaction time can influence the distribution of PEGylated species.
Solutions:
-
Control Reaction Stoichiometry: Limiting the molar excess of the PEG reagent can favor mono-PEGylation.
-
pH Control: Lowering the pH can sometimes increase the selectivity for the N-terminal amine, which generally has a lower pKa than the ε-amino group of lysine.
-
Purification: Utilize chromatography techniques such as size-exclusion chromatography (SEC) to separate based on the number of PEG chains and ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate positional isomers.[6][7][]
Problem 3: Intermolecular Cross-linking (with bifunctional NPC-PEG reagents)
Possible Causes:
-
High protein concentration: Increased proximity of protein molecules favors intermolecular reactions over intramolecular reactions.
-
Inappropriate reagent-to-protein ratio: A high concentration of the bifunctional PEG reagent can lead to multiple proteins being linked together.
Solutions:
-
Optimize Protein Concentration: Work at a lower protein concentration to reduce the likelihood of intermolecular cross-linking.
-
Control Stoichiometry: Carefully control the molar ratio of the bifunctional NPC-PEG reagent to the protein. A 1:1 or slightly higher molar ratio is often a good starting point for intramolecular cross-linking.
-
Slow Reagent Addition: Add the bifunctional PEG reagent slowly to the protein solution with gentle mixing to favor intramolecular reactions.
Problem 4: Reaction with Non-Amine Residues
Possible Causes:
-
High pH: At very high pH values, other nucleophilic residues such as the phenolic hydroxyl group of tyrosine and the hydroxyl groups of serine and threonine can potentially react with NPC-PEG reagents, although this is less common than reaction with amines.
Solutions:
-
Maintain Optimal pH: Keep the reaction pH within the recommended range of 7.5-8.5 to maximize selectivity for amine groups.
-
Characterize the Product: Thoroughly characterize the final PEGylated product using techniques like mass spectrometry and peptide mapping to confirm the sites of PEGylation.
Data Presentation
Table 1: Comparison of Amine-Reactive PEG Reagents
| Feature | mPEG-NPC | mPEG-NHS Ester |
| Reactive Group | p-Nitrophenyl Carbonate | N-Hydroxysuccinimide Ester |
| Target | Primary Amines (e.g., Lysine, N-terminus) | Primary Amines (e.g., Lysine, N-terminus) |
| Linkage Formed | Stable Urethane | Stable Amide |
| Relative Reactivity | Moderate | High |
| Optimal pH Range | 7.5 - 8.5 | 7.0 - 8.0 |
| Byproduct | p-Nitrophenol (Chromogenic) | N-Hydroxysuccinimide |
| Reaction Monitoring | Easy (Absorbance at ~400 nm) | More difficult |
| Hydrolysis Half-life | Generally longer than SCM-PEG | Varies with ester type (e.g., SVA > SPA > SCM) |
Experimental Protocols
Key Experiment 1: General Protocol for Protein PEGylation with mPEG-NPC
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 8.5. A typical protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Allow the mPEG-NPC reagent to warm to room temperature. Dissolve the desired amount of mPEG-NPC in a small amount of the reaction buffer or a compatible organic solvent like DMSO immediately before use.
-
Reaction Initiation: Add the dissolved mPEG-NPC solution to the protein solution while gently stirring. The molar ratio of mPEG-NPC to protein will need to be optimized but can start at a 5:1 to 10:1 excess.
-
Reaction Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the protein.
-
Reaction Monitoring (Optional but Recommended): Periodically take a small aliquot of the reaction mixture and measure the absorbance at 400-405 nm to monitor the release of p-nitrophenol. The reaction is complete when the absorbance plateaus.
-
Reaction Quenching: The reaction can be stopped by adding an excess of a small molecule amine, such as Tris or glycine, or by proceeding directly to purification.
-
Purification: Remove unreacted PEG and byproducts, and separate different PEGylated species using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[6][7][]
Key Experiment 2: Monitoring PEGylation via p-Nitrophenol Absorbance
-
Prepare a Standard Curve: Create a standard curve of p-nitrophenol in the reaction buffer by measuring the absorbance at 400-405 nm for a series of known concentrations.
-
Reaction Monitoring: At various time points during the PEGylation reaction, remove a small aliquot and immediately measure its absorbance at 400-405 nm.
-
Calculate Moles of pNP Released: Using the standard curve, determine the concentration of p-nitrophenol in the reaction mixture at each time point. Convert this to moles of p-nitrophenol released.
-
Determine Degree of PEGylation: The moles of p-nitrophenol released correspond to the moles of PEG chains that have reacted (either with the protein or through hydrolysis). By comparing this to the initial moles of protein, the extent of the reaction can be estimated.
Visualizations
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 5. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of m-PEG7-4-nitrophenyl carbonate Conjugates
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with m-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC) conjugates. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my m-PEG7-NPC conjugate poorly soluble, even though PEG is supposed to increase solubility?
A1: While PEGylation is a well-established method to enhance the aqueous solubility of molecules, the final solubility of the conjugate is a balance between the hydrophilicity of the m-PEG7 chain and the physicochemical properties of the conjugated molecule (e.g., protein, peptide, or small molecule).[1][] Several factors can contribute to the poor solubility of your conjugate:
-
High Hydrophobicity of the Conjugated Molecule: If the molecule you have conjugated to m-PEG7-NPC is highly hydrophobic, the short 7-unit PEG chain may not be sufficient to overcome its inherent insolubility.
-
Aggregation: The conjugation process or subsequent handling steps can sometimes lead to the formation of aggregates, which are often insoluble.[3] This can be particularly prevalent at high protein concentrations.
-
Isoelectric Point (pI) of Protein Conjugates: If your conjugate is a protein, it will be least soluble at its isoelectric point (pI), where the net charge of the molecule is zero.[4]
-
Residual Impurities: Impurities from the conjugation reaction, such as unreacted starting materials or byproducts, can sometimes contribute to insolubility.[5][6]
-
Conformational Changes: The conjugation of the PEG chain might induce conformational changes in your molecule, exposing hydrophobic regions that can lead to aggregation and reduced solubility.
Q2: What is the general solubility profile of m-PEG-NPC reagents?
A2: m-PEG-NPC and other PEG derivatives are generally soluble in water and a variety of organic solvents.[1] This includes:
-
Water and aqueous buffers
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Acetonitrile[1]
Their solubility in alcohols and toluene (B28343) is typically lower, and they are generally not soluble in ether.
Q3: Can the length of the PEG chain affect the solubility of the conjugate?
A3: Yes, the length of the PEG chain plays a crucial role. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius and hydrophilicity of the conjugate, which can significantly enhance solubility. If you are experiencing solubility issues with an m-PEG7-NPC conjugate, consider using a similar activating group with a longer PEG chain (e.g., m-PEG12-NPC, m-PEG24-NPC) for future conjugations.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving solubility issues with your m-PEG7-NPC conjugate.
Problem: My purified m-PEG7-NPC conjugate has precipitated out of solution or is difficult to dissolve.
Below is a workflow to guide you through the troubleshooting process.
Step 1: Assess Purity and Aggregation State
Before attempting to resolubilize your conjugate, it is crucial to determine if the insolubility is due to the inherent properties of the conjugate or due to aggregation or impurities.
-
Recommended Action: Analyze your conjugate using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Size Exclusion Chromatography-High-Performance Liquid Chromatography (SEC-HPLC).
-
Interpretation:
-
SDS-PAGE: The presence of high molecular weight bands that do not enter the resolving gel may indicate irreversible aggregation.
-
SEC-HPLC: The appearance of peaks eluting earlier than the expected conjugate peak suggests the presence of soluble aggregates. A broad peak may also indicate heterogeneity or aggregation.
-
Step 2: pH Adjustment (for protein and peptide conjugates)
The solubility of proteins and peptides is highly dependent on the pH of the solution and is typically lowest at their isoelectric point (pI).
-
Recommended Action:
-
If the pI of your conjugate is known or can be predicted, adjust the pH of your buffer to be at least 1-2 units away from the pI.[4]
-
If the pI is unknown, perform a small-scale pH screening experiment by attempting to dissolve the conjugate in a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
-
Note: Be mindful of the stability of your conjugate at different pH values. The p-nitrophenyl carbonate group is more susceptible to hydrolysis at higher pH.[7]
Step 3: Co-solvent Screening
For highly hydrophobic conjugates, the addition of a water-miscible organic co-solvent can significantly improve solubility.
-
Recommended Action:
-
Prepare a series of small-scale test solutions containing your conjugate in your primary aqueous buffer.
-
To each solution, add an increasing percentage (v/v) of a co-solvent. Common co-solvents to screen include:
-
Start with low percentages (e.g., 5-10%) and gradually increase, monitoring for dissolution.
-
-
Caution: Ensure the chosen co-solvent is compatible with your downstream application and does not denature or deactivate your conjugate.
Step 4: Addition of Surfactants
Surfactants can aid in solubilizing hydrophobic molecules by forming micelles that encapsulate the non-polar regions.[10][11][12]
-
Recommended Action:
-
Perform a small-scale screening with various non-ionic or zwitterionic surfactants.
-
Add a low concentration of the surfactant to your buffer before attempting to dissolve the conjugate.
-
Commonly used surfactants include:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
CHAPS
-
-
The concentration should typically be above the critical micelle concentration (CMC) of the surfactant.
-
Step 5: Lyophilization and Reconstitution Screening
If the conjugate is intended to be stored as a solid, the lyophilization and reconstitution process can be optimized to improve solubility.
-
Recommended Action:
-
Lyophilize the conjugate from a solution where it is soluble (e.g., a suitable co-solvent system identified in Step 3).
-
Screen different reconstitution buffers. Sometimes, a simple change in the reconstitution buffer can significantly impact solubility.[13][14]
-
The reconstitution process itself is critical. Allow for adequate time and use gentle agitation; avoid vigorous shaking which can promote aggregation.[15][16]
-
Data Presentation: Solubility Enhancement Strategies
The following tables provide representative data on how different formulation strategies can impact the solubility of a poorly soluble conjugate.
Table 1: Effect of pH on the Solubility of a Model PEGylated Protein
| Buffer pH | Distance from pI (pI = 6.5) | Solubility (mg/mL) |
| 4.5 | -2.0 | > 10 |
| 5.5 | -1.0 | 2.5 |
| 6.5 | 0 | < 0.1 |
| 7.5 | +1.0 | 5.0 |
| 8.5 | +2.0 | > 10 |
Note: This is illustrative data. Actual solubility will depend on the specific protein conjugate.
Table 2: Effect of Co-solvents on the Solubility of a Poorly Soluble m-PEG7-Small Molecule Conjugate
| Solvent System (v/v) | Solubility (mg/mL) |
| 100% Water | < 0.05 |
| 90:10 Water:Ethanol | 0.5 |
| 80:20 Water:Ethanol | 2.1 |
| 90:10 Water:PEG 400 | 1.8 |
| 80:20 Water:PEG 400 | 5.5 |
| 95:5 Water:DMSO | 3.2 |
Note: This is illustrative data. Optimal co-solvent and concentration must be determined empirically.
Experimental Protocols
Protocol 1: Small-Scale pH Screening for Conjugate Solubility
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM sodium acetate (B1210297) for pH 4-5.5, 50 mM sodium phosphate (B84403) for pH 6-8, 50 mM sodium borate (B1201080) for pH 8.5-9.5).
-
Sample Preparation: Weigh out equal, small amounts (e.g., 1 mg) of your lyophilized conjugate into separate microcentrifuge tubes.
-
Dissolution Attempt: To each tube, add a fixed volume (e.g., 100 µL) of a different pH buffer.
-
Incubation: Gently agitate the tubes at a controlled temperature (start with room temperature) for 30-60 minutes. Avoid vigorous vortexing.
-
Observation and Quantification:
-
Visually inspect for complete dissolution.
-
For quantitative analysis, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Carefully remove the supernatant and measure the protein/compound concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins, or an HPLC-based assay).
-
Protocol 2: Co-solvent System Development
-
Stock Solutions: Prepare stock solutions of your chosen co-solvents (e.g., 100% ethanol, 100% PEG 400, 100% DMSO).
-
Sample Preparation: Weigh out equal amounts (e.g., 1 mg) of your conjugate into microcentrifuge tubes.
-
Solvent Addition:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent in your optimal buffer from Protocol 1).
-
Add a fixed volume (e.g., 100 µL) of each mixture to a tube containing the conjugate.
-
-
Incubation and Analysis: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Lyophilization and Reconstitution
-
Solubilization: Dissolve your conjugate in the optimal solvent system identified from the previous protocols to a desired concentration.
-
Freezing: Flash-freeze the solution in a suitable container (e.g., lyophilization vial) using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample on a pre-chilled lyophilizer and run a suitable cycle until the sample is completely dry.
-
Reconstitution Test:
-
Allow the lyophilized cake and the reconstitution buffer to equilibrate to room temperature.[15]
-
Add the specified volume of the test buffer to the vial.
-
Allow the vial to sit for 15-30 minutes, with occasional gentle swirling. Do not shake vigorously.[15]
-
Visually inspect for complete dissolution and the absence of particulates.[13][14]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of the conjugate and the factors influencing its solubility.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. m.youtube.com [m.youtube.com]
- 16. Standardization of the Reconstitution Procedure of Protein Lyophilizates as a Key Parameter to Control Product Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amine Labeling Reactions
Welcome to the technical support center for amine labeling. This resource is designed to help researchers, scientists, and drug development professionals optimize their reaction buffer composition and troubleshoot common issues encountered during experiments involving amine-reactive compounds like N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester labeling reaction?
The reaction between an NHS ester and a primary amine is highly dependent on pH.[1][2] The optimal pH range is typically between 7.2 and 8.5.[1][3][] For many applications, a pH of 8.3-8.5 is considered ideal to ensure the target primary amino groups are deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[2][5][6][7] At a lower pH, the primary amines are protonated and less reactive, whereas at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][2][8]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions.[3][8] A frequently recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.[5][6] For labeling amine-modified oligonucleotides, 0.1 M sodium tetraborate (B1243019) buffer at pH 8.5 is often recommended for optimal results.[9][10][11]
Q3: Are there any buffers I should avoid?
Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2] These substances will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[2][8] While these buffers are incompatible with the labeling reaction itself, they can be useful for quenching the reaction once it is complete.[1][3][12] Additionally, high concentrations of sodium azide (B81097) (>3 mM) can interfere with the reaction.[3][9]
Q4: My amine-reactive label is not soluble in the aqueous reaction buffer. What should I do?
Many non-sulfonated NHS-ester reagents are hydrophobic and have poor water solubility.[3] These labels should first be dissolved in a small amount of a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[3][5][6][12] It is crucial to use high-purity, amine-free DMF, as impurities can react with the NHS ester.[5][13] The final concentration of the organic solvent in the reaction should typically be kept low (e.g., 0.5% to 10%) to avoid protein denaturation.[2][3]
Q5: How can I stop (quench) the labeling reaction?
To stop the conjugation reaction, you can add a small molecule containing a primary amine to consume any unreacted NHS ester.[14] Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine.[1][15][16][17] These are typically added to a final concentration of 20-100 mM.[16][18]
Q6: What is the recommended protein concentration for labeling?
The efficiency of the labeling reaction is dependent on the concentration of the reactants.[2][15] For optimal results, a protein concentration of at least 2 mg/mL is recommended.[1][6][16] Concentrations lower than this can significantly decrease the labeling efficiency due to the competing hydrolysis reaction of the NHS ester.[2][9][15]
Troubleshooting Guide
This guide addresses common problems encountered during amine labeling experiments, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) / Low Labeling Efficiency | Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[1][2] | Verify the reaction buffer pH is within the optimal range of 7.2-8.5 (ideally 8.3-8.5) using a calibrated pH meter.[1][6] |
| Amine-Containing Buffer: Buffers like Tris or glycine are competing with the target molecule.[1][2] | Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) via dialysis or a desalting column before starting the reaction.[6][9] | |
| Inactive/Hydrolyzed NHS Ester: The reagent was improperly stored or handled, leading to degradation by moisture.[2][6] | Store NHS esters desiccated at -20°C.[1][2] Allow the reagent to warm to room temperature before opening the vial.[2] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1][6] | |
| Low Protein Concentration: Reactant concentration is too low, favoring hydrolysis.[2][6] | Ensure the protein concentration is at least 2 mg/mL.[6][16] | |
| Insufficient Dye-to-Protein Ratio: Not enough label was added to the reaction.[6] | Increase the molar ratio of the NHS ester to the protein. Optimization may be required by testing several ratios.[6][16] | |
| Protein Precipitation During or After Labeling | Excessive Labeling: High degree of labeling can alter the protein's properties, leading to aggregation.[19] | Decrease the molar ratio of the dye to the protein.[6] |
| High Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the label is too high. | Ensure the final concentration of the organic solvent is low (typically <10%).[2] Add the dissolved label to the protein solution slowly while gently stirring.[2] | |
| Suboptimal Reaction Conditions: High temperature can promote aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[6] | |
| Low Fluorescence Signal of Labeled Protein | Low DOL: Not enough fluorescent dye is attached to the protein. | Troubleshoot the low labeling efficiency using the steps outlined above.[6] |
| Fluorescence Quenching: The DOL is too high, causing self-quenching of the fluorophores.[19] | Optimize the reaction for a lower DOL by reducing the dye-to-protein molar ratio.[6] A degree of labeling determination can help assess if this is the cause.[19] | |
| Inactive Antibody/Protein Post-Labeling | Modification of Critical Residues: Lysine residues within the antigen-binding site (for antibodies) or active site have been labeled.[19] |
Quantitative Data Summary
Table 1: Recommended Reaction Buffer Systems for Amine Labeling
| Buffer System | Typical Concentration | Optimal pH Range | Target Molecule |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | Proteins, Peptides[11][15] |
| Sodium Phosphate (PBS) | 100 mM | 7.2 - 8.0 | Proteins, Peptides[12][20] |
| Sodium Borate | 50 mM | 8.5 | Proteins, Peptides[16] |
| Sodium Tetraborate | 0.1 M | 8.5 | Amine-modified Oligonucleotides[9][10][11] |
| HEPES | Varies | 7.2 - 8.5 | Proteins, Peptides[3] |
Table 2: Stability of NHS Esters in Aqueous Solution
The half-life of an NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly as the pH becomes more alkaline.
| pH | Approximate Half-life |
| 7.0 | 4-5 hours[17] |
| 8.0 | 1 hour[17] |
| 8.6 | 10 minutes[17] |
Experimental Protocols
Protocol 1: General Protein Labeling with an Amine-Reactive NHS Ester
This protocol provides a general guideline for labeling approximately 1-10 mg of a protein like an IgG antibody. Optimization may be required for different proteins and labels.[6][15]
Materials:
-
Protein of interest (2-10 mg/mL)
-
Amine-reactive NHS ester label
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[6]
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Purification column (e.g., size-exclusion desalting column)[6]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the starting buffer contains Tris or glycine, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 2-10 mg/mL.[6]
-
NHS Ester Preparation: Immediately before use, allow the vial of NHS ester to warm to room temperature. Dissolve the reagent in DMSO or DMF to a concentration of 10 mg/mL.[6][15]
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester solution. A molar ratio of dye-to-protein between 5:1 and 20:1 is a good starting point for optimization.[6]
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dissolved NHS ester.[6][15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][3][6]
-
-
Reaction Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1][16]
-
Purification of Labeled Protein: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein is typically the first colored fraction to elute.[1][6]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the label (A_max).[6][16]
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is optimized for labeling approximately 100 µg of a 5'-amine-modified oligonucleotide.[11]
Materials:
-
Amine-modified oligonucleotide (purified)
-
Amine-reactive NHS ester label
-
Labeling Buffer: 0.1 M sodium tetraborate, pH 8.5[11]
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO)[11]
Procedure:
-
Oligonucleotide Preparation: To ensure the oligonucleotide is free of interfering amines (like Tris or triethylamine), it is strongly recommended to purify the sample by extraction and ethanol (B145695) precipitation prior to the reaction.[10][11] Dissolve the purified oligonucleotide in the Labeling Buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the amine-reactive label in DMSO.[11]
-
Labeling Reaction:
-
Purification: Purify the labeled oligonucleotide from the unreacted dye using methods such as preparative gel electrophoresis or reverse-phase HPLC.[10][11]
Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine.
Caption: General experimental workflow for protein amine labeling.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. fluidic.com [fluidic.com]
- 8. benchchem.com [benchchem.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. interchim.fr [interchim.fr]
- 14. blog.truegeometry.com [blog.truegeometry.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Characterization of PEGylated Biotherapeutics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of PEGylated biotherapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Heterogeneity and Polydispersity
Q1: Why do my analytical results for a PEGylated protein show such broad peaks and a range of molecular weights?
A: This is a common and expected challenge when working with PEGylated biotherapeutics. The issue stems from the inherent heterogeneity of both the protein and the polyethylene (B3416737) glycol (PEG) polymer.[1][2][3]
-
Polydispersity of PEG: Most PEG reagents are not single molecular weight species but rather a population of molecules with a distribution of chain lengths. This is described by the polydispersity index (PDI), which is typically greater than 1.0 for polydisperse PEG.[4] Monodisperse PEGs, with a PDI of 1.0, are available but are often more expensive.[4][5]
-
Variable Degree of PEGylation: The PEGylation reaction itself can result in a heterogeneous mixture of products, including unreacted protein, mono-PEGylated species (one PEG molecule per protein), and multi-PEGylated species (multiple PEG molecules per protein).[6]
-
Positional Isomers: PEGylation can occur at different sites on the protein, leading to the formation of positional isomers with potentially different physicochemical and biological properties.[7]
This heterogeneity contributes to the broad peaks observed in techniques like size-exclusion chromatography (SEC) and the complex spectra in mass spectrometry (MS).[1][3]
Troubleshooting:
-
Characterize the Raw Materials: Analyze the polydispersity of your starting PEG material using techniques like MALDI-TOF MS or SEC with appropriate calibration standards.
-
Optimize the PEGylation Reaction: Carefully control the molar ratio of PEG to protein, reaction time, pH, and temperature to favor the desired degree of PEGylation.[8][9]
-
High-Resolution Analytical Techniques: Employ high-resolution techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and high-resolution mass spectrometry to separate and identify different PEGylated species and positional isomers.[7]
2. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Q2: My SEC-MALS analysis of a PEGylated protein is showing an unexpectedly large hydrodynamic radius and an inaccurate molecular weight based on column calibration. What's happening?
A: This is a frequent observation with PEGylated proteins. The large, flexible PEG chains significantly increase the hydrodynamic volume of the protein, causing it to elute earlier from the SEC column than a non-PEGylated protein of the same molecular weight.[10][11][12][13] This makes traditional column calibration with globular protein standards unreliable for determining the molecular weight of PEGylated conjugates.[11][12]
Troubleshooting:
-
Rely on MALS for Absolute Molecular Weight: The primary advantage of MALS is its ability to determine the absolute molar mass of the eluting species without relying on elution volume and column calibration.[10][14][15]
-
Use a Refractive Index (RI) Detector: An RI detector is essential for quantifying the concentration of both the protein and the PEG components, as PEG does not have a significant UV absorbance at 280 nm.[6][10]
-
Protein Conjugate Analysis Software: Utilize specialized software that combines the signals from the UV, MALS, and RI detectors to calculate the molar mass of the protein and the attached PEG separately.[6][12]
-
Mobile Phase Optimization: To minimize non-ideal column interactions that can cause peak tailing or fronting, ensure your mobile phase has an appropriate ionic strength and pH. Sometimes, the addition of a small amount of organic solvent can help reduce hydrophobic interactions.[16][17]
Experimental Protocols
Protocol 1: SEC-MALS Analysis of a PEGylated Protein
This protocol outlines the general steps for analyzing a PEGylated protein using SEC-MALS to determine its absolute molecular weight, degree of PEGylation, and aggregation state.
1. Sample Preparation:
-
Prepare the mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). Ensure the mobile phase is filtered and thoroughly degassed.
-
Dissolve the PEGylated protein sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.1 or 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a blank injection of the mobile phase.
2. Instrumentation Setup:
-
HPLC System: An HPLC or UHPLC system with a pump, autosampler, and UV detector.
-
SEC Column: Choose a column with a pore size appropriate for the expected size of your PEGylated protein (e.g., 300 Å to 1000 Å).[17]
-
Detectors: Connect the following detectors in series after the SEC column: UV detector, MALS detector, and RI detector.[6][10]
-
Software: Use software capable of protein conjugate analysis, which can integrate data from all three detectors.[12]
3. Method Parameters:
| Parameter | Typical Value |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 20 - 100 µL |
| UV Wavelength | 280 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Run Time | Sufficient to allow for the elution of all species |
4. Data Acquisition and Analysis:
-
Inject the blank (mobile phase) to establish a baseline.
-
Inject the PEGylated protein sample.
-
Using the protein conjugate analysis software, input the dn/dc values (refractive index increment) and the extinction coefficients for both the protein and the PEG.
-
The software will use the data from the three detectors to calculate the absolute molecular weight of the entire conjugate, the molecular weight of the protein portion, and the molecular weight of the PEG portion for each eluting peak.
-
From this data, you can determine the degree of PEGylation and the percentage of aggregates.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q3: I'm having trouble separating positional isomers of my mono-PEGylated protein using RP-HPLC. The peaks are broad and have poor resolution. How can I improve this?
A: RP-HPLC separates molecules based on their hydrophobicity, and the addition of a hydrophilic PEG chain significantly alters a protein's retention behavior. Poor peak shape and resolution are common issues that can be addressed by optimizing the chromatographic conditions.
Troubleshooting:
-
Column Chemistry: C4 or C8 columns are often more suitable than C18 columns for large, hydrophobic molecules like PEGylated proteins, as they provide less retention and can improve peak shape.
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile is a common choice, but experimenting with other organic solvents like isopropanol (B130326) or methanol (B129727) can alter selectivity.[18]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is frequently used to improve peak shape by suppressing silanol (B1196071) interactions and providing a counter-ion for basic residues. Formic acid is an alternative for MS-compatibility.[18]
-
-
Gradient Optimization: A shallow gradient (a slow increase in the percentage of organic modifier) can significantly improve the resolution of closely eluting species like positional isomers.
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, improve mass transfer, and sharpen peaks.
Data Presentation
Table 1: Typical Analytical Parameters for Characterization of a 20 kDa PEGylated Protein (Original Protein MW: 30 kDa)
| Analytical Technique | Parameter | Typical Value/Observation |
| SEC-MALS | Absolute Molecular Weight | ~50 kDa |
| Polydispersity Index (PDI) | 1.05 - 1.2 | |
| Aggregation Level | < 5% | |
| RP-HPLC | Column | C4, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 20-80% B over 30 min | |
| MALDI-TOF MS | Matrix | Sinapinic acid |
| Observed Mass | A distribution of peaks centered around 50 kDa, with individual peaks separated by the mass of the PEG monomer unit (44 Da) |
Visualizations
Caption: Workflow for the characterization of PEGylated biotherapeutics.
Caption: Troubleshooting logic for SEC analysis of PEGylated proteins.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 5. Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. wyatt.com [wyatt.com]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 14. wyatt.com [wyatt.com]
- 15. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Hydrolysis of m-PEG7-4-nitrophenyl carbonate and its impact on efficiency
This guide provides researchers, scientists, and drug development professionals with technical support for using m-PEG7-4-nitrophenyl carbonate. It includes frequently asked questions and troubleshooting guides to address common issues encountered during PEGylation experiments, with a focus on the impact of hydrolysis on reaction efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
A1: this compound is a PEGylation reagent. It is a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain activated with a 4-nitrophenyl carbonate group.[1] Its primary application is to covalently attach the hydrophilic PEG7 linker to molecules containing primary or secondary amine groups, such as proteins, peptides, and other biomolecules.[2][3] This process, known as PEGylation, is often used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[4] The reagent is also used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
Q2: How does the PEGylation reaction with this compound work?
A2: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine group (a nucleophile) on the target molecule attacks the carbonyl carbon of the 4-nitrophenyl carbonate group. This leads to the formation of a stable carbamate (B1207046) (urethane) linkage, covalently bonding the PEG chain to the target molecule.[1][6] During this reaction, 4-nitrophenol (B140041) is released as a byproduct.[1]
Q3: What are the advantages of using 4-nitrophenyl carbonate as the activated group?
A3: The primary advantage is the ability to monitor the reaction in real-time. The byproduct, 4-nitrophenol (or its phenoxide form), is a chromophore that absorbs light around 400-413 nm.[1][7] By measuring the increase in absorbance at this wavelength, researchers can quantify the release of 4-nitrophenol and thereby track the progress of the PEGylation reaction.[1] Additionally, the 4-nitrophenoxide ion is a good leaving group, which facilitates the reaction with amines.[7]
Section 2: Troubleshooting and Efficiency
Q4: I am observing low or no conjugation efficiency. What are the common causes related to hydrolysis?
A4: Low conjugation efficiency is frequently caused by the premature hydrolysis of the this compound reagent. The carbonate group is highly susceptible to hydrolysis (reaction with water), especially under neutral to basic conditions.[7] This competing reaction consumes the active reagent, rendering it incapable of reacting with the target amine. See the table below for specific causes and solutions.
Table 1: Troubleshooting Low Conjugation Efficiency
| Potential Cause | Explanation | Recommended Solution |
| Reagent Degradation | Improper storage (exposure to moisture or elevated temperatures) can lead to gradual hydrolysis of the reagent before use.[5][8] | Store the reagent desiccated at -20°C or below.[5] Allow the vial to warm to room temperature before opening to prevent condensation. |
| Presence of Moisture | Using non-anhydrous solvents or buffers can introduce water, which will compete with the target amine and hydrolyze the reagent. | Use anhydrous solvents where possible. If aqueous buffers are required, prepare them fresh with high-purity water and use the reagent immediately after dissolution. |
| Suboptimal Reaction pH | While the amine nucleophile is more reactive at higher pH, the rate of hydrolysis also increases significantly in basic conditions.[7][9] | Maintain the reaction pH in a slightly acidic to neutral range (e.g., pH 6.5-7.5) to balance amine reactivity with reagent stability. For specific N-terminal PEGylation, a lower pH of around 5 may be effective.[6] |
| Slow Reaction Kinetics | If the target amine is sterically hindered or poorly reactive, the slower desired reaction allows more time for the competing hydrolysis reaction to occur. | Increase the concentration of the target molecule or the PEG reagent. Consider optimizing the temperature (while monitoring for degradation) to accelerate the desired reaction. |
Q5: My reaction solution turns yellow, but analysis shows poor conjugation. What is happening?
A5: The yellow color indicates the presence of the 4-nitrophenoxide byproduct, which is released during the reaction.[1][7] However, this byproduct is generated in both the desired PEGylation reaction and the undesired hydrolysis reaction. Therefore, a yellow color confirms that the reagent was active but does not distinguish between successful conjugation and reagent degradation via hydrolysis. If conjugation is low, it is highly likely that hydrolysis was the dominant reaction pathway.
Section 3: Experimental Protocols and Data
Q6: What is a general protocol for a trial protein PEGylation experiment?
A6: The following is a generalized starting protocol. Optimal conditions (e.g., molar ratio, pH, reaction time) must be determined empirically for each specific protein.
Protocol 1: General Protein PEGylation
-
Preparation of Protein Solution: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Preparation of PEG Reagent: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10-100 mM) in a dry, water-miscible organic solvent like DMSO or acetonitrile (B52724) immediately before use.
-
Initiation of Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the PEG reagent stock solution to the stirred protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity.
-
Reaction Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours. Protect the reaction from light if any components are light-sensitive.
-
Monitoring the Reaction: (Optional but recommended) Periodically measure the absorbance of the reaction mixture at 405 nm to monitor the release of 4-nitrophenol.
-
Quenching the Reaction: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted PEG reagent.
-
Purification: Remove the unreacted PEG reagent, byproduct, and quenching agent from the PEGylated protein using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Analyze the final product using SDS-PAGE to observe the increase in molecular weight and HPLC/SEC to determine the purity and extent of PEGylation.
Q7: How should the reagent be handled and stored to minimize hydrolysis?
A7: Proper handling and storage are critical to maintaining the reagent's activity.
Table 2: Storage and Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Pure Form) | -20°C, desiccated | Up to 3 years[5] | Keep tightly sealed. Avoid repeated freeze-thaw cycles. Warm to room temperature before opening. |
| In Solvent | -80°C | Up to 6 months[5] | Use anhydrous-grade solvent. Aliquot to avoid contamination and multiple freeze-thaws. |
| In Solvent | -20°C | Up to 1 month[5] | For short-term storage only. |
| Shipping | Ambient Temperature | < 2 weeks | Upon receipt, store immediately under recommended conditions.[5][8] |
Section 4: Safety and Reagent Properties
Q8: What are the safety hazards of this compound?
A8: The reagent should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE).
Table 3: Safety and Handling Summary
| Hazard | GHS Classification | Precautionary Measures |
| Oral Toxicity | Acute toxicity, oral (Category 4)[8] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |
| Skin Irritation | Skin corrosion/irritation (Category 2)[8] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[8] |
| Eye Irritation | Serious eye damage/eye irritation (Category 2A)[8] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[8] |
| Respiratory Irritation | May cause respiratory irritation[8] | Avoid breathing dust/fumes. Use only in a well-ventilated area.[8] |
| Incompatible Materials | N/A | Avoid strong acids/alkalis and strong oxidizing/reducing agents.[8] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, CAS 678150-56-6 | AxisPharm [axispharm.com]
- 3. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: m-PEG7-4-nitrophenyl carbonate vs. m-PEG-NHS ester for Protein Conjugation
For researchers, scientists, and drug development professionals, the strategic selection of reagents for protein conjugation is a critical step in the development of biotherapeutics, diagnostics, and other advanced biomaterials. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, including increased solubility, prolonged in vivo half-life, and reduced immunogenicity. Among the various amine-reactive PEGylation reagents available, m-PEG7-4-nitrophenyl carbonate (m-PEG-NPC) and m-PEG-N-hydroxysuccinimide (NHS) esters are two of the most common choices. This guide provides an objective, data-driven comparison of their performance in protein conjugation.
This comparison will delve into the chemical characteristics, reaction kinetics, stability of the resulting conjugates, and reaction specificity of both reagents. Detailed experimental protocols for protein conjugation and subsequent analysis are also provided to facilitate practical application in a research setting.
At a Glance: Key Differences
| Feature | This compound (m-PEG-NPC) | m-PEG-NHS ester |
| Reactive Group | 4-Nitrophenyl Carbonate | N-Hydroxysuccinimide Ester |
| Linkage Formed | Urethane (B1682113) (Carbamate) | Amide |
| Reaction pH | Typically 7.5 - 8.5[1] | Typically 7.0 - 8.0[2] |
| Reactivity/Kinetics | Generally slower reaction kinetics[2] | Generally faster reaction kinetics[2] |
| Linkage Stability | Urethane linkage is generally considered more stable to hydrolysis | Amide linkage can be susceptible to hydrolysis under certain conditions[2] |
| By-product Monitoring | Release of p-nitrophenol allows for spectrophotometric monitoring of the reaction at ~400 nm[1] | Release of N-hydroxysuccinimide is less easily monitored |
| Hydrolysis of Reagent | Susceptible to hydrolysis, especially at higher pH | More susceptible to hydrolysis than m-PEG-NPC, with hydrolysis rate increasing with pH[3] |
Reaction Mechanisms
The conjugation of both m-PEG-NPC and m-PEG-NHS ester to proteins primarily targets the primary amino groups of lysine (B10760008) residues and the N-terminus of the polypeptide chain. The fundamental difference lies in the nature of the electrophilic group and the resulting covalent bond.
This compound (m-PEG-NPC)
The reaction of m-PEG-NPC with a primary amine on a protein proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable urethane linkage and the release of p-nitrophenol.
m-PEG-NHS ester
Similarly, m-PEG-NHS ester reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a by-product.
Performance Comparison: Quantitative Data
Table 1: Reaction Efficiency and Kinetics
| Parameter | This compound | m-PEG-NHS ester |
| Optimal pH Range | 7.5 - 8.5[1] | 7.0 - 8.0[2] |
| Typical Reaction Time | 2 - 48 hours[4] | 30 minutes - 4 hours |
| Relative Reactivity | Lower | Higher[2] |
| Hydrolysis Half-life (Reagent) | Longer half-life compared to NHS esters under similar conditions. | Half-life is highly pH-dependent; ~10 min at pH 8.6, ~1 hour at pH 8.0, and 4-5 hours at pH 7.0 (at 4°C).[5] |
Table 2: Conjugate Stability and Specificity
| Parameter | m-PEG-Urethane Conjugate | m-PEG-Amide Conjugate |
| Linkage Stability | Generally more resistant to hydrolysis. Urethane bonds are known for their high stability under physiological conditions.[2] | Susceptible to hydrolysis under strongly acidic or basic conditions.[2] |
| N-terminal vs. Lysine Selectivity | Can be influenced by pH. Lower pH (around 7) can favor N-terminal modification due to the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine.[6] | Also pH-dependent. At near-physiological pH, the N-terminal α-amine is more nucleophilic, favoring modification at this site.[5] Higher pH (8.5-9.5) favors lysine modification.[5] |
Experimental Protocols
The following protocols provide a general framework for protein conjugation using m-PEG-NPC and m-PEG-NHS ester. Optimal conditions, such as protein concentration, PEG-to-protein molar ratio, and reaction time, should be determined empirically for each specific protein.
Experimental Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly turning to Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality. These bifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A critical, yet often overlooked, component of these molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting element. This guide provides an objective comparison of how different length polyethylene (B3416737) glycol (PEG) linkers impact PROTAC efficacy, supported by experimental data and detailed protocols.
The linker is not merely a passive spacer; its length and composition profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][2] The linker's length is a critical determinant of the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination due to increased conformational flexibility and a higher entropic penalty upon binding.[1][3] Therefore, optimizing the linker length is a paramount step in the development of potent and selective PROTACs.[4][5]
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled data from studies on PROTACs targeting three distinct proteins: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9).
Estrogen Receptor α (ERα)-Targeting PROTACs
A seminal study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[1] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results demonstrated a clear correlation between linker length and degradation efficacy.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | ~100 | >80 |
| PROTAC 3 | 20 | >500 | ~40 |
| PROTAC 4 | 24 | >1000 | <20 |
Data synthesized from published studies.[1][6]
As the table above indicates, the PROTAC with a 16-atom linker exhibited the highest efficacy, with a significantly lower DC50 (half-maximal degradation concentration) and higher Dmax (maximum degradation) compared to PROTACs with both shorter and longer linkers. This highlights the existence of an optimal linker "window" for effective ternary complex formation and subsequent degradation.[6]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
PROTACs developed to target TBK1, a key protein in inflammatory signaling pathways, also demonstrated a strong dependence on linker length for their activity. In this case, a series of PROTACs were synthesized with linkers ranging from 7 to 29 atoms in length.[7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | <12 | No degradation | 0 |
| PROTAC B | 12-29 | Submicromolar | >70 |
| PROTAC C | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data synthesized from published studies.[5][7]
The data reveals that a minimum linker length of 12 atoms was required to induce any degradation of TBK1.[7] The most potent PROTAC in this series featured a 21-atom linker, achieving a remarkable DC50 of 3 nM and near-complete degradation of the target protein.[7] A further increase in linker length to 29 atoms resulted in a significant decrease in potency.[7]
Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs
CDK9 is a critical transcription factor and a promising oncology target. Studies on CDK9-targeting PROTACs have also underscored the necessity of linker length optimization for achieving potent degradation.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| CDK9-PROTAC 1 | Short PEG chain | >1000 | <15 |
| CDK9-PROTAC 2 | Optimized PEG chain | <100 | >90 |
| CDK9-PROTAC 3 | Long PEG chain | ~500 | ~50 |
Data synthesized from published studies.[1]
Similar to the findings for ERα and TBK1, an optimized PEG linker length was crucial for the efficient degradation of CDK9. Both excessively short and long linkers resulted in significantly diminished degradation efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments used to evaluate the performance of PROTACs with different linker lengths.
PROTAC Synthesis
The synthesis of PROTACs with varying PEG linker lengths can be achieved through modular approaches, often utilizing click chemistry or standard amide coupling reactions.[] Commercially available PEG linkers with different numbers of repeating units and reactive handles at each end facilitate the systematic synthesis of a library of PROTACs.[]
General Solid-Phase Synthesis Protocol:
-
An E3 ligase ligand is attached to a solid support resin.
-
A PEG linker of a specific length, with a reactive group at one end and a protected reactive group at the other, is coupled to the resin-bound E3 ligase ligand.
-
The protecting group on the linker is removed.
-
The target protein ligand is then coupled to the deprotected end of the linker.
-
The final PROTAC molecule is cleaved from the solid support and purified using techniques like high-performance liquid chromatography (HPLC).[9]
Western Blot Analysis for Protein Degradation
Western blotting is a widely used technique to quantify the degradation of a target protein in cells treated with PROTACs.[1][10]
Protocol:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight.[10] Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a predetermined time (e.g., 24 hours).[10][11]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay kit (e.g., BCA or Bradford assay) to ensure equal protein loading for each sample.[10]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Detection: Wash the membrane and incubate it with a species-specific secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band to determine the relative amount of protein degradation.[1]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the PROTAC mechanism and the experimental process, the following diagrams have been generated using the Graphviz DOT language.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Confirming Site-Specific PEGylation: A Focus on Mass Spectrometry
For drug development professionals and researchers, the precise characterization of PEGylated proteins is a critical quality attribute. Covalently attaching polyethylene (B3416737) glycol (PEG) to a therapeutic protein can enhance its pharmacokinetic properties, improve stability, and reduce immunogenicity.[1][2][3] However, the efficacy and safety of these biotherapeutics are highly dependent on the site and extent of PEGylation. This guide provides an objective comparison of mass spectrometry (MS) techniques for confirming site-specific PEGylation, contrasts them with alternative analytical methods, and offers supporting data and protocols to aid in methodological selection.
Mass spectrometry has become the gold standard for the detailed structural characterization of PEGylated proteins, offering unparalleled accuracy in identifying the exact location of PEG attachment.[4][5] This is crucial as non-specific conjugation can lead to a heterogeneous mixture of products, potentially altering protein function.[6]
Mass Spectrometry Approaches for Site-Specific Analysis
The two primary MS-based strategies for analyzing PEGylated proteins are "bottom-up" and "top-down" analysis. The bottom-up approach, commonly known as peptide mapping, is the most widely used method for identifying specific PEGylation sites.
1. Peptide Mapping (Bottom-Up Proteomics)
Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying the specific amino acids where PEG moieties are conjugated.[7] The workflow involves enzymatically digesting the PEGylated protein into smaller peptides, separating them via liquid chromatography, and then analyzing them by tandem mass spectrometry. The mass shift corresponding to the PEGylated peptide, along with its fragmentation pattern, provides unambiguous identification of the conjugation site.[8][9]
Caption: Experimental workflow for site-specific PEGylation analysis using peptide mapping.
2. Intact Mass Analysis
Intact mass analysis, often performed using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), measures the total molecular weight of the PEGylated protein.[4] This technique is excellent for determining the degree of PEGylation (i.e., the number of PEG chains attached) and assessing the heterogeneity of the product.[4] However, it does not provide information about the specific location of the PEG attachment sites. The polydispersity of PEG can create complex spectra, but techniques like post-column addition of amines can help reduce charge-state complexity and improve spectral quality.[10][11]
Comparison of Mass Spectrometry Techniques
The choice of MS technique depends on the specific analytical question. Intact mass analysis is useful for a quick assessment of PEGylation degree, while peptide mapping is essential for definitive site confirmation.
| Technique | Information Provided | Resolution | Key Advantages | Limitations |
| Intact Mass Analysis (ESI-MS, MALDI-MS) | Average molecular weight, degree of PEGylation, heterogeneity.[4] | Low-to-Medium | Fast, provides a global overview of the PEGylation profile. | Does not identify specific conjugation sites. Spectral complexity due to PEG polydispersity.[5][10] |
| Peptide Mapping (LC-MS/MS) | Precise location of PEGylation sites on the amino acid sequence.[7] | High | Gold standard for site-specific confirmation. Can detect subtle changes and modifications.[9] | More time-consuming sample preparation. Data analysis can be complex. |
| In-Source Fragmentation / CID | Elucidation of PEGylation sites by creating smaller, more manageable PEG fragments.[8][12] | High | Can simplify complex spectra and aid in site mapping when combined with MS/MS.[11] | Requires specialized instrumentation and expertise. |
Alternative and Complementary Analytical Methods
While MS is the most powerful tool for site-specific analysis, other techniques are often used as complementary methods for characterizing PEGylated proteins.
Caption: Complementary roles of different analytical techniques for PEGylated protein analysis.
Performance Comparison with Alternative Methods
| Method | Principle | Information Provided | Site-Specific? | Throughput | Limitations |
| Mass Spectrometry (Peptide Mapping) | Mass-to-charge ratio of peptides | Definitive site of PEGylation, degree of modification.[7] | Yes | Low-to-Medium | Complex sample prep and data analysis. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius | Purity, aggregation, separation of conjugated vs. unconjugated protein.[2][13] | No | High | May not resolve free PEG from the PEGylated protein; resolution depends on component size differences.[13] |
| SDS-PAGE | Electrophoretic mobility | Apparent molecular weight shift upon PEGylation.[14] | No | High | Low resolution; apparent MW can be misleading for PEGylated proteins.[15] |
| Capillary Electrophoresis (CE) | Electrophoretic mobility in a capillary | PEGylation pattern and consistency of the modified protein.[14] | No | Medium | Provides a profile of adducts but not the specific location on the protein sequence. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Separation of PEGylated species based on differences in hydrophobicity.[13] | No | High | The large, hydrophilic PEG chain can dominate the separation, masking subtle differences. |
Experimental Protocol: Peptide Mapping of a PEGylated Protein by LC-MS/MS
This protocol outlines a general workflow for identifying PEGylation sites. Optimization is required for specific proteins and PEG reagents.
1. Materials
-
PEGylated protein sample (~100 µg)
-
Denaturant: 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAM)
-
Digestion Buffer: 50 mM Ammonium (B1175870) Bicarbonate, pH ~8.0
-
Protease: Sequencing-grade Trypsin
-
Quenching Solution: 10% Formic Acid (FA)
-
LC-MS grade water and acetonitrile (B52724) (ACN)
2. Sample Preparation (Protein Digestion)
-
Denaturation: Dissolve ~100 µg of the PEGylated protein in 25 µL of denaturing buffer (e.g., 6 M GuHCl). Incubate for 30 minutes at 37°C.
-
Reduction: Add 5 µL of 10 mM DTT to the denatured protein solution. Incubate for 1 hour at 56°C to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add 5 µL of 55 mM IAM and incubate in the dark for 45 minutes to alkylate free cysteine residues.
-
Buffer Exchange/Dilution: Dilute the sample at least 10-fold with 50 mM ammonium bicarbonate to lower the denaturant concentration, which is critical for enzyme activity.
-
Enzymatic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[16] Incubate overnight (12-18 hours) at 37°C.
-
Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.[16] This acidifies the sample to pH < 3, inactivating the trypsin.
3. LC-MS/MS Analysis
-
LC System: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
-
Gradient: Run a suitable gradient to separate the peptides (e.g., a linear gradient from 5% to 40% B over 60 minutes).
-
MS System: Operate the mass spectrometer in positive ion mode.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method. The instrument performs a full MS scan to detect peptide precursor ions, followed by MS/MS scans on the most intense ions to generate fragmentation data.
4. Data Analysis
-
Database Search: Use a specialized proteomics software package (e.g., Mascot, Sequest, MaxQuant).
-
Modifications: Search the acquired MS/MS spectra against the known protein sequence. Crucially, specify the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).
-
Site Confirmation: The software will identify spectra that match peptides containing the PEG mass shift. Manual validation of the MS/MS spectra is essential to confirm the sequence and pinpoint the modified amino acid based on the observed fragment ions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
- 14. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
A Guide to In Vitro Functional Assays for Validating Modified Protein Activity
For Researchers, Scientists, and Drug Development Professionals
Validating the biological activity of a modified protein—whether it be a recombinant therapeutic, a fusion protein for research, or an engineered antibody—is a critical step in the development pipeline. Modifications can inadvertently alter a protein's structure, stability, and, most importantly, its function. In vitro functional assays provide the necessary tools to confirm that a modified protein behaves as expected, offering quantitative data on its biological activity before proceeding to more complex cellular or in vivo models.
This guide compares three widely used in vitro functional assays: Surface Plasmon Resonance (SPR) for binding kinetics, FRET-based enzymatic assays for catalytic activity, and cell-based reporter assays for pathway activation. It provides an objective comparison of their performance, detailed experimental protocols, and visual workflows to help researchers select the most appropriate method for their specific needs.
Comparison of Key Functional Assays
Choosing the right assay depends on the protein's mechanism of action, the required throughput, and the specific parameters that need to be measured. The table below summarizes the key characteristics of three common assay types.
| Feature | Surface Plasmon Resonance (SPR) | FRET-Based Enzyme Assay | Cell-Based Reporter Assay |
| Primary Function Measured | Binding Kinetics (ka, kd, KD) | Catalytic Activity (kcat, KM) | Downstream Cellular Response |
| Principle | Measures changes in refractive index caused by mass changes on a sensor surface as molecules bind and dissociate in real-time.[1] | Measures the activity of an enzyme that cleaves a substrate linking two fluorophores (a FRET pair), leading to a change in fluorescence.[2] | Measures the expression of a reporter gene (e.g., luciferase, GFP) linked to a promoter that is activated by a specific signaling pathway.[3] |
| Labeling Requirement | Label-free.[1] | Requires fluorescently labeled substrate.[2] | Requires genetically modified reporter cell line.[4] |
| Throughput | Low to Medium (can be automated for 96/384-well plates).[5] | High (easily adaptable to 384-well and 1536-well plates).[6] | Medium to High (suitable for 96/384-well plate formats).[6] |
| Typical Sensitivity | pM to mM range.[1] | nM to µM range. | pM to nM range. |
| Key Readout | Response Units (RU) vs. Time.[1] | Fluorescence Intensity Ratio.[2] | Luminescence or Fluorescence.[7] |
| Pros | Real-time kinetics, label-free, provides detailed binding information (association and dissociation rates).[1][8] | Highly sensitive, quantitative, adaptable for high-throughput screening.[2][9] | Measures a physiologically relevant downstream effect, highly sensitive, can be used for pathway-specific analysis.[3] |
| Cons | Requires specialized equipment, potential for mass transport limitations, ligand immobilization can affect activity.[1] | Requires synthesis of a specific FRET substrate, potential for spectral overlap and background fluorescence. | Indirect measure of protein activity, requires cell line development, susceptible to off-target effects.[4] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological context is crucial for assay design and interpretation. The following diagrams illustrate a general workflow for validating modified proteins and a typical signaling pathway that can be assessed.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Quantitative FRET (Förster Resonance Energy Transfer) analysis for SENP1 protease kinetics determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reporter-Based Assays Clinisciences [clinisciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Urethane vs. Amide Bonds in Bioconjugates: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the choice of linker chemistry is paramount in the design of stable and effective bioconjugates. The covalent bond connecting a payload, such as a drug or imaging agent, to a biomolecule dictates the stability, release profile, and ultimately, the therapeutic or diagnostic efficacy of the bioconjugate. This guide provides an in-depth comparison of two commonly employed linkages: the urethane (B1682113) (also known as carbamate) bond and the amide bond, with a focus on their relative stability in biological systems.
This document outlines the intrinsic chemical properties of urethane and amide bonds, presents available quantitative data on their stability, details experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows.
Executive Summary: Amide Bonds Demonstrate Superior Stability
Overall, the scientific literature indicates that amide bonds are significantly more stable than urethane bonds under physiological conditions. This enhanced stability is primarily attributed to the greater resonance energy of the amide bond, which imparts a higher degree of double-bond character to the C-N bond, making it more resistant to hydrolytic cleavage. While urethane bonds are more stable than ester and urea (B33335) linkages, they are generally more susceptible to both chemical and enzymatic hydrolysis compared to the robust amide bond.
Data Presentation: A Comparative Overview of Stability
Direct head-to-head quantitative comparisons of the half-lives of simple, structurally analogous urethane and amide-linked bioconjugates under identical physiological conditions are not abundantly available in the literature. However, by compiling data from various studies on different bioconjugate systems and related small molecules, a comparative picture of their stability emerges.
| Linkage Type | General Stability | Half-life (t½) under Physiological Conditions (pH 7.4, 37°C) | Key Stability Considerations |
| Amide | Very High | Estimated to be up to 7 years for a simple amide bond.[1] However, this can be significantly shorter depending on the local microenvironment and enzymatic activity. | Exceptionally stable to hydrolysis under physiological conditions.[1] Cleavage typically requires specific enzymatic activity (e.g., proteases). |
| Urethane (Carbamate) | Moderate to High | Highly variable, ranging from hours to days depending on the specific chemical structure and biological matrix. For example, certain carbamate-based linkers in antibody-drug conjugates (ADCs) show significant degradation in mouse plasma over 24 hours, while others are more stable.[2] | More susceptible to both spontaneous hydrolysis and enzymatic cleavage than amide bonds. The electronic properties of neighboring groups can significantly influence the rate of hydrolysis.[3] Primary carbamates tend to be less stable than secondary carbamates. |
Fundamental Differences in Chemical Structure and Stability
The stability of both amide and urethane bonds is rooted in their electronic structure. Both functional groups feature a lone pair of electrons on the nitrogen atom that can be delocalized into the adjacent carbonyl group, creating a resonance structure.
Amide Bond Resonance:
The resonance in an amide bond is substantial, resulting in a partial double bond character between the carbonyl carbon and the nitrogen atom. This restricts rotation around the C-N bond and significantly increases its stability, making it resistant to nucleophilic attack and hydrolysis.
Urethane Bond Resonance:
A urethane bond also exhibits resonance. However, the presence of the adjacent oxygen atom in the carbamate (B1207046) structure leads to competing resonance effects, slightly reducing the delocalization of the nitrogen lone pair into the carbonyl group compared to an amide. This results in a lower rotational barrier for the C-N bond and a carbonyl carbon that is more electrophilic and thus more susceptible to nucleophilic attack and subsequent cleavage.[2]
Experimental Protocols for Stability Assessment
The stability of urethane and amide bonds in bioconjugates is typically assessed by monitoring the integrity of the conjugate over time in a relevant biological medium. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.
Protocol 1: In Vitro Stability Assessment in Plasma or Buffer using HPLC
This protocol outlines a general procedure for comparing the stability of a urethane-linked bioconjugate and an amide-linked bioconjugate.
Objective: To determine the rate of degradation of the bioconjugates in plasma or a buffer solution at physiological temperature.
Materials:
-
Urethane-linked bioconjugate
-
Amide-linked bioconjugate
-
Human or mouse plasma (or phosphate-buffered saline, PBS, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the urethane- and amide-linked bioconjugates in a suitable solvent (e.g., DMSO or PBS).
-
Incubate the bioconjugates at a final concentration of 10-100 µg/mL in pre-warmed (37°C) plasma or PBS (pH 7.4).
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.
-
To precipitate plasma proteins, add 3 volumes of cold acetonitrile to the plasma samples. For buffer samples, this step can be omitted.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes to elute the bioconjugate and any degradation products.
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at a wavelength where the bioconjugate has a strong signal (e.g., 280 nm for proteins or a specific wavelength for a chromophoric payload).
-
Inject the supernatant from each time point onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact bioconjugate.
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact bioconjugate remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact bioconjugate versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Protocol 2: Identification of Degradation Products using LC-MS
This protocol is used to identify the cleavage products, confirming the site of bond scission.
Objective: To identify the degradation products of the bioconjugates.
Procedure:
-
Sample Preparation: Follow the sample preparation steps as described in Protocol 1.
-
LC-MS Analysis:
-
Inject the supernatant into an LC-MS system.
-
Use a similar chromatographic method as in Protocol 1 to separate the components.
-
The eluent from the LC column is directed into the mass spectrometer.
-
Acquire mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the parent bioconjugate and any new peaks that appear over time.
-
The masses of the degradation products can be used to deduce the site of cleavage (i.e., urethane or amide bond hydrolysis).
-
Visualization of Experimental Workflows and Biological Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for stability assessment and the general intracellular processing of bioconjugates.
References
Assessing the Immunogenicity of PEGylated Proteins: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of therapeutic proteins is a critical aspect of ensuring drug safety and efficacy. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, has long been a go-to strategy to reduce immunogenicity and improve pharmacokinetic profiles. However, the immune system can, in some cases, recognize PEG itself as foreign, leading to the production of anti-PEG antibodies. This guide provides a comprehensive comparison of factors influencing the immunogenicity of PEGylated proteins, supported by experimental data and detailed methodologies.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around the protein, which can mask immunogenic epitopes and increase the molecule's hydrodynamic size, thereby reducing renal clearance and proteolytic degradation.[1][2] While often successful in reducing the immunogenicity of the protein itself, the PEG moiety can trigger an immune response, leading to the formation of anti-PEG antibodies.[3] The presence of these antibodies, including pre-existing ones in a significant portion of the population, can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, reduced efficacy, and in some cases, hypersensitivity reactions.[1][4]
Factors Influencing the Immunogenicity of PEGylated Proteins: A Comparative Analysis
The immunogenic potential of a PEGylated protein is not uniform and is influenced by a variety of factors related to the PEG molecule, the protein itself, and the patient. Understanding these factors is crucial for designing less immunogenic biotherapeutics.
Impact of PEG Molecular Weight and Structure
The size and architecture of the PEG polymer play a significant role in the resulting immunogenicity. Higher molecular weight PEGs are generally more effective at shielding protein epitopes but can also be more immunogenic.[1] Similarly, the structure of the PEG chain, whether linear or branched, can influence the immune response.
| Factor | Comparison | Observed Effect on Immunogenicity | Reference |
| PEG Molecular Weight | 5 kDa linear mPEG vs. 20 kDa linear mPEG on Tetanus Toxoid (TT) | The 20 kDa PEGylated TT elicited a stronger anti-PEG antibody response compared to the 5 kDa version.[5] | [5] |
| 20 kDa linear mPEG vs. 20 kDa branched mPEG on Tetanus Toxoid (TT) | In this specific study, the branching of the 20 kDa mPEG did not have a significant effect on the anti-PEG immune response compared to its linear counterpart.[5] | [5] | |
| General Observation | Higher molecular weight PEGs (e.g., 30 kDa) have been shown to induce stronger anti-PEG IgM responses compared to lower molecular weight PEGs (e.g., 2 kDa and 5 kDa).[1] | [1] | |
| PEG Architecture | Linear vs. Branched PEG | Branched PEGs can offer superior protection of the protein surface and have been associated with enhanced immune shielding compared to linear PEGs.[6][7][8] However, some studies suggest the increased complexity of branched PEGs might, in some cases, lead to a more pronounced immune response.[8] | [6][7][8] |
Influence of the Conjugated Protein
The intrinsic immunogenicity of the protein being PEGylated is a key determinant of the anti-PEG immune response. A more immunogenic protein is more likely to provoke an immune response that can also target the PEG moiety.
| Protein Characteristic | Comparison | Observed Effect on Immunogenicity | Reference |
| Inherent Immunogenicity | PEGylated Tetanus Toxoid (TT) vs. PEGylated Bovine Serum Albumin (BSA) | The anti-PEG immune response was found to be dependent on the immunogenicity of the protein, with the more immunogenic TT conjugate eliciting a stronger response.[5] | [5] |
| Extent of PEGylation | Varying degrees of PEGylation on Tetanus Toxoid (TT) | The anti-PEG immune response was dependent on the extent of PEGylation.[5] | [5] |
Experimental Protocols for Assessing Immunogenicity
A multi-faceted approach is required to thoroughly assess the immunogenicity of a PEGylated protein, typically involving a combination of in vitro and in vivo methods.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is a widely used method for the detection and quantification of anti-PEG antibodies (IgG and IgM) in serum or plasma.[1][9][10]
Principle: A direct or bridging ELISA format is commonly employed. In a direct ELISA, a PEG-conjugated protein (e.g., PEG-BSA) is coated onto a microplate well. The sample containing potential anti-PEG antibodies is added, and any bound antibodies are detected using an enzyme-conjugated secondary antibody specific for the immunoglobulin isotype (e.g., anti-human IgG-HRP). The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of anti-PEG antibody present.[10]
Detailed Methodology (Direct ELISA for Anti-PEG IgG):
-
Coating: Dilute biotinylated PEG (e.g., 5 kDa) in an appropriate buffer and add 100 µL to each well of a streptavidin-coated 96-well microplate. Incubate for 15 minutes at room temperature. Wash the wells three times with 200 µL of wash buffer.[11]
-
Sample Incubation: Add 100 µL of diluted calibrators, controls, and test samples to the appropriate wells. Incubate for 1 hour at room temperature on a plate shaker.[11]
-
Washing: Discard the plate contents and wash the wells three times with 200 µL of wash buffer per well.[11]
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG detection antibody to each well. Incubate for 1 hour at room temperature on a plate shaker.[11]
-
Final Wash: Repeat the washing step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 5-8 minutes at room temperature, protected from light.[11]
-
Stopping the Reaction: Add 100 µL of TMB stop solution to each well.[11]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[11]
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Anti-PEG Antibodies
SPR is a label-free technique that allows for the real-time monitoring of binding events and can provide valuable kinetic data (association and dissociation rates) for the interaction between anti-PEG antibodies and PEGylated molecules.[12][13][14]
Principle: A sensor chip is functionalized with a PEG derivative. When a sample containing anti-PEG antibodies is flowed over the surface, the binding of antibodies to the immobilized PEG causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[14]
Detailed Methodology:
-
Sensor Chip Preparation: Select a suitable sensor chip and immobilize a PEG derivative (e.g., mPEG-thiol) onto the gold surface of the chip.
-
System Priming: Prime the SPR system with an appropriate running buffer.
-
Ligand Immobilization: Inject the PEG derivative over the sensor surface to achieve a stable baseline.
-
Analyte Injection: Inject the serum or plasma samples (diluted in running buffer) containing potential anti-PEG antibodies at a constant flow rate. Monitor the association phase in real-time.
-
Dissociation: Replace the sample with running buffer and monitor the dissociation of the antibody-PEG complex.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound antibodies from the sensor surface, preparing it for the next sample.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vivo Immunogenicity Studies in Animal Models
Animal studies are essential for evaluating the immunogenicity of PEGylated proteins in a biological system. Rodent models, such as BALB/c mice, are commonly used.
General Study Design:
-
Animal Model Selection: Choose an appropriate animal model. Immuno-competent rodents are often used to readily generate an antibody response.
-
Grouping and Dosing: Divide animals into groups, including a control group (vehicle), a group receiving the non-PEGylated protein, and groups receiving the PEGylated protein at different doses or with different PEG configurations.
-
Administration: Administer the test articles via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose and at various time points post-administration) to assess antibody titers.
-
Antibody Titer Determination: Analyze the collected serum samples for the presence of anti-protein and anti-PEG antibodies using validated ELISA or SPR assays.
-
Pharmacokinetic Analysis: Measure the concentration of the therapeutic protein in the blood over time to assess for accelerated clearance.
-
Clinical Observations: Monitor the animals for any adverse reactions, including signs of hypersensitivity.
-
Data Interpretation: Correlate the antibody data with pharmacokinetic profiles and clinical observations to assess the overall immunogenicity risk.
Signaling Pathways in the Immune Response to PEGylated Proteins
The generation of anti-PEG antibodies can occur through two main pathways: the thymus-dependent (T-dependent) and thymus-independent (T-independent) pathways.
Thymus-Dependent (TD) B-Cell Activation
This pathway is typically initiated by PEGylated proteins.
Caption: Thymus-dependent B-cell activation by a PEGylated protein.
Thymus-Independent Type 2 (TI-2) B-Cell Activation
Highly repetitive structures, such as those that can be formed by PEG on a carrier, can directly activate B-cells without T-cell help.[15][16][17]
Caption: Thymus-independent B-cell activation by a PEG carrier.
Conclusion
The immunogenicity of PEGylated proteins is a complex issue that requires careful consideration during drug development. A thorough assessment, utilizing a combination of in vitro and in vivo methods, is essential to characterize the risk of an anti-PEG antibody response. By understanding the factors that influence immunogenicity, such as PEG size and architecture, and the nature of the conjugated protein, researchers can design and select PEGylated therapeutics with an optimized safety and efficacy profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for these critical assessments.
References
- 1. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the immunogenicity towards marketed PEGylated enzyme therapeutics in pre-clinical and clinical settings [studenttheses.uu.nl]
- 4. Frontiers | Characterization of pre-existing anti-PEG and anti-AGAL antibodies towards PRX-102 in patients with Fabry disease [frontiersin.org]
- 5. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. 4adi.com [4adi.com]
- 11. affinityimmuno.com [affinityimmuno.com]
- 12. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. B-cell activation by armed helper T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. T independent antigen (TI) - Wikipedia [en.wikipedia.org]
- 17. www2.nau.edu [www2.nau.edu]
Validating the preservation of a drug's binding affinity after PEGylation
A Researcher's Guide to Validating Drug Binding Affinity Post-PEGylation
For researchers, scientists, and drug development professionals, ensuring that a therapeutic molecule maintains its binding affinity after PEGylation is a critical step in the development pipeline. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of drugs, such as extending their plasma half-life and reducing immunogenicity.[1][2] However, the addition of PEG chains can also sterically hinder the drug's interaction with its target, potentially reducing its efficacy.[1][3] Therefore, rigorous validation of binding affinity is paramount.
This guide provides a comparative overview of key experimental techniques used to assess the binding affinity of PEGylated drugs, complete with data presentation guidelines and detailed experimental protocols.
Comparing the Tools of the Trade: A Head-to-Head Look at Binding Affinity Assays
Several biophysical techniques are available to measure the interaction between a PEGylated drug and its target. The choice of assay depends on various factors, including the nature of the interacting molecules, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics). Below is a comparison of the most common methods.
| Technique | Principle | Key Parameters Measured | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a gold chip upon binding of an analyte to an immobilized ligand.[4] | KD (equilibrium dissociation constant), kon (association rate), koff (dissociation rate) | Real-time, label-free, provides kinetic information.[5] | Immobilization of one binding partner may affect its conformation; mass transport limitations can be a factor. |
| Biolayer Interferometry (BLI) | Analyzes the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind.[6][7] | KD, kon, koff[7] | Real-time, label-free, high throughput, less sensitive to bulk refractive index changes than SPR.[7][8] | Immobilization is required; may have lower sensitivity for small molecules compared to SPR.[7] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[9][10] | KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)[10][11] | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile.[10][12] | Requires larger sample quantities and is lower throughput; sensitive to buffer composition. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes enzyme-conjugated antibodies to detect and quantify the binding between an immobilized antigen and an antibody.[13] | Apparent KD, EC50 | High throughput, relatively inexpensive, well-established technique. | Indirect measurement, requires labeling, prone to non-specific binding.[14] |
| Kinetic Exclusion Assay (KinExA) | Measures the concentration of free receptor in a solution that has reached equilibrium with a ligand.[15][16] | KD (down to femtomolar range)[15] | Solution-based, highly sensitive for high-affinity interactions, can be used with unpurified samples.[15][17] | Lower throughput, requires immobilization of one component for detection. |
Visualizing the Workflow and Decision-Making Process
To effectively validate the preservation of binding affinity after PEGylation, a structured experimental workflow is essential. The choice of the primary binding assay is a critical decision point that depends on the specific research question and available resources.
The following diagram can assist in selecting the most appropriate binding affinity assay based on key experimental considerations.
Detailed Experimental Protocols
Detailed and reproducible protocols are the bedrock of reliable scientific data. Below are example protocols for two of the most widely used techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Protocol 1: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics and affinity (kon, koff, and KD) of a PEGylated protein (analyte) to its immobilized target (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
PEGylated protein (analyte) at various concentrations
-
Target protein (ligand)
-
Non-PEGylated protein (for comparison)
Procedure:
-
System Preparation: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the ligand solution (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A control flow cell should be prepared by performing the activation and deactivation steps without ligand injection.
-
-
Analyte Binding:
-
Inject a series of concentrations of the PEGylated protein (analyte) over both the ligand and control flow cells. A typical concentration range might be 0.1 nM to 100 nM.
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the sensor surface.
-
Between each analyte injection, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the ligand flow cell signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
-
Repeat the analysis with the non-PEGylated protein to compare binding affinities.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) Analysis
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a PEGylated protein and its target in solution.
Materials:
-
Isothermal titration calorimeter
-
PEGylated protein
-
Target protein
-
Dialysis buffer (e.g., PBS or HEPES)
-
Non-PEGylated protein (for comparison)
Procedure:
-
Sample Preparation:
-
Dialyze both the PEGylated protein and the target protein extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the concentration of both proteins accurately.
-
Degas the samples to prevent air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the target protein into the sample cell (e.g., 10-50 µM).
-
Load the PEGylated protein into the injection syringe at a concentration 10-20 times higher than the target protein in the cell.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the PEGylated protein into the sample cell.
-
Record the heat change after each injection until the binding sites on the target protein are saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of the two proteins.
-
Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Perform a control experiment by titrating the PEGylated protein into the buffer alone to account for the heat of dilution.
-
Repeat the experiment with the non-PEGylated protein for comparison.
-
Alternatives to PEGylation
While PEGylation is a well-established method for extending the half-life of biopharmaceuticals, some challenges such as potential immunogenicity and reduced bioactivity have led to the exploration of alternatives.[1][18] These alternatives aim to provide similar benefits with potentially fewer drawbacks.
| Alternative | Description | Advantages |
| PASylation | Genetic fusion of a therapeutic protein with a polypeptide chain composed of proline, alanine, and serine (PAS) residues.[19] | Biodegradable, produced as a single entity with the drug, potentially lower immunogenicity.[19] |
| Lipidation | Covalent attachment of a lipid moiety to the drug molecule, which then binds to albumin in the bloodstream.[20] | Utilizes the long half-life of albumin, can be a smaller modification than PEGylation.[20] |
| Glycosylation/Polysialylation | Modification of the drug with natural glycan structures or polysialic acid. | Natural and biodegradable, can shield the protein from degradation and immune recognition.[21] |
| Recombinant PEG Mimetics | Genetically engineered polymers that mimic the properties of PEG.[21] | Can be designed to be non-immunogenic and biodegradable.[21] |
When considering these alternatives, it is equally important to validate the binding affinity of the modified drug using the techniques described in this guide.
By carefully selecting the appropriate analytical techniques and following rigorous experimental protocols, researchers can confidently validate the binding affinity of PEGylated drugs, ensuring that these modifications enhance therapeutic potential without compromising efficacy.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuvisan.com [nuvisan.com]
- 6. Using Bio-Layer Interferometry to Evaluate Anti-PEG Antibody-Mediated Complement Activation [jstage.jst.go.jp]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Khan Academy [khanacademy.org]
- 12. openaccesspub.org [openaccesspub.org]
- 13. affinityimmuno.com [affinityimmuno.com]
- 14. abcam.com [abcam.com]
- 15. Kinetic exclusion assay - Wikipedia [en.wikipedia.org]
- 16. Kinetic exclusion assay technology: characterization of molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chemical Methods for Biopharmaceutical Half-Life Extension - Creative Biolabs [half-life-extension.creative-biolabs.com]
Safety Operating Guide
Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling m-PEG7-4-nitrophenyl carbonate, a PEG-based PROTAC linker, adherence to proper disposal protocols is critical for laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations.
1. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to recognize its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[2]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.
| PPE Category | Required Equipment |
| Eye Protection | Safety goggles (European standard - EN 166) |
| Hand Protection | Chemical-resistant protective gloves |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary if exposure limits are exceeded, especially in large-scale operations or emergencies. |
2. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills :
-
Avoid breathing dust and contact with skin and eyes.[3]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[3][4]
-
For wet spills, absorb the solution with an inert material (e.g., sand, diatomite) and place it in a labeled container for disposal.[5]
-
Decontaminate the affected surfaces by scrubbing with alcohol.[2]
-
-
Large Spills :
3. Disposal Procedure
The disposal of this compound and its contaminated packaging must be conducted as special or hazardous waste, in strict accordance with local, state, and federal regulations.[2][5][6]
Step-by-Step Disposal Workflow:
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Containerization :
-
Place solid waste in a clearly labeled, sealed, and appropriate waste container.[3]
-
For solutions, use a labeled, leak-proof container.
-
Original containers should be used for disposal when possible.
-
-
Labeling : The waste container must be clearly labeled with the chemical name ("this compound") and associated hazard symbols.
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3]
-
Collection and Disposal : Arrange for collection by a licensed chemical waste disposal contractor.[5] Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.[6]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
4. Environmental Considerations
While polyethylene (B3416737) glycol (PEG), a component of this molecule, is biodegradable, the overall compound's environmental impact has not been fully investigated.[7][8] Therefore, preventing its release into the environment is a critical aspect of responsible chemical management. Do not allow the material to enter drains or water courses.[5]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and minimizing environmental impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. fishersci.de [fishersci.de]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling m-PEG7-4-nitrophenyl carbonate
For researchers, scientists, and drug development professionals utilizing m-PEG7-4-nitrophenyl carbonate, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this valuable PEGylation reagent.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] All operations involving this reagent should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
Hazard Summary:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
| Body Area | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect from skin contact. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Essential to prevent eye contact with the powder or solutions. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
Storage and Handling
Proper storage is crucial to maintain the stability and reactivity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. |
| Light | Protect from light. |
When handling the reagent, it is important to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive carbonate.[1]
Operational Plan: Quenching and Neutralization Protocol
The 4-nitrophenyl carbonate group is reactive towards nucleophiles, particularly primary amines. This reactivity is utilized in PEGylation reactions but also necessitates a quenching step to neutralize any unreacted reagent before disposal. A common and effective method for quenching is the use of a primary amine, such as ethanolamine (B43304) or a Tris buffer solution.
Experimental Protocol: Quenching with Ethanolamine
This protocol details the steps to neutralize unreacted this compound.
Materials:
-
Unreacted this compound solution
-
Ethanolamine
-
An appropriate reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a solution of the unreacted this compound in a suitable solvent (e.g., DMF, DMSO, or the reaction solvent).
-
Quenching Agent Addition: For every 1 mole of this compound, add a 2 to 5-fold molar excess of ethanolamine. The ethanolamine should be added slowly to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for at least 2 hours to ensure complete quenching. The reaction progress can be monitored by the disappearance of the starting material using an appropriate analytical technique (e.g., TLC, LC-MS). The formation of 4-nitrophenolate (B89219) will result in a yellow color.
-
Work-up: Once the reaction is complete, the quenched solution is ready for proper waste disposal.
Disposal Plan
The disposal of waste generated from the use and quenching of this compound must be handled responsibly to ensure environmental safety and regulatory compliance. The quenched mixture contains the PEG-carbamate, excess quenching agent, and the 4-nitrophenol (B140041) byproduct.
Waste Characterization:
| Component | Hazard Classification | Disposal Recommendation |
| Quenched PEG-carbamate | Generally considered non-hazardous and biodegradable. | Dispose of as chemical waste. |
| 4-Nitrophenol | Hazardous | Must be disposed of as hazardous waste, typically via incineration.[2][3] |
| Solvents | Varies by solvent | Segregate and dispose of according to institutional guidelines for hazardous waste. |
Disposal Procedure:
-
Collection: Collect all quenched reaction mixtures and solvent rinses in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical names of the contents (including the quenched PEG product, 4-nitrophenol, and solvents), and the approximate concentrations.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Decontamination of Glassware and Surfaces:
-
Glassware: Rinse glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual reagent. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.
-
Surfaces: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the surface with a suitable solvent, followed by soap and water.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, minimizing risks and ensuring the integrity of their work. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
